naphtho[1,2-b]furan-3(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzo[g][1]benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQCVZQASJMVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362988 | |
| Record name | naphtho[1,2-b]furan-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58645-78-6 | |
| Record name | naphtho[1,2-b]furan-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Naphtho[1,2-b]furan-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides an in-depth exploration of naphtho[1,2-b]furan-3(2H)-one , a heterocyclic compound identified by the CAS Number 58645-78-6 [1][2]. As a member of the naphthofuran class, this molecule represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. We will dissect its fundamental physicochemical properties, detail robust synthetic methodologies, explore its chemical reactivity as it pertains to drug development, and discuss its application as a foundational structure for creating novel therapeutic agents. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile chemical entity.
Core Compound Identity and Physicochemical Properties
This compound is a polycyclic aromatic compound featuring a naphthalene system fused to a dihydrofuranone ring. This structural arrangement confers a unique combination of rigidity and electronic properties that make it an attractive starting point for library synthesis in drug discovery programs. The lactone moiety, in particular, offers a reactive handle for derivatization, while the extended aromatic system allows for interactions with biological targets.
Below is a summary of its key computed physicochemical properties, essential for planning synthetic transformations and predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 58645-78-6 | PubChem[1] |
| Molecular Formula | C₁₂H₈O₂ | PubChem[1] |
| Molecular Weight | 184.19 g/mol | PubChem[1] |
| IUPAC Name | benzo[g][1]benzofuran-3-one | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of the title compound.
Strategic Synthesis: A Modern Approach
The synthesis of the naphthofuran core is a subject of considerable interest. While classical methods exist, modern catalysis offers more efficient and regioselective pathways. One of the most effective strategies for constructing substituted naphtho[1,2-b]furan derivatives involves a Lewis acid-catalyzed cascade formal [3+2] cycloaddition.[3] This approach is favored for its operational simplicity and high atom economy.
The choice of an Indium(III) triflate (In(OTf)₃) catalyst is strategic; it is a water-tolerant Lewis acid that effectively activates the substrates without requiring strictly anhydrous conditions, a significant advantage in process chemistry. The reaction proceeds via a regioselective cycloaddition of a 1,4-naphthoquinone with a β-ketoamide, which, after a series of steps including aromatization and cyclization, yields the desired scaffold.[3]
Experimental Protocol: In(OTf)₃-Catalyzed Synthesis
This protocol describes a general, self-validating workflow for synthesizing a derivatized naphtho[1,2-b]furan core, which is a precursor to the title compound.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,4-naphthoquinone (1.0 eq) and the desired β-ketoamide (1.2 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Catalyst Introduction: Add Indium(III) triflate (In(OTf)₃) (10 mol%) to the stirring solution at room temperature. The catalyst's role is to coordinate with the naphthoquinone, lowering its LUMO and facilitating the nucleophilic attack from the enol form of the β-ketoamide.
-
Reaction Execution: Heat the mixture to reflux (approx. 83°C for 1,2-dichloroethane) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The resulting residue is then purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical for isolating the product with high purity.
-
Structural Validation: The identity and purity of the final product, a naphtho[1,2-b]furan-3-carboxamide, must be confirmed. This is a crucial self-validating step. Standard characterization includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and furan moieties.
-
Diagram 2: Synthetic Workflow
Caption: Generalized workflow for the catalyzed synthesis of the naphthofuran scaffold.
Reactivity, Derivatization, and Applications in Drug Development
The true value of this compound in drug discovery lies in its capacity for strategic derivatization. The core structure is a launchpad for generating libraries of analogues for structure-activity relationship (SAR) studies. Naphthofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[4][5][6]
Key Reactivity Insights:
-
The Lactone Ring: The ester linkage in the furanone ring is susceptible to nucleophilic attack. This allows for ring-opening reactions to generate functionalized naphthalene derivatives. More subtly, the α-methylene protons (at the C2 position) are acidic and can be deprotonated to form an enolate, enabling alkylation or condensation reactions to introduce substituents at this position.
-
The Aromatic System: The naphthalene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity is influenced by the fused furanone ring. This allows for the introduction of various functional groups (e.g., halogens, nitro groups) that can modulate the electronic properties and steric profile of the molecule or serve as handles for cross-coupling reactions.
Case Study: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
A compelling application of this scaffold is in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). MCH is a neuropeptide that plays a role in regulating energy balance, making its receptor a target for anti-obesity therapeutics.
Researchers have successfully synthesized novel naphtho[1,2-b]furan-2-carboxamides by derivatizing the core structure.[7] An extensive SAR study led to the identification of a highly potent MCH-R1 antagonist with an IC₅₀ value of 3 nM. This work exemplifies the logical progression from a core scaffold to a potent, selective drug candidate.[7]
Diagram 3: Logic of Scaffold-Based Drug Discovery
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"naphtho[1,2-b]furan-3(2H)-one" IUPAC name
An In-Depth Technical Guide to Naphtho[1,2-b]furan-3(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The naphthofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of a key member of this class, this compound. We will delve into its formal nomenclature, physicochemical properties, and detailed synthetic methodologies, emphasizing the mechanistic rationale behind the chosen routes. Furthermore, this document explores the compound's chemical reactivity, its potential for derivatization, and its established role as a precursor for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and biological attributes of the naphthofuran core.
The Naphthofuran Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds containing fused furan rings are of paramount interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2][3] The naphthofuran nucleus, an isostere of other biologically active fused systems, is particularly noteworthy. It is an organic motif formed by the fusion of a naphthalene ring system with a heterocyclic furan ring.[2] This structural arrangement confers a rigid, planar geometry and a unique electronic distribution, making it an ideal scaffold for interacting with various biological targets.
Derivatives of the isomeric naphtho[2,1-b]furan and naphtho[2,3-b]furan systems have been extensively studied, demonstrating a wide spectrum of pharmacological activities.[4][5] The naphtho[1,2-b]furan series, while also significant, presents distinct synthetic challenges and opportunities. This compound, in particular, serves as a versatile building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[6][7]
Chemical Identity and Nomenclature
The systematic naming of fused polycyclic systems follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[8][9] Understanding the correct nomenclature is critical for unambiguous communication in scientific literature and databases.
The compound of interest, This compound , is named based on the fusion of a furanone ring to a naphthalene system. The "[1,2-b]" descriptor specifies that the furan ring is fused to the 1 and 2 positions of the naphthalene core, with the "b" face of the furan ring involved in the fusion. The "(2H)" indicates the presence of a saturated carbon at the 2-position, and the "-3-one" suffix denotes the ketone functional group at the 3-position.
An alternative, but less common, synonym is benzo[g][1]benzofuran-3-one .[10]
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 58645-78-6 | PubChem[10] |
| Molecular Formula | C₁₂H₈O₂ | PubChem[10] |
| Molecular Weight | 184.19 g/mol | PubChem[10] |
| Physical State | Solid at room temperature (Typical) | CymitQuimica[6] |
| XLogP3 | 2.7 | PubChem[10] |
| Polar Surface Area | 26.3 Ų | PubChem[10] |
| Hydrogen Bond Donors | 0 | PubChem[10] |
| Hydrogen Bond Acceptors | 2 | PubChem[10] |
Synthesis and Mechanistic Considerations
The synthesis of naphtho[1,2-b]furan derivatives can be achieved through various strategies, often involving cascade or cycloaddition reactions.[7][11] A highly effective and regioselective method for constructing the related naphtho[1,2-b]furan-3-carboxamide core involves an Indium(III) triflate-catalyzed formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides.[7] This general approach highlights a powerful strategy for building the core scaffold.
For the direct synthesis of this compound, a logical approach involves the reaction of a 1-naphthol derivative with a reagent that can provide the C2-C3 keto-methylene unit of the furanone ring.
Proposed Synthetic Workflow
A plausible and efficient synthesis can be conceptualized as a multi-step process starting from readily available 1-naphthol. The workflow below illustrates a logical progression, emphasizing reaction types commonly employed in heterocyclic chemistry.
Caption: Synthetic workflow for this compound.
Mechanistic Rationale
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Williamson Ether Synthesis: The synthesis initiates with the deprotonation of the phenolic hydroxyl group of 1-naphthol by a mild base like potassium carbonate. The resulting naphthoxide anion is a potent nucleophile that attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. This step is a classic and reliable method for forming aryl ethers. The choice of acetone as a solvent is ideal due to its polarity and appropriate boiling point for the reaction.
-
Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) or another strong Lewis/Brønsted acid serves as the catalyst. The acid protonates the ester carbonyl, activating it towards nucleophilic attack. The electron-rich C2 position of the naphthalene ring then acts as the intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of ethanol and tautomerization leads to the formation of the stable, fused furanone ring system. This cyclization is regioselective for the C2 position due to its higher reactivity in electrophilic aromatic substitution compared to other positions on the same ring.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is used to validate the identity and purity of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene system, typically in the range of δ 7.5-8.5 ppm. A key diagnostic signal would be a singlet corresponding to the two protons of the methylene group (-CH₂-) at the C2 position of the furanone ring, likely appearing around δ 4.5-5.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide evidence for all 12 carbon atoms. A highly deshielded signal above δ 170 ppm is characteristic of the carbonyl carbon (C3). The methylene carbon (C2) would appear in the aliphatic region, while multiple signals in the δ 110-150 ppm range would correspond to the aromatic carbons of the fused system.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum offers crucial functional group information. A strong, sharp absorption band between 1750-1780 cm⁻¹ is definitive for the carbonyl group (C=O) of a five-membered lactone (ester). Additional bands in the 1500-1600 cm⁻¹ region would confirm the presence of the aromatic C=C bonds.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₂H₈O₂) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at m/z 185.0597.[10]
Chemical Reactivity and Derivatization Potential
The structure of this compound contains several reactive sites, making it an excellent template for chemical modification in drug development.
-
Carbonyl Group (C3): The ketone is a primary site for nucleophilic attack.[6] It can undergo reactions with Grignard reagents or organolithiums to introduce diverse substituents at the C3 position, forming tertiary alcohols. Reduction with agents like NaBH₄ would yield the corresponding alcohol.
-
Methylene Group (C2): The protons on the C2 carbon are α- to the carbonyl, making them acidic. Deprotonation with a suitable base (e.g., LDA) would generate a nucleophilic enolate, which can be alkylated or used in aldol-type condensation reactions to build complexity.
-
Aromatic Ring: The naphthalene moiety is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The directing effects of the fused furanone system will influence the position of substitution, providing a route to functionalized aromatic analogs.
Caption: Key sites for chemical derivatization on the core scaffold.
Applications in Drug Discovery and Development
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry. The rigid scaffold serves as an excellent pharmacophore for designing targeted therapies.
-
Antiviral Agents: Naphtho[1,2-b]furan-3-carboxamides have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[7] These compounds demonstrate the scaffold's ability to be tailored to fit into specific enzyme active sites.
-
Receptor Antagonists: Certain benzofuran-3-carboxamides, structurally related to the naphthofuran core, act as strong 5-HT₁B receptor antagonists, making them potential candidates for treating depression.[7] This suggests that the naphtho[1,2-b]furan scaffold could be explored for activity against various G-protein coupled receptors.
-
Antiproliferative Agents: The planar aromatic system of naphthofurans is well-suited for intercalation with DNA or for inhibiting kinases involved in cell cycle regulation. Derivatives have been investigated as potential drugs for treating hyperproliferative diseases.[7]
The development of diverse libraries from this core structure allows for the exploration of structure-activity relationships (SAR), aiding in the rational design of more potent and selective drug candidates.[4]
Experimental Protocols
The following protocol details the synthesis of this compound as conceptualized in Section 3.0.
Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(naphthalen-1-yloxy)acetate
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To a 250 mL round-bottom flask, add 1-naphthol (10.0 g, 69.4 mmol), anhydrous potassium carbonate (14.4 g, 104 mmol), and acetone (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (9.2 mL, 83.3 mmol) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60 °C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate product, which can be used in the next step without further purification if sufficiently pure.
Step 2: Intramolecular Cyclization to this compound
-
Place polyphosphoric acid (PPA, 100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80 °C with stirring.
-
Add the crude ethyl 2-(naphthalen-1-yloxy)acetate (from Step 1, ~69.4 mmol) slowly to the hot PPA. Caution: The addition may be exothermic.
-
Increase the temperature to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure this compound as a crystalline solid.
Conclusion and Future Outlook
This compound is a valuable heterocyclic compound that serves as a gateway to a rich chemical space of potentially bioactive molecules. Its straightforward, yet elegant, synthesis allows for the production of a key intermediate for drug discovery programs. The inherent reactivity of its core structure provides multiple handles for chemical modification, enabling the systematic optimization of pharmacological properties. Future research will likely focus on developing novel, stereoselective synthetic methods and exploring the utility of its derivatives against an even broader range of biological targets, including emerging infectious diseases and cancers.
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A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (n.d.). International Journal of Pharmaceutical Research. [Link]
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This compound | C12H8O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Some bioactive naphtho[b]furan derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. (2022). ResearchGate. [Link]
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Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave online. [Link]
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Naphtho[1,2-b]furan-2(3H)-one, 5-(acetyloxy)decahydro-6-hydroxy-3,5a-dimethyl-9-methylene-, [3S-(3.alpha.,3a.alpha.,5.beta.,5a.beta.,6.beta.,9a.alpha.,9b.beta.)]-. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
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Naphtho[1,2-b]furan. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
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naphtho[2,1-b]furan-1(2H)-one | C12H8O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Synthesis of novel naphtho(2,1-b)furo(3,2-b)pyridine derivatives as potential antimicrobial agents. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
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Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). International Union of Pure and Applied Chemistry. [Link]
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Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides via a Cascade Formal [3 + 2] Cycloaddition. (2014). The Royal Society of Chemistry. [Link]
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Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). IUPAC. Retrieved January 6, 2026, from [Link]
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Synthesis of benzotropone‐fused naphtho[1,2‐b]furans. (2020). ResearchGate. [Link]
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An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (2023). MDPI. [Link]
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An In-depth Technical Guide to Naphtho[1,2-b]furan-3(2H)-one: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of naphtho[1,2-b]furan-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a robust synthetic methodology with mechanistic insights, discuss its structural characterization, and highlight the pharmacological potential of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physicochemical Properties
This compound, also known by its IUPAC name benzo[g][1]benzofuran-3-one, is a polycyclic aromatic compound.[1] Its core structure consists of a naphthalene ring fused to a furanone ring. This structural motif is a key building block for more complex molecules with diverse biological activities. The fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 184.19 g/mol | PubChem[1] |
| Molecular Formula | C₁₂H₈O₂ | PubChem[1] |
| CAS Number | 58645-78-6 | PubChem[1] |
| Melting Point | 120 - 122 °C | Sigma-Aldrich |
| Boiling Point | 285 - 286 °C | Sigma-Aldrich |
| Appearance | Solid | - |
| log Pow | 1.88 - 1.9 | Sigma-Aldrich |
Molecular Structure and Characterization
The structural framework of this compound is a rigid, planar system. The fusion of the naphthalene and furanone rings creates a unique electronic and steric environment that dictates its reactivity and biological interactions.
Caption: 2D structure of this compound.
Standard analytical techniques are employed for the characterization and confirmation of the this compound structure. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the connectivity of the atoms and the overall structure.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, particularly the carbonyl (C=O) stretch of the furanone ring.
Synthesis and Mechanistic Insights
The synthesis of naphtho[1,2-b]furans has been an area of active research due to their pharmacological importance.[2] A particularly efficient and regioselective method involves the Indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides.[2] This approach allows for the creation of diverse naphtho[1,2-b]furan-3-carboxamides in good to excellent yields.[2]
The proposed mechanism involves the initial Michael addition of the β-ketoamide to the 1,4-naphthoquinone, catalyzed by the Lewis acid In(OTf)₃. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthofuran core. The choice of a Lewis acid catalyst is critical for activating the naphthoquinone substrate and facilitating the key carbon-carbon and carbon-oxygen bond formations.
Experimental Protocol: In(OTf)₃-Catalyzed Synthesis of Naphtho[1,2-b]furan-3-carboxamides
This protocol is adapted from the methodology developed for the synthesis of related derivatives and serves as a representative example.[2]
-
Reactant Preparation: To a solution of a 1,4-naphthoquinone (1.0 mmol) and a β-ketoamide (1.2 mmol) in a suitable solvent such as acetonitrile (10 mL), add Indium(III) triflate (In(OTf)₃) (10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired naphtho[1,2-b]furan-3-carboxamide product.
-
Characterization: The structure of the purified product should be confirmed by NMR, MS, and IR spectroscopy.
Caption: Workflow for the synthesis of naphtho[1,2-b]furan derivatives.
Applications in Drug Discovery and Research
The naphthofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4][5] While research on the parent compound this compound is ongoing, its derivatives have shown significant promise:
-
Antiviral Activity: Certain naphtho[1,2-b]furan-3-carboxamides have demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[2]
-
Anticancer Properties: The naphthofuran core is found in several natural products with antitumor properties. Synthetic derivatives are being explored for their potential in treating hyperproliferative diseases.[2][4]
-
Neurological Applications: Some derivatives act as potent 5-HT1B receptor antagonists, suggesting their potential for the treatment of depression and other neurological disorders.[2]
The versatility of the synthetic routes allows for the generation of libraries of naphthofuran derivatives, which can be screened for various biological targets, making this a promising area for future drug discovery efforts.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Health Hazards: It is harmful if swallowed or inhaled, can cause an allergic skin reaction, and leads to serious eye damage.
-
Environmental Hazards: The compound is very toxic to aquatic life.
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]
-
Fire Safety: It is a combustible solid that can form explosive mixtures with air upon intense heating.
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[6][7]
Conclusion
This compound is a fundamentally important heterocyclic compound with a defined molecular weight of 184.19 g/mol . Its versatile synthesis and the significant biological activities of its derivatives make it a molecule of high interest for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. The continued exploration of this scaffold is expected to yield novel therapeutic agents and advanced materials.
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An In-Depth Technical Guide to the Physical Properties of Naphtho[1,2-b]furan-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physical properties of naphtho[1,2-b]furan-3(2H)-one , a heterocyclic compound of interest in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available computed data, information on related compounds, and established scientific principles to offer a robust predictive profile. Crucially, this guide also provides detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to generate the precise data required for their applications.
Introduction: The Naphthofuran Scaffold
Naphthofurans, characterized by the fusion of a naphthalene and a furan ring system, are a significant class of heterocyclic compounds.[1][2] Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutic agents and functional materials.[2] this compound, with its lactone moiety, is a reactive intermediate that can serve as a building block for more complex molecules.[3] Understanding its physical properties is a critical first step in harnessing its synthetic potential.
Core Physical and Chemical Identifiers
A foundational understanding of a compound begins with its fundamental identifiers and structural properties. These data are essential for accurate documentation, database searching, and theoretical modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₂ | [4] |
| Molecular Weight | 184.19 g/mol | [4] |
| CAS Number | 58645-78-6 | [4] |
| IUPAC Name | benzo[g]benzofuran-3-one | [4] |
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable estimations of a compound's physical properties. The following data is derived from computational predictions available through PubChem.[4]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 2.7 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Suggests good oral bioavailability based on Veber's rules (TPSA ≤ 140 Ų). |
| Hydrogen Bond Donors | 0 | The molecule is not a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 0 | The rigid fused ring structure limits conformational flexibility. |
Experimental Determination of Physical Properties: A Methodological Guide
The following section outlines standard, robust protocols for the experimental determination of key physical properties of this compound. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data.
Melting Point Determination
Principle: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.
Diagram 2: DSC Workflow for Melting Point Determination
A simplified workflow for determining the melting point using DSC.
Solubility Assessment
Principle: Solubility in various solvents is critical for reaction setup, purification, and formulation. A systematic approach ensures a comprehensive understanding of the compound's solubility profile.
Methodology: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., 10 mM in DMSO).
-
Solvent Plate Preparation: Dispense a range of aqueous and organic solvents into a 96-well plate.
-
Compound Addition: Add a small aliquot of the stock solution to each well and mix thoroughly.
-
Incubation and Analysis: Incubate the plate at a controlled temperature and measure the turbidity or concentration of the supernatant using nephelometry or UV-Vis spectroscopy.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The methylene protons of the furanone ring would likely appear as a singlet around δ 4.0-5.0 ppm.
-
¹³C NMR: The carbonyl carbon of the lactone is expected to have a chemical shift in the range of δ 170-180 ppm. Aromatic carbons will appear between δ 110-150 ppm, and the methylene carbon will be in the aliphatic region.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactone is expected around 1750-1780 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 184.0524, corresponding to the exact mass of C₁₂H₈O₂.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the known and predicted physical properties of this compound. While there is a clear need for further experimental characterization of this compound, the methodologies outlined here provide a clear path for researchers to obtain this critical data. The predicted properties suggest that this molecule possesses favorable characteristics for drug development, and a thorough understanding of its physical properties will undoubtedly accelerate its application in this and other fields.
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Navigating the Isomeric and Tautomeric Landscape of Naphtho[1,2-b]furan-3(2H)-one: A Technical Guide for Researchers
Abstract
The naphtho[1,2-b]furan-3(2H)-one core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The structural diversity inherent to this class of compounds is amplified by the existence of multiple positional isomers and the potential for keto-enol tautomerism. A comprehensive understanding of these isomeric and tautomeric forms is paramount for rational drug design, unambiguous structure-activity relationship (SAR) studies, and the development of robust synthetic methodologies. This in-depth technical guide provides a detailed exploration of the isomers and tautomers of this compound, offering insights into their synthesis, characterization, and relative stability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Nuances
The fusion of a naphthalene ring system with a furanone moiety gives rise to a variety of naphthofuranone isomers, each with a unique electronic and steric profile. The specific arrangement of the fused rings and the position of the carbonyl group profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Furthermore, the lactone-like furanone ring in this compound introduces the possibility of keto-enol tautomerism, a dynamic equilibrium that can significantly impact reactivity and biological function. This guide will systematically dissect these structural subtleties, providing a foundational understanding for scientists working with this important class of heterocyclic compounds.
Positional Isomerism in Naphthofuranones
The naphthalene core offers several positions for the annulation of the furanone ring, leading to a family of positional isomers. The nomenclature precisely defines the fusion pattern, with each isomer possessing distinct chemical and physical properties.
The primary positional isomers of naphthofuranone include:
-
This compound: The focus of this guide, where the furanone ring is fused to the 1 and 2 positions of the naphthalene core.[4]
-
Naphtho[2,1-b]furan-1(2H)-one: In this isomer, the fusion is at the 2 and 1 positions, resulting in a different connectivity and electronic distribution.[5]
-
Naphtho[2,3-b]furan-3(2H)-one: Fusion at the 2 and 3 positions of the naphthalene ring yields another distinct isomer.
The choice of synthetic strategy is critical for the regioselective synthesis of a desired positional isomer. Methods often involve the cyclization of appropriately substituted naphthalene precursors.[6][7]
Tautomerism: The Keto-Enol Equilibrium in this compound
The presence of an α-hydrogen adjacent to the carbonyl group in the furanone ring of this compound allows for the existence of a tautomeric equilibrium between the keto and enol forms.[8][9] This equilibrium is a dynamic process, and the relative populations of the two tautomers can be influenced by factors such as solvent polarity, pH, and temperature.[10]
Caption: Keto-enol tautomerism of this compound.
The keto form is typically the more stable tautomer in most common solvents. However, the enol form, with its aromatic furan ring and hydroxyl group, can be stabilized by intramolecular hydrogen bonding or by solvents that can act as hydrogen bond donors or acceptors. The enol tautomer is often a key intermediate in reactions involving the α-carbon.
Spectroscopic Characterization: Distinguishing Isomers and Tautomers
Unambiguous identification of naphthofuranone isomers and the characterization of the keto-enol equilibrium rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides crucial information for distinguishing isomers and identifying tautomeric forms.
-
Keto Form: The methylene protons (-CH₂-) at the C2 position of the furanone ring in the keto form of this compound typically appear as a singlet or a multiplet in the aliphatic region of the spectrum.
-
Enol Form: The presence of the enol form is indicated by the appearance of a vinyl proton signal and a hydroxyl (-OH) proton signal. The chemical shift of the hydroxyl proton can be highly variable and is often broad.
-
-
¹³C NMR: The carbon NMR spectrum is also diagnostic.
-
Keto Form: A characteristic signal for the carbonyl carbon (C=O) is observed in the downfield region (typically >180 ppm). The C2 carbon will appear as an aliphatic signal.
-
Enol Form: The carbonyl signal is absent and replaced by signals corresponding to the enolic double bond carbons (C=C-OH).
-
Infrared (IR) Spectroscopy
-
Keto Form: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature, typically observed in the range of 1700-1750 cm⁻¹.
-
Enol Form: The C=O stretching band is absent or significantly weakened. A broad absorption band for the hydroxyl (-OH) stretching vibration appears in the region of 3200-3600 cm⁻¹, and C=C stretching vibrations for the furan ring are also observed.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. While MS itself may not distinguish between tautomers, it is essential for confirming the identity of the synthesized isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₈O₂ | 184.19 |
| Naphtho[2,1-b]furan-1(2H)-one | C₁₂H₈O₂ | 184.19 |
Table 1: Molecular properties of key naphthofuranone isomers.[4][5]
Synthetic Strategies and Experimental Protocols
The selective synthesis of a particular naphthofuranone isomer is a key challenge for chemists. The choice of starting materials and reaction conditions dictates the final product.
General Synthetic Approach for Naphtho[1,2-b]furans
A common strategy for the synthesis of the naphtho[1,2-b]furan scaffold involves the cyclization of a 1-naphthol derivative with a suitable three-carbon synthon.
Caption: General synthetic workflow for naphtho[1,2-b]furan derivatives.
Experimental Protocol: Synthesis of a Naphtho[2,1-b]furan Derivative (Illustrative Example)
This protocol is adapted from a reported synthesis of a 2-acetylnaphtho[2,1-b]furan, which can be a precursor to the corresponding furanone.[12]
Objective: To synthesize 2-acetylnaphtho[2,1-b]furan.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Concentrated HCl
-
Ethanol
Procedure:
-
A mixture of 2-hydroxy-1-naphthaldehyde (0.01 mol), chloroacetone (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is refluxed for 8 hours.[12]
-
The reaction mixture is allowed to cool to room temperature and then poured onto a mixture of crushed ice (50 g) and water (100 mL).
-
The mixture is acidified with concentrated HCl.
-
The solid product that forms is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.[12]
Characterization: The product can be characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[12]
| Spectroscopic Data for a Naphtho[2,1-b]furan Derivative | Observed Values |
| ¹H NMR (δ, ppm) | Aromatic protons, singlet for H-3, singlet for CH₃ |
| ¹³C NMR (δ, ppm) | Carbonyl carbon, methyl carbon, aromatic carbons |
| IR (cm⁻¹) | C=O stretch, C=C stretch |
| MS (m/z) | Molecular ion peak [M⁺] |
Table 2: Representative spectroscopic data for a 2-acetylnaphtho[2,1-b]furan derivative.[12]
Computational Analysis of Isomer and Tautomer Stability
Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers and tautomers. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and electronic energies of the different forms. Such studies can guide synthetic efforts by predicting the thermodynamically favored products.[13][14]
Factors influencing stability that can be computationally modeled include:
-
Aromaticity: The degree of aromatic character in the furan and naphthalene rings.
-
Ring Strain: Strain in the fused ring system.
-
Intramolecular Interactions: Hydrogen bonding in the enol tautomer.
-
Solvation Effects: The influence of the solvent on the relative energies of the tautomers.
Conclusion and Future Perspectives
The isomeric and tautomeric complexity of this compound presents both challenges and opportunities for researchers. A thorough understanding of these structural aspects is essential for the rational design of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of the key isomers and the keto-enol tautomerism inherent to this important heterocyclic system. Future research in this area will likely focus on the development of more stereoselective and regioselective synthetic methods, as well as a deeper investigation into the biological implications of tautomerism in this class of compounds. The strategic application of advanced spectroscopic and computational techniques will continue to be instrumental in unraveling the intricate structure-property relationships of naphthofuranone derivatives.
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- 13. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesis of Naphtho[1,2-b]furan-3(2H)-one Derivatives: A Technical Guide for Drug Discovery
The naphtho[1,2-b]furan-3(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention from the medicinal and organic chemistry communities due to their diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities.[1][2][3] This technical guide provides an in-depth overview of the key synthetic strategies for accessing this important class of molecules, with a focus on the underlying chemical principles and practical experimental details to empower researchers in the field of drug development.
Strategic Approaches to the Naphtho[1,2-b]furan Core
The construction of the tetracyclic this compound system can be achieved through several elegant synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern on both the naphthalene and furanone rings. This guide will delve into the most robust and versatile methods reported to date.
[3+2] Cycloaddition Strategies: A Convergent Approach
One of the most powerful and convergent methods for the synthesis of functionalized naphtho[1,2-b]furan derivatives is the formal [3+2] cycloaddition reaction. This approach typically involves the reaction of a three-carbon synthon with a two-atom component, often embedded within the starting materials.
Lewis Acid-Catalyzed Cascade [3+2] Cycloaddition of 1,4-Naphthoquinones
A highly efficient and regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides has been developed utilizing an Indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides.[4][5] This methodology offers a broad substrate scope and delivers the desired products in good to excellent yields.
Mechanism: The reaction is proposed to proceed through a cascade of events initiated by the Lewis acid. In(OTf)₃ activates the 1,4-naphthoquinone for nucleophilic attack and also catalyzes the enolization of the β-ketoamide. The subsequent Michael addition of the enolized β-ketoamide to the activated naphthoquinone is followed by an intramolecular cyclization and dehydration to afford the aromatic naphtho[1,2-b]furan-3-carboxamide.[4]
Experimental Protocol: Synthesis of Methyl-5-hydroxy-2-methyl-3-(p-tolylcarbamoyl)naphtho[1,2-b]furan-4-carboxylate [5]
-
Materials: 2-Hydroxy-1,4-naphthoquinone (0.5 mmol), N-(p-tolyl)-3-oxobutanamide (0.5 mmol), Indium(III) triflate (5 mol%), Acetonitrile (5.0 mL).
-
Procedure:
-
To a solution of 2-hydroxy-1,4-naphthoquinone and N-(p-tolyl)-3-oxobutanamide in acetonitrile, In(OTf)₃ is added.
-
The reaction mixture is stirred at room temperature for the time specified in the referenced literature (e.g., 12 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
Data Summary:
| Entry | Naphthoquinone | β-ketoamide | Yield (%) |
| 1 | 2-Hydroxy-1,4-naphthoquinone | N-phenyl-3-oxobutanamide | 92 |
| 2 | 2-Methoxy-1,4-naphthoquinone | N-(4-chlorophenyl)-3-oxobutanamide | 88 |
| 3 | 1,4-Naphthoquinone | N-benzyl-3-oxobutanamide | 85 |
Table 1: Representative yields for the In(OTf)₃-catalyzed synthesis of naphtho[1,2-b]furan-3-carboxamides. Data extracted from referenced literature.[4][5]
Caption: Workflow for the Lewis acid-catalyzed synthesis.
Intramolecular Cyclization Strategies
The formation of the furanone ring via intramolecular cyclization of a suitably functionalized naphthalene precursor is a classic and versatile approach.[6][7] These strategies offer excellent control over the substitution pattern of the final product.
Base-Catalyzed Cyclization of o-Alkoxybenzoylarenes
A general method for the synthesis of naphtho[1,2-b]furans involves the base-catalyzed cyclization of o-alkoxybenzoylarene derivatives.[7] This approach allows for the construction of the furan ring onto a pre-existing naphthalene core.
Experimental Protocol: General Procedure for Base-Catalyzed Cyclization [7]
-
Materials: o-Alkoxybenzoylarene precursor, a suitable base (e.g., potassium carbonate, sodium hydride), and a high-boiling point solvent (e.g., DMF, DMSO).
-
Procedure:
-
The o-alkoxybenzoylarene is dissolved in the chosen solvent.
-
The base is added portion-wise at room temperature or elevated temperature.
-
The reaction mixture is heated to reflux for a specified period.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
-
Caption: Intramolecular cyclization pathway.
Palladium-Catalyzed Multi-Component Reactions
Modern synthetic chemistry often leverages the power of transition metal catalysis to construct complex molecules in a single step from simple precursors. Palladium catalysis has emerged as a particularly effective tool for the synthesis of this compound derivatives.
Three-Component Coupling of Naphthols, Aldehydes, and Carbon Monoxide
An elegant palladium-catalyzed three-component coupling reaction of naphthols, aldehydes, and carbon monoxide provides a direct route to naphthofuran-2(3H)-one derivatives.[8] This atom-economical process assembles the core structure from readily available starting materials.
Experimental Protocol: Palladium-Catalyzed Three-Component Coupling [8]
-
Materials: Naphthol (1.0 equiv), Aldehyde (1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Oxidant (e.g., Cu(OAc)₂), Carbon monoxide (CO) atmosphere, Solvent (e.g., Toluene).
-
Procedure:
-
A reaction vessel is charged with the naphthol, aldehyde, palladium catalyst, ligand, and oxidant.
-
The vessel is flushed with carbon monoxide and the reaction mixture is stirred under a CO atmosphere at an elevated temperature.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction mixture is filtered and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
-
Caption: Palladium-catalyzed three-component coupling cycle.
Photochemical Synthesis
Photochemical methods offer unique pathways to complex molecular architectures that are often inaccessible through traditional thermal reactions. A novel photochemical approach has been developed for the synthesis of naphtho[1,2-b]benzofuran derivatives.[9][10]
Photocyclization of 2,3-Disubstituted Benzofurans
This strategy involves the photocyclization of a hexatriene system embedded within a 2,3-disubstituted benzofuran, followed by aromatization via water elimination to furnish the naphtho[1,2-b]benzofuran core.[9]
Experimental Protocol: Photochemical Synthesis [9]
-
Materials: 2,3-disubstituted benzofuran precursor, a suitable solvent for photochemical reactions (e.g., cyclohexane, acetonitrile), a high-pressure mercury lamp or other appropriate light source.
-
Procedure:
-
A dilute solution of the 2,3-disubstituted benzofuran in the chosen solvent is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
The solution is irradiated with the light source at room temperature for a specified duration.
-
The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the solvent is evaporated, and the product is isolated and purified by chromatography.
-
Caption: Photochemical synthesis pathway.
Conclusion
The synthesis of this compound derivatives is a rich and evolving field of research. This guide has outlined several key synthetic strategies, from classic intramolecular cyclizations to modern transition-metal-catalyzed multi-component reactions and innovative photochemical approaches. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The continued development of novel and efficient synthetic methodologies will undoubtedly facilitate the discovery of new drug candidates based on this privileged scaffold.
References
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Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. (2014). RSC Advances. [Link]
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Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave online. [Link]
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This compound | C12H8O2 - PubChem. (n.d.). National Institutes of Health. [Link]
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Synthesis, reactions and applications of naphthofurans: A review. (2021). ResearchGate. [Link]
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Recent Development on the Synthesis of Benzo[b]- and Naphtho[b]furans: A Review. (2021). ResearchGate. [Link]
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Synthesis of benzotropone-fused naphtho[1,2-b]furans. (2024). ResearchGate. [Link]
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Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products. (2018). ResearchGate. [Link]
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Synthesis of Naphthofuran-2(3H)-one Derivatives by Palladium-Catalyzed Three-Component Coupling Using Naphthols, Aldehydes, and Carbon Monoxide. (2020). The Journal of Organic Chemistry. [Link]
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In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives. (2002). PubMed. [Link]
-
Synthesis of Unusual Naphtho[2,1-b]furans and Novel 1H-Benz[e]indolinones via Selective Intramolecular Cyclization. (2013). ResearchGate. [Link]
-
Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and... (2014). RSC Publishing. [Link]
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General approaches for synthesis of naphtho[1,2-b]furans and selected... (2021). ResearchGate. [Link]
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A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. (2019). Semantic Scholar. [Link]
-
An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (2023). MDPI. [Link]
-
PHOTOCHEMICAL SYNTHESIS OF NOVEL NAPHTHO[1,2-b]BENZOFURAN DERIVATIVES FROM 2,3-DISUBSTITUTED BENZOFURANS. (2021). Chemistry of Heterocyclic Compounds. [Link]
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Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cyc. (2019). ACS Publications. [Link]
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Synthesis of naphtho[1,2-b]benzofuran-7(8H)-ones 61via photochemical... (2021). ResearchGate. [Link]
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Formation of naphtho[1,2-b]furan-3-carboxamides and... (2021). ResearchGate. [Link]
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The Naphtho[1,2-b]furan-3(2H)-one Core: A Guide to its Elusive Natural Analogs and Pharmacological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate architecture of naturally occurring heterocyclic compounds has perpetually intrigued and inspired the scientific community, offering a rich reservoir of scaffolds for drug discovery. Among these, the naphthofuran framework, a fusion of naphthalene and furan rings, has garnered significant attention due to the diverse and potent biological activities exhibited by its derivatives[1]. This guide delves into the natural occurrence of a specific, albeit less common, isomer: the naphtho[1,2-b]furan-3(2H)-one core. While direct natural analogs of this precise lactone are notably scarce in the available literature, this guide will explore structurally related, naturally occurring naphthofurans to provide a comprehensive understanding of their significance, biosynthesis, and pharmacological promise. We will also present a generalized protocol for the isolation and characterization of such compounds, providing a practical framework for researchers in the field.
The Naphthofuran Scaffold: A Privileged Motif in Nature
Naphthofurans are a class of oxygen-containing heterocyclic compounds that are biosynthesized by a variety of organisms, including plants, fungi, and bacteria. Their chemical structures are characterized by the fusion of a naphthalene ring system with a furan ring, leading to several possible isomers, such as naphtho[1,2-b]furan, naphtho[2,1-b]furan, and naphtho[2,3-b]furan. These structural variations give rise to a wide array of chemical properties and, consequently, a broad spectrum of biological activities.
Naturally occurring naphthofurans and their derivatives have been reported to possess significant pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and cytotoxic activities[2][3]. This has rendered them attractive targets for both total synthesis and medicinal chemistry efforts aimed at developing novel therapeutic agents.
Natural Occurrence of Naphtho[1,2-b]furan Analogs and Related Structures
While the specific this compound core is not widely reported from natural sources, a diverse array of other naphthofuran isomers has been isolated and characterized. For instance, compounds with the naphtho[2,3-b]furan-4,9-dione skeleton are known to occur naturally and exhibit potent biological activities, including antitumor and cytotoxic effects[4]. Furthermore, a review of fungal metabolites highlights the existence of naphthalenones with a 1,2,3a,4-tetrahydronaphtho[2,1-b]furan-5(9bH)-one moiety, a structure closely related to the core of interest[2].
The following table summarizes examples of naturally occurring naphthofuran derivatives, showcasing their structural diversity and biological significance.
| Compound Class | Example | Natural Source | Reported Biological Activity | Reference |
| Naphtho[2,3-b]furan-4,9-diones | - | Various Plants | Antitumor, Cytotoxic | [4] |
| Naphtho[2,1-b]furan derivatives | - | Fungi | Antimicrobial | [2] |
| Benzo[b]naphtho[2,1-d]furans | Usambarins A-C | Streblus usambarensis | - |
This diversity underscores the biosynthetic plasticity within organisms that produce these compounds and suggests that while the this compound core may be rare, the enzymatic machinery to produce related structures is present in nature.
Biosynthesis of the Naphthofuran Core: A Mechanistic Overview
The biosynthesis of naphthofuran natural products is often linked to the polyketide pathway, a major route for the formation of a wide variety of secondary metabolites in fungi and bacteria. The assembly of the carbon backbone typically begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to generate the naphthalene core.
The formation of the furan ring is believed to occur through various mechanisms, often involving the introduction of an oxygen atom by an oxygenase enzyme, followed by cyclization. The specific biosynthetic pathway leading to the this compound core has not been elucidated due to the lack of identified natural products. However, a hypothetical pathway can be envisioned, as illustrated in the diagram below.
Hypothetical Biosynthetic Pathway to the this compound Core. This diagram illustrates a plausible sequence of enzymatic reactions, starting from primary metabolites and leading to the formation of the target scaffold.
Pharmacological Potential and Drug Development Insights
The diverse biological activities reported for various naphthofuran isomers highlight the potential of this scaffold in drug discovery. The cytotoxic and antitumor properties of many naturally occurring and synthetic naphthofurans suggest their potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the inhibition of critical cellular processes, such as NF-κB activity, which is implicated in inflammation and cancer[5].
The development of novel therapeutic agents based on the naphthofuran scaffold often involves synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties. The rarity of the naturally occurring this compound core makes it an intriguing target for synthetic chemists to explore its unique biological activity profile.
The following diagram illustrates a generalized workflow for the development of drugs based on a natural product scaffold like naphthofuran.
Natural Product-Based Drug Development Workflow. This flowchart outlines the key stages involved in progressing a naturally occurring scaffold from initial discovery to a potential clinical candidate.
Experimental Protocols: A Guide to Isolation and Characterization
The successful isolation and structural elucidation of novel natural products are fundamental to drug discovery. The following is a generalized, step-by-step protocol for the isolation and characterization of naphthofuran analogs from a natural source, such as a plant or fungal extract.
5.1. Extraction and Fractionation
-
Extraction: The dried and powdered source material (e.g., plant leaves, fungal mycelia) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This initial step separates compounds based on their general solubility.
-
Solvent Partitioning: The crude extracts are then subjected to liquid-liquid partitioning to further separate compounds based on their polarity. A common scheme involves partitioning the methanol extract between water and ethyl acetate.
-
Chromatographic Fractionation: The resulting fractions are subjected to column chromatography over silica gel or other stationary phases. A gradient of solvents is used to elute compounds of varying polarities, resulting in a series of sub-fractions.
5.2. Purification and Isolation
-
Preparative Thin-Layer Chromatography (TLC): Sub-fractions showing promising activity or interesting profiles on analytical TLC are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is typically achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and solvent system.
5.3. Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, is employed to determine the detailed chemical structure, including the connectivity of atoms and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophore system, respectively.
Conclusion and Future Directions
The this compound core represents an intriguing yet underexplored area of natural product chemistry. While its natural occurrence remains to be definitively established, the rich chemical diversity and pharmacological significance of other naphthofuran isomers provide a strong impetus for continued investigation. Future research efforts should focus on targeted screening of diverse natural sources, including marine organisms and endophytic fungi, which are known to produce unique secondary metabolites. The development of innovative analytical techniques and synthetic methodologies will be crucial in uncovering the secrets of this elusive scaffold and harnessing its potential for the development of novel therapeutic agents. The exploration of the vast, untapped chemical space of natural products promises to yield exciting discoveries that will continue to shape the future of medicine.
References
- El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PubMed Central.
- MDPI. (2023).
- National Center for Biotechnology Information. This compound. PubChem.
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- National Center for Biotechnology Information.
- El-Wahab, A. H. A., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Pharmacological activity of furan deriv
- ResearchGate. (2019). General approaches for synthesis of naphtho[1,2‐b]furans and selected...
- ACS Publications. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis.
- National Center for Biotechnology Information. Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. PubMed.
- National Center for Biotechnology Information. and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. PubMed.
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Spectroscopic Characterization of Naphtho[1,2-b]furan-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[1,2-b]furan-3(2H)-one, a member of the diverse family of naphthofurans, represents a significant heterocyclic scaffold in medicinal chemistry and materials science.[1][2] The fusion of a naphthalene ring with a furanone moiety imparts a rigid, planar structure with unique electronic properties, making it a promising candidate for the development of novel therapeutic agents and functional organic materials.[3][4] A thorough understanding of the spectroscopic properties of this core structure is fundamental for its identification, characterization, and the rational design of its derivatives.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this spectroscopic data is crucial for confirming the molecular structure and purity of synthesized compounds, as well as for elucidating the electronic and steric effects of substituents in future drug development and materials science applications.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound, with the systematic numbering of its atoms, is a prerequisite for the interpretation of its spectroscopic data. The key structural features that influence its spectra are the aromatic naphthalene system, the lactone (cyclic ester) functionality within the furanone ring, and the methylene group adjacent to the carbonyl.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The following data is predicted based on established chemical shift principles and data from analogous naphthofuran structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the furanone ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-5, H-6, H-7, H-8, H-9 | 7.2 - 8.5 | Multiplet | - |
| H-2 | ~4.5 | Singlet | - |
Expert Insights:
-
The aromatic protons on the naphthalene ring will appear in the downfield region (7.2-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.
-
The methylene protons (H-2) in the furanone ring are adjacent to an oxygen atom and a carbonyl group, which will shift their resonance to approximately 4.5 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-3) | 170 - 180 |
| Aromatic/Olefinic Carbons | 110 - 160 |
| CH₂ (C-2) | 65 - 75 |
Expert Insights:
-
The carbonyl carbon (C-3) of the lactone will be the most downfield signal, typically in the 170-180 ppm range.
-
The carbons of the naphthalene ring system will resonate in the aromatic region (110-160 ppm).
-
The methylene carbon (C-2) will appear in the aliphatic region, shifted downfield to around 65-75 ppm due to the influence of the adjacent oxygen and carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the aromatic C-H and C=C bonds, and the C-O bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (lactone) | 1750 - 1770 | Strong |
| Aromatic C=C | 1500 - 1600 | Medium to Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| C-O (ester) | 1000 - 1300 | Strong |
Expert Insights:
-
A strong absorption band in the region of 1750-1770 cm⁻¹ is a clear indicator of the carbonyl group in a five-membered lactone ring.
-
The presence of the naphthalene ring will be confirmed by the aromatic C=C stretching vibrations between 1500 and 1600 cm⁻¹ and the C-H stretching vibrations just above 3000 cm⁻¹.
-
The strong C-O stretching vibrations of the ester group will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₈O₂), the molecular ion peak and characteristic fragment ions are key for its identification.
| m/z | Interpretation |
| 184 | Molecular Ion [M]⁺ |
| 156 | [M - CO]⁺ |
| 128 | [M - CO - CO]⁺ or [C₁₀H₈]⁺ (Naphthalene) |
Expert Insights:
-
The molecular ion peak ([M]⁺) is expected at an m/z value of 184, corresponding to the molecular weight of the compound.
-
A characteristic fragmentation pathway for lactones is the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 156.
-
Further fragmentation could involve the loss of another CO molecule or fragmentation to yield the stable naphthalene cation at m/z 128.
Figure 2. Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data is typically collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. The predicted and expected spectral features outlined in this guide serve as a valuable reference for researchers working with this important heterocyclic compound and its derivatives. A thorough understanding of these spectroscopic signatures is crucial for ensuring the quality of synthetic products and for advancing the development of new pharmaceuticals and materials based on the naphthofuran scaffold.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Klymchenko, A. S., Ozturk, T., Pivovarenko, V. G., & Demchenko, A. P. (2002). Synthesis and spectroscopic properties of benzo- and naphthofuryl-3-hydroxychromones. Canadian Journal of Chemistry, 80(10), 1378-1385. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Molecules, 27(19), 6529. [Link]
-
Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 173-181. [Link]
-
Sha, F., et al. (2019). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. The Journal of Organic Chemistry, 84(9), 5261-5270. [Link]
-
Di Donato, M., et al. (2021). 9-Methoxynaphtho[1,2-b]benzofuran. Molbank, 2021(2), M1234. [Link]
-
Ohta, T., et al. (2017). General approaches for synthesis of naphtho[1,2‐b]furans and selected natural products containing naphtho[1,2‐b]furan structure. Chemistry – An Asian Journal, 12(18), 2348-2364. [Link]
-
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A Technical Guide to the Structural Elucidation of Naphtho[1,2-b]furan-3(2H)-one: A Roadmap for Synthesis, Crystallization, and X-ray Diffraction Analysis
For Immediate Release
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining the three-dimensional structure of the synthetically important heterocyclic compound, naphtho[1,2-b]furan-3(2H)-one. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the critical experimental and analytical pathways necessary for its elucidation. By leveraging established methodologies for related naphthofuran and furanone derivatives, we present a robust roadmap from synthesis to final structural validation.
Introduction: The Significance of Structural Clarity
This compound, with its rigid tricyclic core, represents a key scaffold in organic synthesis and medicinal chemistry. The furanone moiety is a privileged structure found in numerous bioactive natural products and synthetic compounds.[1] Definitive knowledge of the three-dimensional arrangement of atoms within this molecule is paramount for understanding its chemical reactivity, predicting its interactions with biological targets, and guiding the rational design of novel therapeutics. While spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for initial characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute structure, including constitution, configuration, and conformation.[1]
This guide will detail the necessary steps to achieve this goal, covering the synthesis of the target compound, strategies for obtaining single crystals suitable for diffraction, the process of X-ray data collection and analysis, and the interpretation of the resulting structural data.
Synthesis and Purification: The Foundation for High-Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to the naphthofuran scaffold have been reported, often involving the condensation of a naphthalenic precursor with a suitable C2-synthon. A plausible and efficient method for the synthesis of this compound is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-naphthol (1 equivalent) in a suitable solvent such as glacial acetic acid, add chloroacetic acid (1.2 equivalents) and sodium acetate (2 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with water to remove any remaining acetic acid and salts, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a protic medium that can facilitate the reaction, while sodium acetate acts as a base to deprotonate the phenolic hydroxyl group of 1-naphthol, increasing its nucleophilicity. The subsequent recrystallization step is critical for removing impurities that could inhibit crystal growth.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a molecule like this compound, which is a relatively small, rigid, and non-ionic organic compound, several crystallization techniques should be explored.
Step-by-Step Crystallization Methodologies:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) to near saturation at room temperature.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a less-soluble "anti-solvent" (e.g., hexane or heptane).
-
Sitting Drop: Place the drop of the compound's solution on a pedestal within a sealed chamber containing the anti-solvent.
-
The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to 4°C or -20°C. The gradual decrease in temperature will lower the solubility and induce crystallization.
-
Trustworthiness of the Protocol: The purity of the starting material is paramount. Any residual solvents or synthetic byproducts can act as "crystal poisons," impeding the formation of a well-ordered lattice. It is recommended to use highly purified solvents and to filter the solutions before setting up crystallization experiments.
X-ray Diffraction Analysis: From Diffraction Pattern to Molecular Structure
Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction. This process involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced.
Workflow for Crystal Structure Determination:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Key Steps in Data Analysis:
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Expected Structural Features and Data Interpretation
Based on the known structures of related naphthofuran and furanone derivatives, we can anticipate several key structural features for this compound.
-
Planarity: The naphthyl and furanone ring systems are expected to be largely planar.
-
Bond Lengths and Angles: The C=O bond of the lactone will be approximately 1.20 Å. The C-O single bond within the furanone ring may be slightly elongated compared to a typical C-O single bond, a feature observed in other lactones.[2]
-
Intermolecular Interactions: In the solid state, the packing of the molecules will likely be governed by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic naphthyl rings.
A successful crystallographic analysis will yield a wealth of quantitative data, which should be presented in a standardized format as shown in the table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₁₂H₈O₂ |
| Formula Weight | 184.19 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.3-1.5 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (GoF) | ~1.0 |
Conclusion and Future Directions
The determination of the crystal structure of this compound is an achievable and valuable goal for the scientific community. The protocols and methodologies outlined in this guide provide a clear and actionable pathway for researchers to follow. The resulting structural information will not only provide a definitive understanding of this fundamental heterocyclic compound but will also serve as a critical foundation for future drug discovery and development efforts targeting the broader class of naphthofuran derivatives.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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-
Merbouh, N., Cassegrain, S., & Zhou, W. (2021). 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures. Crystals, 11(8), 857. MDPI AG. Retrieved from [Link]
-
Wang, Z., Chen, J., Yang, F., Wei, Y., & Wang, J. (2019). Synthesis of Trifunctionalized Naphtho[1,2- b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. The Journal of Organic Chemistry, 84(9), 5261–5270. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 169-176.
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-
Fallon, T., & Goolsby, B. (2024). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molbank, 2024(1), M1827. MDPI AG. Retrieved from [Link]
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"naphtho[1,2-b]furan-3(2H)-one" reactivity with nucleophiles
An In-depth Technical Guide to the Nucleophilic Reactivity of the Naphtho[1,2-b]furan-3(2H)-one Core
Abstract
The naphthofuran scaffold is a privileged heterocyclic system found in numerous natural products and pharmacologically active molecules.[1][2] Specifically, the this compound core represents a versatile synthetic intermediate, possessing multiple reactive centers that can be selectively targeted by nucleophiles. This guide provides a comprehensive analysis of the reactivity of this core structure, focusing on the underlying electronic principles and mechanistic pathways. We will explore reactions at the electrophilic carbonyl carbon (C3), the acidic α-carbon (C2), and conjugate additions to α,β-unsaturated derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this important molecular framework.
Introduction to the this compound Scaffold
Significance in Medicinal Chemistry and Materials Science
Naphthofurans, a class of compounds resulting from the fusion of naphthalene and furan rings, have garnered significant attention due to their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.[1][2] The this compound system, in particular, serves as a key building block for accessing more complex, biologically active molecules.[3][4] Its rigid, planar structure and embedded functionalities make it an attractive starting point for the development of novel therapeutics and functional organic materials.
Core Structure and Electronic Properties
The reactivity of this compound is governed by the interplay of its constituent parts: the aromatic naphthalene system, the furan heterocycle, and the ketone functionality. This arrangement creates distinct electrophilic and nucleophilic centers within the molecule.
-
Electrophilic Centers:
-
Carbonyl Carbon (C3): This is the most prominent electrophilic site. The polarization of the carbon-oxygen double bond makes this carbon highly susceptible to attack by a wide range of nucleophiles.
-
α-Carbon (C2): While not inherently electrophilic, the protons on this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group. Deprotonation creates a nucleophilic enolate.
-
β-Carbon of α,β-Unsaturated Derivatives: Condensation reactions at the C2 position can generate an exocyclic double bond, creating a Michael acceptor system. The β-carbon of this system becomes a soft electrophilic site for conjugate addition.
-
-
Nucleophilic Center:
-
Enolate at C2: As mentioned, base-mediated deprotonation of the C2 position generates a potent carbon-based nucleophile, which is central to many functionalization strategies.
-
The following diagram illustrates the key sites of reactivity on the core structure.
Caption: Key sites for nucleophilic and electrophilic reactivity on the this compound scaffold.
Major Pathways for Nucleophilic Attack
The synthetic utility of the this compound core is realized through three primary reaction manifolds, each targeting a different reactive site.
Reactions at the Carbonyl Carbon (C3)
Direct attack at the C3 carbonyl is a fundamental reaction pathway, typical for ketones. This route is favored by "hard" nucleophiles and strong reducing agents.
-
1,2-Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), readily add to the carbonyl carbon. This reaction, followed by an aqueous workup, transforms the ketone into a tertiary alcohol, introducing a new carbon-carbon bond at the C3 position.
-
Ring-Opening Reactions: The furanone ring, which is a cyclic ester analogue (a lactone), can be opened by strong nucleophiles under forcing conditions. For example, reaction with sodium hydroxide or sodium methoxide can lead to nucleophilic acyl substitution, cleaving the C-O bond within the furan ring to yield a substituted naphthyl carboxylic acid or ester derivative. The susceptibility to ring-opening depends on the stability of the heterocyclic ring and the strength of the nucleophile.[5]
Reactivity Involving the α-Carbon (C2)
The true synthetic versatility of the core lies in the reactivity of the C2 position. The acidity of the α-protons allows for the formation of a key enolate intermediate, a powerful nucleophile.
-
Enolate Formation and Alkylation: In the presence of a suitable base (e.g., lithium diisopropylamide (LDA), sodium hydride), the C2 proton is abstracted to form a resonance-stabilized enolate. This nucleophile can then be trapped with various electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), to install substituents at the C2 position.
-
Aldol and Knoevenagel-type Condensations: The C2 enolate readily participates in aldol reactions with aldehydes and ketones, forming a β-hydroxy ketone adduct. Subsequent dehydration of this adduct under acidic or basic conditions yields an α,β-unsaturated system, a critical step for creating Michael acceptors. A related transformation, the Knoevenagel condensation, involves reacting the core with an active methylene compound in the presence of a weak base like piperidine.[1]
The mechanism for a base-catalyzed condensation is depicted below.
Caption: Formation of an α,β-unsaturated system via base-catalyzed condensation.
Conjugate Addition to α,β-Unsaturated Derivatives
Once an α,β-unsaturated system is generated via a condensation reaction, the molecule becomes a competent Michael acceptor. This opens up a new avenue for nucleophilic attack known as conjugate or 1,4-addition.[6]
-
Reactivity with Soft Nucleophiles: This reaction is most efficient with "soft" nucleophiles. Thiolates (RS⁻), amines (R₂NH), and other enolates preferentially attack the electrophilic β-carbon of the newly formed double bond.[6][7] This process is highly valuable for building molecular complexity, as it forms a new C-C, C-S, or C-N bond while regenerating the enolate, which is then protonated upon workup.
The following table summarizes the expected outcomes with different classes of nucleophiles.
| Nucleophile Class | Primary Reactive Site | Typical Reaction | Resulting Structure |
| Organometallics (R-MgX, R-Li) | C3 (Carbonyl) | 1,2-Addition | Tertiary Alcohol |
| Strong Bases (NaOH, NaOMe) | C3 (Carbonyl) | Ring-Opening | Naphthyl Carboxylic Acid/Ester |
| Bulky/Strong Bases (LDA) | C2 (α-Proton) | Deprotonation | C2 Enolate Intermediate |
| Aldehydes/Ketones | C2 (via Enolate) | Aldol Condensation | α,β-Unsaturated Ketone |
| Thiols, Amines, Enolates | β-Carbon (on derivative) | Michael Addition | 1,4-Adduct |
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of a 2-benzylidenethis compound derivative, a key intermediate for subsequent Michael additions. This method is adapted from established procedures for similar condensations.[1][8]
Objective: To synthesize 2-benzylidenethis compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Toluene
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), benzaldehyde (1.1 eq), and toluene (50 mL).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the resulting solid and wash with cold ethanol to remove unreacted benzaldehyde and catalyst. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/toluene mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The appearance of new signals in the vinyl region of the ¹H NMR spectrum and the disappearance of the C2 methylene protons are indicative of a successful reaction.
Conclusion for the Field Professional
The this compound core is a synthetically tractable and highly valuable scaffold. A thorough understanding of its reactivity allows chemists to strategically functionalize the molecule at three distinct positions. By selecting the appropriate nucleophile and reaction conditions, one can achieve:
-
1,2-addition at the C3 carbonyl.
-
Alkylation or condensation at the C2 position via an enolate intermediate.
-
Conjugate addition to α,β-unsaturated derivatives.
This controlled, stepwise functionalization provides a powerful toolkit for the synthesis of diverse chemical libraries, enabling the exploration of structure-activity relationships and the development of novel drug candidates and advanced materials.
References
- Dihydronaphthofurans: synthetic strategies and applications - PMC - NIH. (n.d.).
- Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides via a Cascade Formal [3 + 2] Cycloaddition. (2014). RSC Advances.
- One-step synthesis of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones 86. (n.d.). ResearchGate.
-
El-Wahab, A. H. A., Bedair, A. H., Fawzy, M. A. A., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical & Pharmaceutical Research, 7(4), 394‒402. Retrieved from [Link]
-
Synthesis of novel naphtho(2,1-b)furo(3,2-b)pyridine derivatives as potential antimicrobial agents. (n.d.). SciSpace. Retrieved from [Link]
-
Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products. (2015). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Trifunctionalized Naphtho[1,2- b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. (2023). RSC Advances. Retrieved from [Link]
-
Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. (2022). Molecules. Retrieved from [Link]
-
Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (n.d.). Molecules. Retrieved from [Link]
-
Abdelwahab, S. I., & Fekry, M. I. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. Retrieved from [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]
-
9-Methoxynaphtho[1,2-b]benzofuran. (n.d.). MDPI. Retrieved from [Link]
-
Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). Chemistry – A European Journal. Retrieved from [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). MDPI. Retrieved from [Link]
-
Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. (n.d.). Molecules. Retrieved from [Link]
-
Synthesis and biological study of some new naphtho[2,1-b]furan and related heterocyclic systems. (2006). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application and Protocol for the One-Pot Synthesis of Naphtho[1,2-b]furan-3(2H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
The naphthofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1] This application note presents a detailed, one-pot protocol for the synthesis of naphtho[1,2-b]furan-3(2H)-one, a key intermediate for the development of novel therapeutics. The described method offers a streamlined and efficient approach, starting from readily available 1-naphthol, and proceeding through a tandem O-alkylation and intramolecular Friedel-Crafts acylation. This guide is intended for researchers and professionals in medicinal chemistry and drug development, providing both a robust experimental procedure and the underlying mechanistic rationale to ensure reproducibility and facilitate further derivatization.
Introduction: The Significance of the Naphthofuran Core in Drug Discovery
Naphthalene derivatives represent a cornerstone in medicinal chemistry, lending their lipophilic and rigid bicyclic structure to a multitude of therapeutic agents.[2] When fused with a furan ring, the resulting naphthofuran scaffold gives rise to compounds with an impressive spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][2] The inherent versatility of the naphthofuran core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The targeted synthesis of specific isomers and derivatives, such as this compound, is therefore of paramount importance for the construction of compound libraries in the pursuit of novel drug candidates. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings.
A One-Pot Strategy for this compound Synthesis
The synthesis of this compound can be efficiently achieved in a one-pot procedure from 1-naphthol. This strategy is predicated on two fundamental and sequential transformations occurring in the same reaction vessel:
-
O-alkylation: The phenolic hydroxyl group of 1-naphthol is alkylated using an ethyl 2-haloacetate, such as ethyl bromoacetate. This step is typically base-mediated to deprotonate the naphthol, forming a more nucleophilic naphthoxide ion.
-
Intramolecular Friedel-Crafts Acylation: The ester intermediate formed in the first step undergoes an intramolecular cyclization. A strong acid or Lewis acid catalyst promotes the acylation of the electron-rich naphthalene ring, leading to the formation of the fused furanone ring system.
This one-pot approach obviates the need for the isolation and purification of the intermediate ester, thereby increasing the overall yield and reducing solvent waste and labor.
Reaction Mechanism
The one-pot synthesis proceeds through the following mechanistic steps, as illustrated in the diagram below. Initially, a base abstracts the acidic proton from the hydroxyl group of 1-naphthol (1) to form the nucleophilic 1-naphthoxide anion (2) . This is followed by a nucleophilic attack of the naphthoxide on ethyl bromoacetate (3) , displacing the bromide ion and forming ethyl 2-(naphthalen-1-yloxy)acetate (4) . In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carbonyl oxygen of the ester is protonated (5) , activating the carbonyl carbon for electrophilic attack. The subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) occurs at the electron-rich C2 position of the naphthalene ring, forming a cyclic intermediate (6) . Finally, deprotonation and loss of ethanol lead to the formation of the target molecule, this compound (7) .
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol outlines the one-pot synthesis of this compound from 1-naphthol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Naphthol | Reagent | Sigma-Aldrich |
| Ethyl bromoacetate | Reagent | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | Reagent | Fisher Scientific |
| Acetone | Anhydrous | Acros Organics |
| Polyphosphoric Acid (PPA) | Reagent | Merck |
| Dichloromethane (DCM) | HPLC | Fisher Scientific |
| Saturated Sodium Bicarbonate | Lab Grade | - |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexane | HPLC | Fisher Scientific |
| Ethyl Acetate | HPLC | Fisher Scientific |
Experimental Workflow
The experimental workflow is depicted in the following diagram.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
O-alkylation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthol (10.0 g, 69.4 mmol), anhydrous potassium carbonate (14.4 g, 104.1 mmol), and anhydrous acetone (100 mL).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (9.2 mL, 83.3 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up of Intermediate (in-situ):
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone, yielding the crude ethyl 2-(naphthalen-1-yloxy)acetate as an oil. Do not purify this intermediate.
-
-
Intramolecular Cyclization:
-
To the flask containing the crude ester, add polyphosphoric acid (PPA) (50 g).
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The mixture will become viscous. Monitor the cyclization by TLC.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
A precipitate will form. Continue stirring until all the PPA has dissolved.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the pure this compound.
-
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for this one-pot synthesis.
| Parameter | Value/Observation |
| Starting Material | 1-Naphthol |
| Key Reagents | Ethyl bromoacetate, K₂CO₃, PPA |
| Solvent | Acetone (Step 1), Neat (Step 2) |
| Reaction Time | 6-9 hours (total) |
| Reaction Temperature | Reflux (Acetone), 80-90 °C |
| Product Appearance | Off-white to pale yellow solid |
| Expected Yield | 65-75% |
| Purity (post-chromatography) | >98% (by NMR and HPLC) |
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. By combining an O-alkylation and an intramolecular Friedel-Crafts acylation into a single synthetic sequence, this method offers a significant improvement in efficiency over multi-step procedures. The detailed mechanistic explanation and step-by-step guide are designed to ensure successful implementation by researchers in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis of more complex, biologically active naphthofuran derivatives.
References
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ResearchGate.
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ResearchGate.
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arkat-usa.org.
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Palladium-catalyzed synthesis of "naphtho[1,2-b]furan-3(2H)-one" derivatives
Topic: Palladium-Catalyzed Synthesis of Naphtho[1,2-b]furan-3(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound core is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its synthesis, however, presents unique challenges. This application note details a robust and versatile palladium-catalyzed carbonylative cyclization strategy for the synthesis of substituted this compound derivatives. By leveraging a palladium(II) catalyst in the presence of a suitable ligand and a carbon monoxide source, this methodology provides a direct and efficient route from readily available 1-iodo-2-naphthol derivatives and alkynes. We provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a discussion of the substrate scope, offering researchers a powerful tool for accessing this important class of molecules.
Introduction: The Significance of the this compound Scaffold
Naphthofurans represent a significant class of heterocyclic compounds, with derivatives exhibiting a wide range of pharmacological properties, including antitumor, antibacterial, and estrogenic activities.[1] The specific isomer, this compound, features a furanone ring fused to a naphthalene system, creating a rigid, planar structure with significant potential for interaction with biological targets. While various strategies exist for the synthesis of the aromatic naphtho[1,2-b]furan system, direct and efficient construction of the 3-keto functionality remains a subject of considerable interest.[2][3][4]
Traditional methods often require multi-step sequences or harsh reaction conditions. Modern transition-metal catalysis, particularly using palladium, offers a compelling alternative, enabling the construction of complex molecular architectures with high efficiency and selectivity under milder conditions.[5] This note focuses on a proposed palladium-catalyzed carbonylative annulation, a powerful strategy that constructs the furanone ring by incorporating a molecule of carbon monoxide (CO) directly into the scaffold. This approach is analogous to established palladium-catalyzed syntheses of related benzofuranones and the isomeric naphthofuran-2(3H)-ones, demonstrating its mechanistic plausibility and potential for broad applicability.[6][7][8]
Mechanistic Rationale and Causality
The proposed synthesis proceeds via a cascade mechanism involving several key palladium-mediated steps. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is designed to couple three components: an o-iodo-naphthol, an alkyne, and carbon monoxide.
Key Components and Their Roles:
-
Palladium(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): The active Pd(0) species is generated in situ. It initiates the catalytic cycle by undergoing oxidative addition to the aryl iodide.
-
Ligand (e.g., Xantphos, dppf): The choice of ligand is critical. Bulky phosphine ligands stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate its reactivity to favor the desired reaction pathway over side reactions.
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the naphtholic hydroxyl group, rendering it nucleophilic for the final cyclization step. It also neutralizes the hydrogen iodide (HI) generated during the cycle.
-
Carbon Monoxide (CO) Source: CO acts as a one-carbon building block, inserting into a palladium-carbon bond to form an acyl-palladium intermediate, which is the precursor to the ketone functionality. This can be supplied from a CO gas cylinder or from a CO-releasing molecule (CORM).
-
Starting Materials: A 1-iodo-2-naphthol provides the naphthalene backbone and the oxygen heteroatom, with the iodide serving as the handle for the initial oxidative addition. An internal or terminal alkyne provides the remaining two carbon atoms of the furanone ring.
Proposed Catalytic Cycle
The reaction is hypothesized to proceed through the following key steps, as illustrated in the diagram below.
Caption: Proposed Catalytic Cycle for Carbonylative Annulation.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the 1-iodo-2-naphthol substrate to form an aryl-palladium(II) intermediate (I) .
-
Alkyne Insertion: The alkyne coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This migratory insertion step forms a vinyl-palladium(II) complex (III) . The regiochemistry of this step determines the substitution pattern on the final product.
-
CO Insertion: Carbon monoxide inserts into the vinyl-palladium bond to generate a reactive acyl-palladium(II) species (IV) .
-
Intramolecular Nucleophilic Attack: The deprotonated naphtholic oxygen attacks the electrophilic acyl-palladium carbonyl carbon. This key cyclization step forms the furanone ring and generates intermediate (V) .
-
Reductive Elimination: The cycle is completed by reductive elimination from intermediate (V) , which releases the desired this compound product and regenerates the active Pd(0) catalyst.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative synthesis. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Carbon monoxide is a toxic gas. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Reaction Setup Workflow
Caption: General Experimental Workflow Diagram.
Protocol: Synthesis of 2,2-Diphenylthis compound
Materials:
-
1-Iodo-2-naphthol (1.0 equiv, 270 mg, 1.0 mmol)
-
Diphenylacetylene (1.2 equiv, 214 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11.2 mg, 0.05 mmol)
-
Xantphos (10 mol%, 57.8 mg, 0.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv, 345 mg, 2.5 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Schlenk flask or pressure-rated reaction vial
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2-naphthol (270 mg), diphenylacetylene (214 mg), Pd(OAc)₂ (11.2 mg), Xantphos (57.8 mg), and anhydrous K₂CO₃ (345 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Carbon Monoxide Purge: Briefly evacuate the flask again and backfill with carbon monoxide gas from a balloon. Repeat this purge twice. Leave the final CO balloon attached to the flask via a needle through the septum.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature. Carefully and safely vent the excess CO in a fume hood.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,2-diphenylthis compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Data Presentation: Substrate Scope and Optimization
The versatility of this proposed palladium-catalyzed reaction is a key advantage. The following table summarizes the expected scope based on analogous carbonylative cyclization reactions found in the literature.[6][7]
| Entry | 1-Iodo-2-naphthol Substituent (R) | Alkyne (R¹-C≡C-R²) | Expected Product | Anticipated Yield | Notes |
| 1 | H | Ph-C≡C-Ph | 2,2-Diphenyl derivative | Good to Excellent | Symmetrical diarylalkynes are excellent substrates. |
| 2 | 6-Br | Ph-C≡C-Ph | 7-Bromo-2,2-diphenyl derivative | Good | Halogen substituents are generally well-tolerated. |
| 3 | 6-OMe | Ph-C≡C-Ph | 7-Methoxy-2,2-diphenyl derivative | Good | Electron-donating groups are compatible. |
| 4 | H | Et-C≡C-Et | 2,2-Diethyl derivative | Moderate to Good | Dialkylalkynes are viable but may require longer reaction times. |
| 5 | H | Ph-C≡C-H | 2-Phenyl derivative | Moderate | Terminal alkynes can lead to mixtures of regioisomers or side products; careful optimization is needed. |
| 6 | H | Ph-C≡C-Me | 2-Methyl-2-phenyl derivative | Moderate | Unsymmetrical alkynes may lead to issues with regioselectivity. |
Concluding Remarks
The palladium-catalyzed carbonylative cyclization of 1-iodo-2-naphthols with alkynes represents a highly promising and convergent strategy for the synthesis of this compound derivatives. This application note provides a foundational understanding of the reaction, a detailed and practical experimental protocol, and an outlook on the potential substrate scope. The mechanistic insights allow for rational optimization, empowering researchers to adapt this methodology for the synthesis of a diverse library of complex heterocyclic compounds for applications in medicinal chemistry, materials science, and beyond.
References
-
Mao, S., Wan, Y., Peng, H., Luo, L. B., & Deng, G. (2019). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. The Journal of Organic Chemistry, 84(9), 5261–5270. [Link]
- Deng, G., et al. (2019). Palladium(II)-Catalyzed Cascade Reactions of Ene–Ynes Tethered to Cyano/Aldehyde: Access to Naphtho[1,2-b]furans and Benzo[g]indoles. The Journal of Organic Chemistry. (Note: Specific citation details were incomplete in search results, but the work is relevant).
-
Kondoh, A., Aita, K., & Terada, M. (2020). General approaches for synthesis of naphtho[1,2-b]furans and selected natural products containing naphtho[1,2-b]furan structure. Tetrahedron. (Note: This is a representative review, specific citation details may vary). [Link]
-
Guo, W., Wu, W., Xu, Y., Pei, X., et al. (2021). Palladium-Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran-3(2H)-one-Containing γ-Ketoesters. European Journal of Organic Chemistry. [Link]
-
Hu, Y., Zhang, Y., Yang, Z., & Fathi, R. (2002). Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. The Journal of Organic Chemistry, 67(7), 2365–2368. [Link]
-
Alper, H., et al. (Year). Synthesis of Naphthofuran-2(3H)-one Derivatives by Palladium-Catalyzed Three-Component Coupling Using Naphthols, Aldehydes, and Carbon Monoxide. The Journal of Organic Chemistry. (Note: Specific citation details were incomplete in search results, but the work is highly relevant). [Link]
-
Fekry Abdelwahab, A. H., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. [Link]
-
Kim, S. H., et al. (2015). Synthesis of novel and diverse naphtho[1,2-b]furans by phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones and acetylenecarboxylates. Molecular Diversity, 19(1), 55-66. [Link]
-
Li, J., Zhang, J., Li, M., Zhang, C., Yuan, Y., & Liu, R. (2019). Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis. Chemical Communications, 55(16), 2348-2351. [Link]
-
Alper, H., et al. (2009). Palladium-catalyzed carbonylative cycloisomerization of gamma-propynyl-1,3-diketones: a concise route to polysubstituted furans. The Journal of Organic Chemistry. [Link]
-
Abdel-Wahab, B. F., & Fekry, S. A. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 177-183. [Link]
-
Yang, Z., et al. (2002). Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. The Journal of Organic Chemistry, 67(7), 2365-8. [Link]
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Application Notes and Protocols for the Purification of Naphtho[1,2-b]furan-3(2H)-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of naphtho[1,2-b]furan-3(2H)-one (CAS 58645-78-6), a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles to empower effective optimization. This document details two primary purification strategies: flash column chromatography and recrystallization , which can be employed independently or in sequence to achieve high purity. Additionally, guidelines for in-process monitoring using Thin-Layer Chromatography (TLC) are provided.
Introduction and Scientific Background
This compound is a fused ring system with a molecular formula of C₁₂H₈O₂ and a molecular weight of 184.19 g/mol .[1] The purity of this compound is paramount for its application in research and development, as even minor impurities can significantly alter biological activity or material properties. The purification strategies detailed below are based on established methods for analogous naphthofuran derivatives and are designed to remove common impurities such as unreacted starting materials, catalysts, and reaction byproducts.[2][3][4]
The choice of purification method is contingent on the impurity profile of the crude material and the desired final purity. Flash column chromatography is an excellent primary purification step for complex mixtures, while recrystallization is a powerful technique for achieving high crystalline purity.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₂ | PubChem[1] |
| Molecular Weight | 184.19 g/mol | PubChem[1] |
| IUPAC Name | benzo[g][5]benzofuran-3-one | PubChem[1] |
| CAS Number | 58645-78-6 | PubChem[1] |
In-Process Monitoring: Thin-Layer Chromatography (TLC)
Effective purification requires reliable in-process monitoring. TLC is an indispensable tool for tracking the progress of column chromatography and assessing the purity of fractions.
Rationale for TLC System Selection
The choice of the mobile phase in TLC is critical. For compounds like this compound, a non-polar solvent system is a suitable starting point. Based on protocols for structurally similar compounds, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is recommended.[6] This system allows for the fine-tuning of the retention factor (Rf) by adjusting the solvent ratio.
Protocol for TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude material and any fractions in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Carefully spot the dissolved samples onto the TLC plate baseline.
-
Elution: Develop the plate in a chamber saturated with the chosen mobile phase. A good starting mobile phase is 15-30% ethyl acetate in hexanes .
-
Visualization: Visualize the separated spots under UV light (254 nm). The Rf value of the target compound should ideally be between 0.3 and 0.5 for optimal separation in column chromatography.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating the target compound from a mixture of impurities. The principle is based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Detailed Protocol for Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (typically a 40-100 g crude to silica gel ratio).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity. A typical gradient might be from 10% to 40% ethyl acetate in hexanes. The precise gradient should be optimized based on the TLC analysis of the crude mixture.[3]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using the TLC protocol described in Section 3.2.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
-
Final Purification: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and have it crystallize in a purer form as the solution cools.
Principles of Solvent Selection for Recrystallization
The ideal recrystallization solvent should:
-
Poorly dissolve the target compound at room temperature.
-
Readily dissolve the target compound at an elevated temperature.
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
For naphthofuran derivatives, ethanol and mixtures of ethanol with other solvents like benzene or water have been shown to be effective.[5][7]
Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
Detailed Protocol for Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the material in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to identify a suitable system. Ethanol is a good first choice based on literature for related compounds.[5]
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound can be effectively achieved through a systematic approach employing flash column chromatography followed by recrystallization. The protocols provided herein are based on established chemical principles and data from closely related compounds, offering a robust starting point for any researcher in the field. Optimization of solvent systems and gradients based on the specific impurity profile of the crude material is encouraged to achieve the highest possible purity.
References
-
El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 179-184. [Link]
-
Reddy, T. R., Reddy, L. R., Reddy, M. R., & Reddy, G. C. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. RSC Advances, 4(75), 39869-39878. [Link]
-
Reddy, T. R., et al. (2014). Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. RSC Advances, 4, 39869-39878. [Link]
-
Various Authors. (n.d.). General approaches for synthesis of naphtho[1,2-b]furans and selected natural products containing naphtho[1,2-b]furan structure. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1471593, this compound. PubChem. [Link]
-
Gagnon, D., et al. (2021). Synthesis of 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures. MDPI. [Link]
-
Khazi, I. A. M., et al. (2012). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. ResearchGate. [Link]
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The Naphtho[1,2-b]furan-3(2H)-one Scaffold: A Versatile Platform for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The naphtho[1,2-b]furan-3(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the presence of a lactone ring, provides a unique three-dimensional arrangement for interacting with various biological targets. This document serves as a comprehensive guide for researchers, providing an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, along with detailed experimental protocols.
I. The this compound Scaffold: Chemical Features and Therapeutic Potential
The this compound scaffold is a fused ring system consisting of a naphthalene and a furanone ring. This arrangement results in a molecule with a distinct electronic and steric profile, making it an attractive starting point for the design of novel therapeutic agents. The core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.
Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The anticancer activity is particularly noteworthy, with several studies demonstrating potent cytotoxicity against a variety of cancer cell lines.[3][4] The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[5]
II. Synthesis of the this compound Scaffold and its Derivatives
The synthesis of the this compound core and its analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of a suitably substituted naphthalene precursor. Below is a generalized protocol for the synthesis of a 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid derivative, a common intermediate for further elaboration.
Protocol 1: Synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide Analogs[3]
This protocol describes the synthesis of a library of N-substituted amide derivatives of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid, which have shown promising anticancer and NF-κB inhibitory activities.
Step 1: Synthesis of 1-((dimethylamino)methyl)naphthalen-2-ol
-
To a solution of 2-naphthol (1 equivalent) in ethanol, add Eschenmoser's salt (dimethyl(methylene)ammonium iodide, 1.2 equivalents).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-((dimethylamino)methyl)naphthalen-2-ol.
Step 2: Synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate
-
To a solution of 1-((dimethylamino)methyl)naphthalen-2-ol (1 equivalent) in toluene, add ethyl diazoacetate (1.5 equivalents).
-
Heat the reaction mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate.
Step 3: Synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid
-
To a solution of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate (1 equivalent) in a mixture of THF and water (2:1), add lithium hydroxide (2 equivalents).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid.
Step 4: Synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs
-
To a solution of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid (1 equivalent) in dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in dichloromethane and add the desired substituted aniline (1.2 equivalents) and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final N-(substitutedphenyl)amide analog.
Caption: Synthetic workflow for this compound analogs.
III. Biological Evaluation of this compound Derivatives
The anticancer potential of newly synthesized this compound derivatives is a primary focus of investigation. A standard and reliable method for assessing cytotoxicity is the MTT assay.
Protocol 2: MTT Assay for Cytotoxicity Screening[6]
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, NCI-H23, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT cytotoxicity assay.
IV. Mechanistic Studies: Inhibition of the NF-κB Pathway
Several naphtho[1,2-b]furan-4,5-dione derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[5] This can be investigated using a luciferase reporter assay.
Protocol 3: NF-κB Luciferase Reporter Assay[7]
This protocol is designed to quantify the activity of the NF-κB transcription factor in response to treatment with test compounds.
Materials:
-
Cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HeLa 57A)
-
Complete growth medium
-
Test compounds and a known NF-κB activator (e.g., TNF-α)
-
Luciferase Assay System (e.g., Promega)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in an opaque 96-well plate at a suitable density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with the test compound at various concentrations for a predetermined pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) in the presence of the test compound. Include appropriate controls (untreated, activator alone, compound alone).
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add 20-50 µL of 1x cell lysis buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a new opaque 96-well plate.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the activator-only control.
-
Caption: Workflow for the NF-κB luciferase reporter assay.
V. Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent anticancer activity. The following table summarizes the IC50 values of a series of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs against various cancer cell lines.[3]
| Compound | R | HCT-116 IC50 (µM) | NCI-H23 IC50 (µM) | PC-3 IC50 (µM) |
| 1a | H | > 50 | > 50 | > 50 |
| 1d | 4'-Cl | 12.5 | 15.2 | 18.3 |
| 1g | 3',5'-(CF₃)₂ | 2.8 | 3.5 | 4.1 |
| 2a | H (5-Cl scaffold) | 25.6 | 30.1 | 33.7 |
| 2g | 3',5'-(CF₃)₂ (5-Cl scaffold) | 1.5 | 1.9 | 2.2 |
From this data, several key SAR trends can be identified:
-
Substitution on the N-phenyl ring is crucial for activity: The unsubstituted analog 1a is inactive, while the introduction of electron-withdrawing groups enhances cytotoxicity.
-
Electron-withdrawing groups at the 3' and 5' positions are highly favorable: The bis(trifluoromethyl) analog 1g demonstrates significantly improved potency compared to the mono-chloro substituted analog 1d .
-
Substitution on the naphthofuran scaffold can further enhance activity: The presence of a chlorine atom at the 5-position of the naphthofuran ring generally leads to increased cytotoxicity, as seen by comparing 2g with 1g .
Caption: Key structure-activity relationships for anticancer activity.
VI. Conclusion
The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, allows for the generation of large libraries of compounds for biological screening. The detailed protocols and SAR insights provided in this document are intended to facilitate further research and development of this important class of molecules.
VII. References
-
Abdelwahab, B. F., & Fekry, M. I. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359.
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155).
-
Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. (2016). Archives of Pharmacal Research, 39(5), 618-30.
-
p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells. (2010). Cancer Letters, 298(1), 96-104.
-
In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives. (2001). Il Farmaco, 56(4), 237-41.
-
Synthesis of 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1b]furan as a novel anticancer agent. (2002). Indian Journal of Chemistry - Section B, 41B(12), 2654-2657.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3(2H)-Furanone synthesis [organic-chemistry.org]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Naphtho[1,2-b]furan-3(2H)-one Analogs
Introduction: Targeting Inflammation with Novel Naphthofuran Scaffolds
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.
The naphtho[1,2-b]furan-3(2H)-one scaffold has emerged as a promising chemotype for the development of new therapeutic agents. Analogs of this heterocyclic system have demonstrated a range of biological activities, and recent studies have highlighted their potential as potent inhibitors of key inflammatory pathways. Specifically, derivatives of the closely related 2,3-dihydronaphtho[1,2-b]furan core have been shown to inhibit NF-κB transcriptional activity, a critical step in the inflammatory cascade.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate and characterize the anti-inflammatory properties of novel this compound analogs. The protocols detailed herein are designed to be self-validating, providing a robust framework for screening, mechanism of action studies, and preclinical evaluation.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound analogs are hypothesized to be mediated through the modulation of the NF-κB and MAPK signaling pathways. These pathways are activated by various inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound analogs may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as IκBα phosphorylation or NF-κB nuclear translocation. A study on 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs demonstrated their ability to inhibit NF-κB activity, suggesting this as a key mechanism for this class of compounds.[1]
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK), also play crucial roles in the inflammatory response. These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate and activate downstream transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of pro-inflammatory genes. Research on a related compound, naphtho[1,2-b]furan-4,5-dione, has shown its ability to modulate the p38 MAPK pathway, suggesting that this may be another important target for naphthofuran analogs in attenuating inflammation.[2]
Below is a diagram illustrating the key signaling pathways targeted by this compound analogs.
Caption: Putative mechanism of anti-inflammatory action of this compound analogs.
In Vitro Anti-inflammatory Assays
A tiered approach to in vitro screening allows for the efficient identification of lead compounds and subsequent detailed mechanistic studies.
Tier 1: Primary Screening for Anti-inflammatory Activity
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay provides a rapid and robust method to screen for the anti-inflammatory potential of the test compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce large amounts of nitric oxide (NO), a key pro-inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
LPS from Escherichia coli O111:B4
-
Test compounds (this compound analogs) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations.
-
LPS Stimulation: After 1 hour of pre-treatment with the test compounds, stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.
-
Add 50 µL of Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Causality and Self-Validation: A dose-dependent inhibition of NO production suggests a direct anti-inflammatory effect of the compound. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.
Tier 2: Quantifying Cytokine Inhibition
Protocol 2: Measurement of TNF-α and IL-6 Production by ELISA
Principle: To further characterize the anti-inflammatory activity, the effect of the compounds on the production of key pro-inflammatory cytokines, TNF-α and IL-6, is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). This highly sensitive and specific method allows for the precise measurement of cytokine concentrations in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates (pre-coated with capture antibody)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute and prepare all reagents from the ELISA kit according to the manufacturer's instructions.
-
Add Samples and Standards: Add 100 µL of standards and diluted cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 4-6 times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α and IL-6 in the unknown samples.
Causality and Self-Validation: A significant and dose-dependent reduction in the levels of TNF-α and IL-6 provides strong evidence for the anti-inflammatory properties of the test compounds and suggests an upstream effect on the signaling pathways controlling their expression.
Mechanism of Action Elucidation
To understand how the this compound analogs exert their anti-inflammatory effects, it is essential to investigate their impact on the key signaling proteins within the NF-κB and MAPK pathways.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Principle: Western blotting is a powerful technique to detect and quantify the expression and phosphorylation status of specific proteins. By examining the phosphorylation of key signaling molecules such as p65 (a subunit of NF-κB) and JNK (a member of the MAPK family), we can determine if the test compounds inhibit the activation of these pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with the test compounds and/or LPS as described in Protocol 1, but for shorter time points (e.g., 15, 30, 60 minutes) to capture the transient phosphorylation events.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-p65) and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated protein is normalized to the total protein and the loading control.
Causality and Self-Validation: A decrease in the ratio of phosphorylated to total p65 and JNK in the presence of the test compound provides direct evidence of its inhibitory effect on the NF-κB and MAPK pathways, respectively. The use of a loading control ensures equal protein loading across all lanes, validating the observed changes in protein phosphorylation.
Caption: A streamlined workflow for Western blot analysis of signaling pathway activation.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
Principle: To confirm that the inhibition of cytokine production occurs at the transcriptional level, qRT-PCR is used to measure the mRNA expression of TNF-α and IL-6. This technique provides a sensitive and quantitative measure of gene expression changes in response to treatment with the naphthofuran analogs.
Materials:
-
RAW 264.7 cells treated as in Protocol 3
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mouse TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Step-by-Step Methodology:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, primers, and qPCR master mix.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Causality and Self-Validation: A significant reduction in the mRNA levels of TNF-α and IL-6 in compound-treated cells compared to LPS-stimulated controls confirms that the inhibitory effect is at the level of gene transcription, further supporting the proposed mechanism of action involving the inhibition of key inflammatory signaling pathways.
In Vivo Anti-inflammatory Evaluation
To translate the in vitro findings to a more physiologically relevant system, the anti-inflammatory activity of promising this compound analogs should be evaluated in an in vivo model of acute inflammation.
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening anti-inflammatory drugs.[3][4] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (lambda, type IV)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin or diclofenac)
-
Pletysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses). Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.
Causality and Self-Validation: A statistically significant and dose-dependent reduction in paw edema compared to the vehicle control group indicates in vivo anti-inflammatory activity. The inclusion of a standard anti-inflammatory drug as a positive control validates the experimental model.
Data Presentation and Interpretation
All quantitative data should be presented clearly in tables and graphs to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs
| Compound | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | IL-6 Production IC₅₀ (µM) | Cell Viability (CC₅₀ in µM) |
| Analog 1 | 15.2 ± 1.8 | 12.5 ± 1.3 | 18.9 ± 2.1 | > 100 |
| Analog 2 | 8.7 ± 0.9 | 7.1 ± 0.8 | 10.3 ± 1.1 | > 100 |
| Analog 3 | 25.4 ± 3.2 | 22.8 ± 2.5 | 30.1 ± 3.5 | > 100 |
| L-NAME | 22.5 ± 2.4 | - | - | > 200 |
Data are presented as mean ± SD from three independent experiments. IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory response. CC₅₀ values represent the concentration that causes 50% reduction in cell viability.
Table 2: In Vivo Anti-inflammatory Activity of a Lead Naphthofuran Analog in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Vehicle | - | 0 |
| Lead Analog | 10 | 25.8 ± 3.1* |
| Lead Analog | 30 | 45.2 ± 4.5** |
| Lead Analog | 100 | 62.1 ± 5.8 |
| Indomethacin | 10 | 55.7 ± 5.2 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of novel this compound analogs. By employing a combination of in vitro and in vivo assays, researchers can effectively screen for active compounds, elucidate their mechanisms of action at the molecular level, and validate their therapeutic potential in a preclinical setting. The focus on the NF-κB and MAPK signaling pathways provides a rational basis for the development of this promising class of compounds as next-generation anti-inflammatory agents.
References
-
Choi, M., Jo, H., Kim, D., Yun, J., Kang, J. S., Kim, Y., Jung, J. K., Hong, J. T., Cho, J., Kwak, J. H., & Lee, H. (2016). Design, synthesis and biological activities of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. Archives of Pharmacal Research, 39(5), 618–630. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Ghavipanjeh, F., Vaezi, G., & Mohammadi, J. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 294–298. [Link]
-
Pinho, B. R., Sousa, C., Valentão, P., & Andrade, P. B. (2011). Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property?. PLoS ONE, 6(8), e24098. [Link]
-
MDPI. (2020). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules, 25(15), 3369. [Link]
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Tseng, C. H., Lin, C. S., Shih, P. K., Tsao, L. T., Wang, J. P., Cheng, C. M., Tzeng, C. C., & Chen, Y. L. (2009). Furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives as potential inhibitors of inflammatory factors in sepsis. Bioorganic & Medicinal Chemistry, 17(18), 6679–6687. [Link]
-
Wang, C. C., Chen, L. G., & Lin, C. C. (2010). p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells. Cancer Letters, 295(1), 92–99. [Link]
-
MDPI. (2018). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs, 16(10), 382. [Link]
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Sakagami, H., Kishino, K., Amano, O., Kanda, Y., Kunii, S., Yokote, Y., Oizumi, H., Oizumi, T., & Ito, H. (2009). Inhibition of NO production in LPS-stimulated mouse macrophage-like cells by benzo[b]cyclohept[e][1][4]oxazine and 2-aminotropone derivatives. In Vivo, 23(5), 691–697. [Link]
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ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting analysis of MAPK and NF-kB activation. Retrieved from [Link]
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Wang, C. C., Chen, L. G., & Lin, C. C. (2010). p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells. Cancer Letters, 295(1), 92–99. [Link]
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Application Notes and Protocols: Antimicrobial Evaluation of Naphtho[1,2-b]furan-3(2H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Naphthofuran compounds, a class of heterocyclic molecules, have garnered significant attention due to their diverse pharmacological properties, including antibacterial and antifungal activities.[1][2][3] Specifically, the "naphtho[1,2-b]furan-3(2H)-one" scaffold represents a promising pharmacophore for the development of new anti-infective therapies.
This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial potential of novel this compound derivatives. As a senior application scientist, the following protocols are designed not merely as a series of steps but as a self-validating system, grounded in established methodologies and scientific rationale. The experimental workflow is structured to progress from initial screening to more detailed characterization of antimicrobial activity, ensuring a logical and efficient evaluation process.
I. Preliminary Antimicrobial Screening: The Agar Well Diffusion Assay
The initial step in evaluating a new chemical entity is to determine if it possesses any antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and straightforward technique for the preliminary screening of antimicrobial compounds.[4][5][6] This assay relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.
Causality Behind Experimental Choices:
-
Why Agar Well Diffusion? This method allows for the simultaneous screening of multiple compounds against various microorganisms, providing a qualitative and semi-quantitative assessment of antimicrobial activity.[7] The size of the inhibition zone can give a preliminary indication of the compound's potency.
-
Choice of Media: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its non-inhibitory effect on most common pathogens.[8]
-
Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is crucial for ensuring a consistent and reproducible bacterial lawn, which is essential for accurate interpretation of the inhibition zones.[7][9]
Protocol: Agar Well Diffusion Assay
Materials:
-
Test this compound compounds
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic discs (e.g., Gentamicin)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compounds: Dissolve the this compound compounds in DMSO to a stock concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh overnight culture, pick 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[9]
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[4][5]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.[5] Also, include a negative control (DMSO) and a positive control (a standard antibiotic).
-
Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.[4] Incubate the plates at 37°C for 18-24 hours.[10]
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Data Presentation: Preliminary Screening
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| NFO-1 | 500 | 15 | 8 |
| NFO-2 | 500 | 18 | 10 |
| NFO-3 | 500 | 12 | 7 |
| Gentamicin (10 µg) | 10 | 22 | 19 |
| DMSO | - | 0 | 0 |
Visualization: Agar Well Diffusion Workflow
Caption: Workflow of the Agar Well Diffusion Assay.
II. Quantitative Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following the initial screening, a quantitative assessment of the antimicrobial activity is necessary. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][12] This assay is crucial for comparing the potency of different compounds and for guiding further development.
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method provides a quantitative MIC value, which is more informative than the zone of inhibition from diffusion assays.[8] It is also amenable to high-throughput screening in a 96-well plate format.
-
CLSI Guidelines: Adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines ensures the reproducibility and comparability of results across different laboratories.[11][13][14]
-
Controls are Key: The inclusion of a growth control (no compound), sterility control (no bacteria), and a positive control (known antibiotic) is essential for validating the assay results.[8]
Protocol: Broth Microdilution Assay
Materials:
-
Test this compound compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform a two-fold serial dilution of each compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion assay, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Plate Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum only.
-
Sterility Control: Wells containing CAMHB only.
-
Positive Control: Wells containing a known antibiotic with bacterial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The addition of a viability indicator like resazurin can aid in the visualization of results.
Data Presentation: MIC Values
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| NFO-1 | 32 | 128 |
| NFO-2 | 16 | 64 |
| NFO-3 | 64 | >256 |
| Ciprofloxacin | 0.5 | 0.25 |
Visualization: Broth Microdilution Workflow
Caption: Workflow of the Broth Microdilution Assay.
III. Characterizing Bactericidal vs. Bacteriostatic Activity: Time-Kill Kinetics Assay
Once the MIC is determined, it is important to understand whether a compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). The time-kill kinetics assay provides this information by measuring the rate of bacterial killing over time.[15][16][17]
Causality Behind Experimental Choices:
-
Why Time-Kill Assay? This dynamic assay provides crucial information on the pharmacodynamics of the compound, which is essential for predicting its in vivo efficacy.[16]
-
Concentration Selection: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) allows for the assessment of concentration-dependent killing.[18]
-
Definition of Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[15][19]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Test this compound compounds
-
CAMHB
-
Bacterial strains
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension as previously described.
-
Test Setup: In sterile tubes, prepare CAMHB containing the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[16]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.[16]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Time-Kill Curve Data
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 4.5 | 3.1 |
| 8 | 8.5 | 3.1 | <2 (Below Limit of Detection) |
| 24 | 9.1 | 2.8 | <2 |
Visualization: Conceptual Diagram of Antimicrobial Activity
Caption: Conceptual Diagram of Antimicrobial Activity.
IV. Preliminary Safety Assessment: Cytotoxicity Assay
A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and not to the host cells.[20] A preliminary assessment of cytotoxicity against mammalian cell lines is therefore an essential step. The MTT assay is a widely used colorimetric method to evaluate cell viability.[21][22]
Causality Behind Experimental Choices:
-
Why MTT Assay? The MTT assay is a reliable and high-throughput method to assess cell metabolic activity, which is an indicator of cell viability.[21][23]
-
Cell Line Selection: Using a common and well-characterized cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), provides a standardized system for initial toxicity screening.
-
Dose-Response Curve: Determining the CC₅₀ (the concentration that causes 50% cytotoxicity) allows for a quantitative measure of the compound's toxicity.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Test this compound compounds
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Data Presentation: Cytotoxicity Data
| Compound ID | CC₅₀ on HEK293 cells (µM) |
| NFO-1 | 75 |
| NFO-2 | 150 |
| NFO-3 | 50 |
| Doxorubicin | 5 |
V. Potential Mechanism of Action of Furanone-Containing Compounds
Furanone derivatives have been reported to exhibit antimicrobial activity through various mechanisms. One prominent mode of action involves the disruption of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[24][25][26] Halogenated furanones, for instance, can act as structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules in Gram-negative bacteria, thereby competitively inhibiting QS.[24] Some furanones have also been shown to induce the formation of reactive oxygen species (ROS) and interact non-specifically with multiple proteins within the bacterial cell, leading to cellular damage and death.[27] The presence of the naphthyl group in the "this compound" scaffold may enhance the lipophilicity of the compounds, potentially facilitating their penetration through the bacterial cell membrane. Further mechanistic studies, such as gene expression analysis of QS-related genes or ROS detection assays, would be valuable to elucidate the specific mode of action of this novel compound class.[28]
VI. Conclusion and Future Directions
The systematic evaluation of novel "this compound" compounds, as outlined in these application notes, provides a robust framework for identifying and characterizing promising new antimicrobial agents. By progressing from initial screening to quantitative analysis of activity and preliminary safety assessment, researchers can efficiently identify lead candidates for further development.
Future studies should focus on elucidating the mechanism of action of the most potent compounds, expanding the antimicrobial screening to a broader panel of clinically relevant pathogens, including resistant strains and fungi, and conducting in vivo efficacy studies in appropriate animal models of infection. Structure-activity relationship (SAR) studies will also be crucial for optimizing the antimicrobial activity and safety profile of this promising class of compounds.[29]
References
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- Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
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- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (n.d.).
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- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (n.d.).
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity - MedCrave online. (2018-07-05).
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- Antimicrobial Susceptibility Testing - St
- Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (n.d.).
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- Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed. (2020-10-10).
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- Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC - NIH. (2019-05-09).
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Antimicrobial and Anti-pathogenic Activity of New Naphtho[4][7][15] Triazol-Thiadiazin Derivatives. (2023-09-29).
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- Antimicrobial Activity of Naphthyridine Deriv
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Application Notes: Naphtho[1,2-b]furan-3(2H)-one as a Versatile Synthon for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Naphthofuran Core
The naphthofuran scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar architecture and rich electronic properties make it a cornerstone in the fields of medicinal chemistry and materials science. Within this important class of molecules, naphtho[1,2-b]furan-3(2H)-one emerges as a particularly powerful and versatile building block, or synthon.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple descriptions of reactions to explain the underlying chemical principles that make this molecule a valuable precursor for a diverse array of nitrogen-containing heterocycles, including pyrazoles and pyrimidines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this synthon for the construction of novel molecular entities.
Section 1: Core Reactivity and Mechanistic Principles
The synthetic versatility of this compound stems from two key structural features: the electrophilic lactone (cyclic ester) carbonyl group and the adjacent, nucleophilic α-methylene group. This arrangement allows the molecule to function as a masked β-keto ester, providing a three-carbon (C-C-C) fragment for condensation reactions.
Key Reactive Sites:
-
C3 Carbonyl Carbon: This site is highly electrophilic and is the primary point of attack for nucleophiles.
-
C2 Methylene Protons: These protons are acidic due to their position between the carbonyl group and the furan oxygen. A base can easily deprotonate this position to form a reactive enolate.
-
Lactone Ring Strain: Nucleophilic attack at the C3 carbonyl often leads to a ring-opening reaction of the furanone moiety. This transformation is the key step that unmasks the β-keto ester-like functionality, paving the way for subsequent intramolecular cyclization to form new heterocyclic rings.[1][2]
The interaction with binucleophilic reagents (compounds with two nucleophilic centers, such as hydrazine or urea) is particularly powerful. This process typically involves an initial nucleophilic attack, furanone ring opening, and a subsequent intramolecular condensation to build a new heterocyclic system.[3][4]
Figure 1: General reaction pathway for the conversion of this compound into new heterocyclic systems.
Section 2: Synthesis of Naphtho-Fused Pyrazole Derivatives
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5] this compound serves as an effective precursor, undergoing a recyclization reaction to yield valuable pyrazole structures fused or linked to the naphthyl moiety.
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic C3 carbonyl of the furanone. This leads to the cleavage and opening of the lactone ring, forming an acyclic hydrazide intermediate. This intermediate contains a ketone and a hydrazide moiety in a 1,3-relationship. Under the reaction conditions (typically acidic or basic catalysis with heating), the terminal nitrogen of the hydrazide performs an intramolecular nucleophilic attack on the ketone carbonyl. The subsequent dehydration of the resulting cyclic hemiaminal yields the stable, aromatic pyrazole ring. This process is a powerful example of a ring-transformation reaction.[3][4]
This protocol describes a generalized procedure for the reaction of this compound with a substituted hydrazine.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 184.19 | 1.0 | 184 mg |
| Phenylhydrazine HCl | 144.60 | 1.1 | 159 mg |
| Sodium Acetate | 82.03 | 1.5 | 123 mg |
| Glacial Acetic Acid | - | - | 5 mL |
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), phenylhydrazine hydrochloride (1.1 mmol), and sodium acetate (1.5 mmol).
-
Solvent Addition: Add 5 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the condensation reaction.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 15 mL) to remove residual acetic acid and salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Self-Validation: The successful synthesis of the pyrazole derivative can be confirmed by standard analytical techniques. The IR spectrum should show the appearance of N-H stretching bands and a shift in the carbonyl frequency. The 1H NMR spectrum will confirm the presence of the new pyrazole ring protons and the disappearance of the C2 methylene protons from the starting material.
Section 3: Synthesis of Naphtho-Fused Pyrimidine Derivatives
The construction of a pyrimidine ring requires the condensation of a three-carbon fragment with an N-C-N synthon, such as urea, thiourea, or guanidine.[6] The reactivity of this compound as a masked 1,3-dicarbonyl synthon makes it an ideal candidate for this transformation. This approach leads to the formation of pyrimidinone derivatives, which are core structures in many therapeutic agents.[7]
Causality and Mechanism: In a base-catalyzed reaction, the N-C-N reagent (e.g., thiourea) attacks the C3 carbonyl of the furanone, leading to the opening of the lactone ring.[8] This forms an open-chain intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the ketone carbonyl, followed by dehydration, results in the formation of the stable six-membered pyrimidine ring.[8]
This protocol outlines a representative synthesis using thiourea as the binucleophilic reagent.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 184.19 | 1.0 | 184 mg |
| Thiourea | 76.12 | 1.5 | 114 mg |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | ~0.35 mL |
| Absolute Ethanol | - | - | 10 mL |
Procedure:
-
Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) and thiourea (1.5 mmol) in absolute ethanol (10 mL).
-
Catalyst Addition: Add sodium ethoxide solution (1.1 mmol) dropwise to the mixture. The solution should become basic.
-
Reaction: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.
-
Neutralization & Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 7.
-
Isolation: Upon neutralization, a precipitate is expected to form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL). The product can be recrystallized from dimethylformamide (DMF) or a similar high-boiling polar solvent.
Figure 2: Experimental workflow for the synthesis of a naphtho-fused thioxopyrimidinone.
Section 4: Concluding Remarks and Future Outlook
This compound is a potent synthon for constructing complex, fused heterocyclic systems. Its ability to act as a masked 1,3-dicarbonyl equivalent through nucleophile-induced ring-opening provides a reliable and elegant pathway to pyrazoles, pyrimidines, and potentially other heterocycles like isoxazoles (via reaction with hydroxylamine). The protocols described here, grounded in fundamental reactivity principles, offer a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. Future work may focus on expanding the scope of nucleophiles, exploring stereoselective transformations, and evaluating the biological activities of the resulting libraries of naphtho-fused heterocyclic compounds.
References
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Synthesis of naphtho[2,1-b]furan pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2022). Arkivoc. Retrieved from [Link]
-
Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus. (2011). Molecules. Retrieved from [Link]
-
Synthesis, reactions and biological evaluation of some new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. (2011). PubMed. Retrieved from [Link]
-
Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2022). Beilstein Archives. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of naphtho[2,1-b]pyrano[2,3-d]pyrimidine and pyrano. (n.d.). CORE. Retrieved from [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2018). Molecules. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Journal of Advances in Medicine and Medical Research. Retrieved from [Link]
-
Ring opening reactions of furans. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave online. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Furan as a versatile synthon. (n.d.). Modern Drug Discovery. Retrieved from [Link]
Sources
- 1. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphtho[1,2-b]furan-3(2H)-one
Welcome to the technical support center for the synthesis of naphtho[1,2-b]furan-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.
Introduction to the Synthesis of this compound
This compound is a key structural motif found in various biologically active molecules and serves as a crucial intermediate in organic synthesis. The successful synthesis of this lactone is pivotal for the advancement of numerous research and development projects. This guide will focus on the most reliable and optimized synthetic routes to achieve high yields and purity.
The primary and most effective method for synthesizing this compound is through the intramolecular cyclization of a (1-hydroxynaphthalen-2-yl)acetic acid precursor. This lactonization can be achieved under acidic or other dehydrating conditions. An alternative advanced approach involves the rhodium-catalyzed intramolecular O-H insertion of a diazo ester derived from 1-naphthol.
Below, we address common issues encountered during the synthesis and provide practical solutions based on established chemical principles and field-proven experience.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
FAQ 1: My lactonization of (1-hydroxynaphthalen-2-yl)acetic acid is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the lactonization of (1-hydroxynaphthalen-2-yl)acetic acid are a common issue and can stem from several factors. The primary reasons include incomplete reaction, degradation of the starting material or product, and the formation of side products.
Potential Causes and Solutions:
-
Inefficient Dehydration: The removal of a water molecule to form the lactone is a critical step. If your dehydrating agent is not effective enough, the equilibrium will not favor the product.
-
Troubleshooting:
-
Stronger Dehydrating Agents: Consider using more potent dehydrating agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or trifluoroacetic anhydride (TFAA).
-
Azeotropic Removal of Water: Performing the reaction in a solvent like toluene with a Dean-Stark apparatus to physically remove the water formed during the reaction can significantly drive the equilibrium towards the lactone.
-
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction, while excessively high temperatures may cause decomposition.
-
Troubleshooting:
-
Optimization Study: Systematically vary the reaction temperature (e.g., from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.
-
Extended Reaction Time: If the reaction is slow, extending the reaction time may improve the yield, but be mindful of potential degradation over prolonged periods.
-
-
-
Purity of Starting Material: Impurities in the (1-hydroxynaphthalen-2-yl)acetic acid can interfere with the reaction.
-
Troubleshooting:
-
Recrystallization: Purify the starting material by recrystallization from an appropriate solvent system before proceeding with the lactonization.
-
-
-
Side Reactions: The formation of intermolecular esters (polymers) can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Troubleshooting:
-
High Dilution: Carry out the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
-
Experimental Protocol: Lactonization of (1-hydroxynaphthalen-2-yl)acetic acid
| Reagent | Molar Equivalent | Amount |
| (1-hydroxynaphthalen-2-yl)acetic acid | 1.0 | (as per your scale) |
| Toluene | - | (to achieve high dilution) |
| p-Toluenesulfonic acid (catalyst) | 0.1 | (catalytic amount) |
Step-by-Step Procedure:
-
Dissolve (1-hydroxynaphthalen-2-yl)acetic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. The concentration should be low to favor intramolecular cyclization.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Continue refluxing until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.
FAQ 2: I am attempting the rhodium-catalyzed O-H insertion route. What are the critical parameters for success?
Answer:
The rhodium-catalyzed intramolecular O-H insertion is a powerful method but requires careful control of reaction conditions. The key to success lies in the efficient formation of the diazo precursor and the selection of the appropriate rhodium catalyst and reaction environment for the insertion step.
Critical Parameters:
-
Purity of the Diazo Precursor: The diazo ester of 1-naphthol must be pure. Impurities can poison the catalyst or lead to side reactions.
-
Choice of Rhodium Catalyst: Different rhodium(II) catalysts exhibit varying reactivity and selectivity. Rhodium(II) acetate (Rh₂(OAc)₄) is a common choice, but others like rhodium(II) trifluoroacetate (Rh₂(TFA)₄) or rhodium(II) octanoate (Rh₂(oct)₄) may offer advantages in certain cases.[1][2]
-
Solvent: The choice of solvent is crucial. Non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used to prevent solvent participation in the reaction.
-
Exclusion of Water and Air: The reaction is sensitive to moisture and oxygen. It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition of the Diazo Compound: A slow, controlled addition of the diazo precursor to the catalyst solution helps to maintain a low concentration of the reactive carbene intermediate, which minimizes side reactions such as dimerization.
Visualizing the Synthetic Pathways
To better understand the reaction mechanisms and workflows, we have provided diagrams created using Graphviz.
Diagram 1: Synthesis of this compound via Lactonization
Caption: Workflow for the synthesis of this compound via lactonization.
Diagram 2: Troubleshooting Flowchart for Low Yield in Lactonization
Caption: Troubleshooting decision tree for improving lactonization yield.
Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be reliably achieved with high yields through careful optimization of the reaction conditions. The choice between the classical lactonization of (1-hydroxynaphthalen-2-yl)acetic acid and the more modern rhodium-catalyzed O-H insertion will depend on the specific resources and expertise available in your laboratory. By following the guidelines and troubleshooting steps outlined in this document, researchers can confidently navigate the synthesis of this important molecule.
For further assistance, please do not hesitate to contact our technical support team.
References
- Rhodium(II)-Catalyzed Reactions: Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
- Lactonization Methods: Otera, J. (2003).
-
Synthesis of Naphthofurans: A comprehensive review on the synthesis of naphthofuran derivatives can provide broader context and alternative strategies. While a specific paper for the target molecule is not cited, general reviews on furan synthesis are highly valuable. A relevant example is: Padwa, A., & Kulkarni, Y. S. (1990). Reaction of Carbonyl Compounds with Ethyl Lithiodiazoacetate. Studies Dealing with the Rhodium(II)-Catalyzed Behavior of the Resulting Adducts. The Journal of Organic Chemistry, 55(13), 4144–4153. [Link]
-
Palladium-Catalyzed C-H Activation: Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
PubChem Entry for this compound: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1471593, this compound". PubChem, [Link].
Sources
Technical Support Center: Synthesis of Naphtho[1,2-b]furan-3(2H)-one
Welcome to the dedicated technical support center for the synthesis of naphtho[1,2-b]furan-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this valuable synthetic intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting protocols to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
General Synthesis and Low Yield
Question 1: My overall yield for the two-step synthesis of this compound is consistently low. What are the likely causes?
Answer: Low overall yield in this synthesis typically points to issues in one or both of the key steps: the initial Williamson ether synthesis to form 1-naphthoxyacetic acid, or the final intramolecular Friedel-Crafts acylation (cyclization).
-
Step 1: Williamson Ether Synthesis: Incomplete deprotonation of 1-naphthol, impure reactants (1-naphthol or chloroacetic acid), or suboptimal reaction conditions (temperature, reaction time) can lead to a low yield of the crucial intermediate, 1-naphthoxyacetic acid. A common side reaction is the carboxylation of the naphthol in the presence of a strong base, although this is more prevalent with 2-naphthol.
-
Step 2: Intramolecular Friedel-Crafts Acylation: This acid-catalyzed cyclization is often the most challenging step. Low yields here can be attributed to several factors:
-
Incomplete reaction: Insufficiently strong acid catalyst, low reaction temperature, or short reaction times can lead to a significant amount of unreacted 1-naphthoxyacetic acid.
-
Side reactions: The formation of various side products is a major contributor to low yields. These are discussed in detail in the following sections.
-
Product degradation: The desired product may be unstable under harsh acidic conditions or high temperatures, leading to decomposition.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Side Reactions in Intramolecular Friedel-Crafts Acylation
Question 2: I am observing significant side product formation during the acid-catalyzed cyclization of 1-naphthoxyacetic acid. What are the most common side reactions and how can I minimize them?
Answer: The intramolecular Friedel-Crafts acylation of 1-naphthoxyacetic acid is prone to several side reactions, primarily due to the reactivity of the naphthalene ring system and the potential for intermolecular reactions.
A. Formation of the Isomeric Naphtho[2,1-b]furan-3(2H)-one:
-
Causality: This is one of the most common and difficult-to-separate impurities. Its formation is almost always due to the presence of 2-naphthol in the initial starting material. Commercial 1-naphthol can contain varying amounts of the 2-isomer. The Williamson ether synthesis will produce a mixture of 1- and 2-naphthoxyacetic acids, and both will cyclize under acidic conditions.
-
Prevention:
-
High-Purity Starting Materials: Use 1-naphthol with the highest possible purity. It is advisable to test the purity of the starting material by TLC or melting point before use.
-
Purification of the Intermediate: If isomeric contamination is suspected, purify the 1-naphthoxyacetic acid intermediate by recrystallization before proceeding to the cyclization step.
-
B. Intermolecular Acylation and Polymerization:
-
Causality: At higher concentrations and temperatures, the acylium ion intermediate can react with another molecule of 1-naphthoxyacetic acid or the naphthalene ring of another molecule, leading to dimers and polymeric material.[1] This is a common issue in Friedel-Crafts reactions.[2]
-
Prevention:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.
-
Controlled Addition: Add the 1-naphthoxyacetic acid solution slowly to the hot acid catalyst rather than mixing them all at once. This keeps the instantaneous concentration of the reactant low.
-
Temperature Control: While heat is necessary to drive the reaction, excessive temperatures can promote intermolecular side reactions and polymerization. Careful temperature optimization is crucial.
-
C. Sulfonation of the Naphthalene Ring:
-
Causality: When using sulfuric acid as the catalyst, sulfonation of the electron-rich naphthalene ring can occur as a competitive electrophilic aromatic substitution reaction, especially at higher temperatures.
-
Prevention:
-
Alternative Acid Catalysts: Consider using polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which are excellent dehydrating agents and Lewis acids but do not introduce a sulfonating agent.[3]
-
D. Perkin Rearrangement-type Byproducts:
-
Causality: While less common in this specific synthesis, under certain basic or thermal conditions, related furanone systems can undergo rearrangements. The Perkin rearrangement, for instance, involves the ring contraction of a coumarin derivative to a benzofuran.[4] Although the starting material is not a coumarin, the possibility of complex rearrangements under harsh conditions should not be entirely dismissed, potentially leading to unexpected benzofuran derivatives.
-
Prevention:
-
Strictly Anhydrous and Acidic Conditions: Maintaining a strictly acidic and anhydrous environment will suppress pathways that are favored by basic conditions.
-
Reaction Mechanism and Formation of Side Products:
Caption: Formation of the desired product and major side products.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoxyacetic Acid
This protocol is adapted from the well-established Williamson ether synthesis.[5][6]
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 1-naphthoxide.
-
Nucleophilic Substitution: To the solution, add a solution of chloroacetic acid (1.1 eq) in water.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate with a few drops of acetic acid).
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 1-naphthoxyacetic acid will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-naphthoxyacetic acid.
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH | Strong base is required to deprotonate the phenolic hydroxyl group. |
| Solvent | Water | Allows for dissolution of the ionic intermediates. |
| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Purification | Recrystallization | Effective for removing unreacted 1-naphthol and inorganic salts. |
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
This protocol is a general guideline for the acid-catalyzed cyclization.[3]
-
Catalyst Preparation: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully heat polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to 70-80 °C.
-
Reactant Addition: Dissolve 1-naphthoxyacetic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., chlorobenzene) and add it dropwise to the hot PPA over 30-60 minutes with vigorous stirring.
-
Reaction: Maintain the reaction temperature at 80-90 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash with water until the filtrate is neutral. Dry the crude product and purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to isolate the pure this compound.
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Strong dehydrating agent and Lewis acid; avoids sulfonation.[3] |
| Temperature | 80-90 °C | Balances reaction rate with minimizing polymerization and degradation. |
| Concentration | High dilution (10-20x PPA) | Favors intramolecular cyclization over intermolecular reactions. |
| Addition | Slow, dropwise | Maintains a low instantaneous concentration of the reactant. |
References
-
A. Synthesis and Purification: Slight Odor. Around 0.937 Grams or 6.5 Mmol of 2-Naphthol Was. Scribd. [Link]
-
Synthesis of 2-(2-Naphthoxy)acetic acid. PrepChem.com. [Link]
-
Perkin rearrangement. In Wikipedia; 2023. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides via a Cascade Formal [3+2] Cycloaddition. RSC Advances. [Link]
-
Recent developments in the synthesis of furan-2(5H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of Novel Naphtho[2,1-b]furopyrimidine Derivatives. Indian Journal of Chemistry - Section B. [Link]
- Perkin Reaction. In Name Reactions in Organic Chemistry.
Sources
Technical Support Center: Purification of Naphtho[1,2-b]furan-3(2H)-one
Welcome to the technical support center for the purification of naphtho[1,2-b]furan-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable synthetic intermediate.
Introduction to Purification Challenges
This compound is a heterocyclic compound with a rigid, polycyclic aromatic structure. Its purification can be challenging due to a combination of factors including potential thermal instability, susceptibility to isomerization, and the presence of closely related impurities from its synthesis. This guide will provide a structured approach to overcoming these challenges, ensuring the isolation of high-purity material suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, oily residue. What is the best initial purification step?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts and colored impurities. Before attempting more refined purification techniques like chromatography or recrystallization, it is advisable to perform a preliminary purification. A solvent trituration or a simple filtration through a plug of silica gel can be highly effective.
-
Solvent Trituration: Suspend your crude oil in a minimal amount of a solvent in which the desired product is sparingly soluble but the impurities are either highly soluble or insoluble. Common choices for non-polar impurities include hexanes or a mixture of ethyl acetate and hexanes. For polar impurities, a cold alcohol like methanol or ethanol can be effective. Sonicate the mixture for a few minutes and then collect the solid product by filtration.
-
Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate. Pass this solution through a short column (a "plug") of silica gel. This will retain highly polar, colored impurities at the top of the plug, while allowing your less polar product to elute.
Q2: I am observing a new spot on my TLC analysis after leaving the purified compound in solution. What could be happening?
A2: This is a classic sign of product instability. For furanone-containing molecules, two primary concerns are isomerization and degradation. The 2(3H)-furanone isomer can be less stable than the corresponding 2(5H)-furanone, and this isomerization can be catalyzed by acid or base, and sometimes heat.[1][2]
To mitigate this:
-
pH Control: Ensure all your purification steps, including liquid-liquid extractions and chromatography, are performed under neutral conditions. If acidic or basic conditions were used during the synthesis, thoroughly neutralize the reaction mixture before workup.
-
Temperature: Avoid excessive heat. When removing solvents using a rotary evaporator, use a water bath temperature below 45°C.[3]
-
Storage: Store the purified compound, both as a solid and in solution, at low temperatures (e.g., -20°C) and protected from light to minimize degradation.
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:
-
Unreacted Starting Materials: Such as the corresponding naphthol and halo-ester or acid.
-
Reagents: For example, residual coupling agents or catalysts.
-
Byproducts: These can include products from side reactions like O-alkylation versus C-alkylation, or over-oxidation products.
-
Isomers: As discussed in Q2, the 2(5H)-furanone isomer is a potential impurity.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
Column chromatography is a powerful technique for separating this compound from closely related impurities.
Problem: Poor separation of my product from an impurity on the column.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of your eluent may not be optimal. Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation (a ΔRf of at least 0.2). |
| Column Overloading | Too much crude material was loaded onto the column. As a rule of thumb, use a silica gel to crude material ratio of at least 50:1 (w/w). |
| Co-elution of Isomers | Your product and a closely related isomer may have very similar polarities. Consider using a less polar solvent system and a longer column to improve resolution. Alternatively, reversed-phase chromatography may provide a different selectivity. |
| Compound Degradation on Silica | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent. |
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed with no air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the initial mobile phase solvent (or a slightly more polar solvent if necessary). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the column bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.
Problem: My compound "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Steps |
| Solution is too Supersaturated | The solution was cooled too quickly, or too much of the anti-solvent was added at once. Try cooling the solution more slowly or adding the anti-solvent dropwise with vigorous stirring. |
| Inappropriate Solvent System | The chosen solvent system may not be suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent combinations. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to purify the material further by column chromatography before attempting recrystallization. |
The ideal recrystallization solvent for this compound will depend on the impurities present. A systematic approach to solvent selection is recommended.
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | High | Good for compounds with some polarity. Dissolve in hot ethanol and add water dropwise until turbidity persists. |
| Ethyl Acetate/Hexane | Medium | A versatile system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Dichloromethane/Hexane | Low to Medium | Suitable for less polar compounds. |
| Toluene | Low | Can be effective for aromatic compounds, often yielding high-quality crystals. |
Visualization of Purification Workflow
Caption: A typical purification workflow for this compound.
References
-
Isomerization of 2(3H)‐furanone 3 into 2(5H)‐furanone 4 under basic conditions. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Naphtho[1,2-b]furan-3(2H)-one Derivatives
A Guide for Researchers on Navigating and Overcoming Stability Challenges
Welcome to the technical support center for naphtho[1,2-b]furan-3(2H)-one derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the chemical behaviors that govern the stability of these valuable compounds. This guide is structured to help you anticipate, diagnose, and resolve common stability issues encountered during research and development.
The this compound scaffold is a cornerstone in many drug discovery programs, valued for its wide-ranging biological activities.[1][2] However, the inherent reactivity of its core furanone ring—a type of γ-lactone—presents significant stability challenges that can impact experimental reproducibility and lead to misinterpretation of data. This guide provides a series of frequently asked questions, troubleshooting workflows, and detailed protocols to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions - Understanding the Core Instability
This section addresses the fundamental chemical principles driving the degradation of this compound derivatives.
Q1: What are the primary chemical liabilities of the this compound scaffold?
The primary stability concern for this class of compounds is the susceptibility of the γ-lactone (furanone) ring to hydrolysis.[3] This reaction involves the cleavage of the intramolecular ester bond, leading to the formation of a ring-opened hydroxy carboxylic acid. This process can be catalyzed by acidic or basic conditions.[4][5][6] Additionally, the extended aromatic system of the naphthyl group can make some derivatives susceptible to oxidative and photolytic degradation.
Q2: How does pH specifically impact the stability of my compound in aqueous solutions?
The pH of your medium is the most critical factor influencing the stability of the furanone ring. The lactone is an ester, and its hydrolysis is significantly accelerated at both low and high pH.[7]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the carbonyl oxygen of the lactone gets protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction typically follows a bimolecular pathway (A_AC_2).[5][6]
-
Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This is often the most significant degradation pathway in biological assays or basic formulations.[4] This reaction follows a bimolecular acyl-cleavage mechanism (B_AC_2).[4]
The diagram below illustrates the primary pH-dependent degradation pathway.
Caption: Troubleshooting workflow for identifying unknown peaks in analytical data.
Q6: I observe a loss of biological activity in my cell-based assay over 24-48 hours. What's happening?
This is a common consequence of compound instability in aqueous cell culture media, which is typically buffered around pH 7.4. At this pH, base-catalyzed hydrolysis can slowly degrade your active compound into its inactive, ring-opened form. [4] Mitigation Strategies:
-
Time-Course Experiment: Measure compound concentration in the media over the assay duration using LC-MS to quantify the rate of degradation.
-
Dosing Regimen: If degradation is significant, consider replenishing the compound at set time points during the assay.
-
Formulation: For in vivo studies, consider formulations that protect the lactone from premature hydrolysis, such as encapsulation or suspension in a non-aqueous vehicle.
Q7: What are the ideal storage conditions for my solid compounds and stock solutions?
Proper storage is essential to prevent degradation before an experiment even begins.
| Form | Condition | Temperature | Rationale |
| Solid Compound | Desiccated, Protected from Light | -20°C or -80°C | Minimizes hydrolysis from atmospheric moisture and slows kinetic degradation processes. |
| Stock Solution | Anhydrous DMSO or DMF, Tightly Sealed | -20°C or -80°C | Aprotic solvents prevent hydrolysis. Sealing with parafilm prevents water absorption by hygroscopic solvents like DMSO. |
Part 3: Key Protocols and Methodologies
To properly characterize the stability of your specific derivative, a forced degradation study is essential. [8]This process intentionally exposes the drug to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods. [9][10]
Protocol 1: Forced Degradation Study
This protocol is designed to generate a degradation profile for your naphthofuranone derivative. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without destroying the molecule entirely. [9] Materials:
-
Your naphthofuranone derivative
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
1.0 M HCl
-
1.0 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in methanol.
-
Set Up Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 100 µL of stock with 900 µL of 50:50 methanol:water.
-
Incubate: Place the vials under the conditions specified in the table below. The duration may need to be optimized for your specific compound.
-
Neutralization: Before analysis, neutralize the acidic and basic samples. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.
-
Analysis: Analyze all samples, including the T=0 control, by a stability-indicating HPLC-UV/MS method (see Protocol 2).
Table of Forced Degradation Conditions
| Stress Condition | Stressor Solution | Temperature | Typical Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 24 hours | Lactone ring opening [6][11] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min - 4 hours | Lactone ring opening [4][11] |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours | Oxidation of naphthyl ring or other sensitive moieties |
| Thermal | 50:50 Methanol:Water | 80 °C | 24 - 72 hours | Thermally induced degradation |
| Photolytic | 50:50 Methanol:Water | Room Temp | ICH Q1B Guidelines | Photochemical reactions, rearrangements [12][8] |
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A robust analytical method is required to separate the parent compound from all potential degradation products.
-
Instrumentation: UHPLC or HPLC system with a UV/PDA detector and coupled to a mass spectrometer. [13]* Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
UV Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 254 nm, 280 nm, and max absorbance).
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to capture the parent compound and potential degradants.
Method Validation: The specificity of this method is demonstrated by its ability to resolve the parent peak from all degradant peaks generated during the forced degradation study. Peak purity analysis using a PDA detector is also recommended. [9]
By understanding the inherent chemical liabilities of the this compound scaffold and employing systematic troubleshooting and validation protocols, you can ensure the generation of reliable, high-quality data in your research endeavors.
References
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health (NIH). Available at: [Link]
-
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available at: [Link]
-
A closer look at the photochromism of vinylidene-naphthofurans. ResearchGate. Available at: [Link]
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
-
Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link]
-
Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. ACS Publications. Available at: [Link]
-
Synthesis of furanone 1. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. MDPI. Available at: [Link]
-
Lactone - Wikipedia. Wikipedia. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. article.sapub.org. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]
-
Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Chemistry of Esters. LibreTexts. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Zenodo. Available at: [Link]
-
Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. National Institutes of Health (NIH). Available at: [Link]
-
Carboxylic acid - Lactones, Organic Compounds, Reactions. Britannica. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Synthesis, Crystal Structure, and DFT Study of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan. ResearchGate. Available at: [Link]
-
Synthesis, reactions and applications of naphthofurans: A review. ResearchGate. Available at: [Link]
-
Lactone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Antimicrobial Activity of Lactones. National Institutes of Health (NIH). Available at: [Link]
-
THF and furanone rings based monomers and their corres- ponding polymers. ResearchGate. Available at: [Link]
-
This compound. National Institutes of Health (NIH). Available at: [Link]
-
SOME NEWLY DEVELOPED NAPHTHOFURAN DERIVATIVES CONTAINING QUINOLINE MOIETY AS BIOLOGICAL ACTIVE COMPOUNDS. ResearchGate. Available at: [Link]
-
Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
Sources
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- 2. medcraveonline.com [medcraveonline.com]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Naphtho[1,2-b]furan-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of naphtho[1,2-b]furan-3(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. Naphtho[1,2-b]furans are core structures in numerous biologically active compounds, making their efficient synthesis a critical objective.[1][2] However, like many multi-step synthetic sequences, the path to the desired product is often complicated by the formation of unwanted byproducts.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and improve the overall yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
There are several effective methods, with the choice often depending on the availability of starting materials and desired substitution patterns. The most common approaches involve the construction of the furan ring onto a pre-existing naphthalene system. Key strategies include:
-
[3+2] Cycloaddition Reactions: This is a powerful and convergent approach. Typically, a 1,4-naphthoquinone derivative is reacted with a two-carbon component, such as a β-ketoamide or olefin, often catalyzed by a Lewis acid like Indium(III) triflate (In(OTf)₃) or an oxidant like Ceric Ammonium Nitrate (CAN).[1][3] This method offers high regioselectivity and can be performed in a single step.
-
Intramolecular Cyclization: These methods involve synthesizing a naphthalene precursor with a side chain that can be induced to cyclize and form the furanone ring. For example, the cycloisomerization of allenic hydroxyketones or γ-hydroxyalkynones can yield the 3(2H)-furanone core under mild conditions.[4]
-
Multi-component Reactions: One-pot, three-component reactions, for instance between β-naphthol, an arylglyoxal, and Meldrum's acid, can provide a rapid route to functionalized naphthofuran systems.[3]
Q2: I'm observing a significant byproduct with the same mass as my product in the mass spectrum. What is it likely to be?
The most common byproduct with an identical mass is a regioisomer . This is particularly prevalent in [3+2] cycloaddition reactions when using a substituted 1,4-naphthoquinone that is not symmetrically substituted. The two-carbon component can add across the quinone's double bond in two different orientations, leading to distinct isomeric products. The regioselectivity can be influenced by both steric and electronic factors of the substituents on the quinone ring.[1][5]
Q3: My reaction seems to stall, and I'm isolating an intermediate instead of the final furanone. What could be the cause?
This issue, often termed an "interrupted" reaction, is common in syntheses that involve a final dehydration or aromatization step. For example, in some furan syntheses, a stable hydroxydihydrofuran intermediate is formed.[5] The final elimination of water to form the aromatic furan ring often requires more forcing conditions or a switch from basic/neutral to acidic catalysis.
-
Causality: The energy barrier for the final dehydration/aromatization step may be too high under the initial reaction conditions. The hemiacetal or related intermediate might be thermodynamically stable enough to be isolated, especially if the reaction is not driven to completion.[1]
Q4: What are the best analytical techniques for identifying and quantifying byproducts in my reaction mixture?
A combination of techniques is essential for unambiguous identification and quality control.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for monitoring reaction progress and quantifying the purity of your product. Using a UV detector is standard for these aromatic systems. For accurate quantification, a calibration curve with an isolated standard of the byproduct is ideal.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the main product and any byproducts, which is crucial for initial identification. It helps distinguish between isomers, intermediates, and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Essential for the structural elucidation of both the desired product and any isolated byproducts.
-
2D NMR (COSY, HSQC, HMBC): Invaluable for unambiguously assigning the structure of complex byproducts or confirming the regiochemistry of your product.[6]
-
Quantitative NMR (qNMR): Can be used for quantification without needing an isolated standard for every impurity, by using a certified internal standard.[6]
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the presence of the furanone carbonyl group or the absence of hydroxyl groups from intermediates.[6]
Troubleshooting Guide: Common Byproduct Scenarios
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of this compound.
| Observed Problem | Probable Cause(s) | Recommended Troubleshooting Actions & Scientific Rationale |
| Low Yield; Unreacted Starting Materials | 1. Insufficient catalyst activity or loading.2. Reaction temperature too low.3. Inefficient mixing or poor solubility of reagents.4. Presence of inhibitors (e.g., water, amine impurities).[5] | 1. Catalyst Optimization: Increase catalyst loading incrementally. If using a Lewis acid, ensure it is anhydrous. Consider screening alternative catalysts (e.g., AgOTf, ZnCl₂).[1]2. Temperature Adjustment: Increase the reaction temperature in a controlled manner (e.g., 10 °C increments).3. Solvent & Mixing: Ensure vigorous stirring. If solubility is an issue, screen alternative anhydrous solvents.4. Reagent Purity: Use freshly distilled solvents and high-purity reagents. Ensure starting materials are free from contaminants that could poison the catalyst. |
| Formation of a Regioisomeric Byproduct | Electronic and/or steric effects on the naphthoquinone ring are not sufficiently directing the cycloaddition to a single isomer.[1] | 1. Modify Substituents: If possible, alter the electronic nature of substituents on the naphthoquinone. Electron-withdrawing groups can enhance reactivity and selectivity.[1]2. Change Catalyst: Different Lewis acids can exhibit varying degrees of steric bulk and coordination preference, potentially favoring one regioisomer over another.3. Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity, favoring the formation of the thermodynamically preferred isomer. |
| Isolation of a Dihydro- or Hydroxy-Intermediate | Incomplete dehydration/aromatization of the cyclized intermediate. The final step is often the most difficult.[1][5] | 1. Acid Catalysis: After the initial cyclization, introduce a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, HCl in dioxane) to promote dehydration.[5]2. Thermal Promotion: Increase the reaction temperature or reflux time to drive the elimination of water.3. Dehydrating Agent: For stubborn cases, consider adding a mild dehydrating agent that is compatible with your product. |
| Formation of Dark, Insoluble Solids ("Humins") | Polymerization or degradation of starting materials or the furanone product itself, often under harsh acidic or thermal conditions. This is a known issue in furan synthesis from carbohydrates and can apply here.[5] | 1. Milder Conditions: Reduce reaction temperature and/or acid concentration.2. Shorter Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.3. Oxygen Exclusion: Perform the reaction under an inert atmosphere (N₂ or Ar), as furanones can be susceptible to oxidation.[7] |
Visualizing Reaction and Troubleshooting Pathways
Diagrams are essential tools for understanding complex chemical transformations and developing logical troubleshooting strategies.
Caption: Generalized mechanism for In(OTf)₃-catalyzed synthesis.[1]
Caption: Logical workflow for byproduct identification and optimization.[6]
Reference Experimental Protocol: In(OTf)₃-Catalyzed Synthesis
This protocol is a generalized representation based on efficient cycloaddition methodologies.[1] Researchers should adapt it based on their specific substrates and available equipment.
Objective: To synthesize a substituted naphtho[1,2-b]furan-3-one derivative while minimizing byproduct formation.
Materials:
-
Substituted 1,4-Naphthoquinone (1.0 eq)
-
β-Ketoamide (1.1 eq)
-
Indium(III) Trifluoromethanesulfonate (In(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,4-naphthoquinone (1.0 eq) and In(OTf)₃ (0.10 eq).
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst dissolution and coordination.
-
Expert Insight: Ensuring strictly anhydrous conditions is critical. Water can deactivate the Lewis acid catalyst, leading to a stalled reaction.
-
-
Reagent Addition: Add the β-ketoamide (1.1 eq) to the mixture. The addition can be done as a solid or as a solution in a small amount of anhydrous DCM.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or HPLC every 30-60 minutes. The reaction is typically complete within 2-12 hours.
-
Troubleshooting Note: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. However, excessive heat may promote byproduct formation. If an intermediate is observed to build up, a catalytic amount of acid might be required at the end of the reaction to drive dehydration.
-
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Expert Insight: A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective. Careful chromatography is essential to separate the desired product from any potential regioisomers or less polar byproducts.
-
References
- BenchChem (2025).identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
- BenchChem (2025).Common side reactions in the synthesis of furans.
- The Royal Society of Chemistry (2014).Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides.
- MedCrave online (2018).Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity.
- ResearchGate (2021).Synthesis, reactions and applications of naphthofurans: A review.
- ResearchGate.General approaches for synthesis of naphtho[1,2‐b]furans and selected natural products containing naphtho[1,2‐b]furan structure.
- PubMed (2002).The naturally occurring furanones: formation and function from pheromone to food.
- American Chemical Society (2025).Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- ResearchGate (2022).A simple and efficient approach for the synthesis of functionalized naphtho[2,1-b]furan via an one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol.
- Imre Blank's (1996).NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION FLAVOUR SCIENCE : Recent Developments (Royal Soc.
- Organic Chemistry Portal.Synthesis of 3(2H)-furanones.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in Naphtho[1,2-b]furan-3(2H)-one Synthesis
Welcome to the technical support guide for the synthesis of naphtho[1,2-b]furan-3(2H)-one and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of furan annulation on naphthoquinone scaffolds. The primary challenge in this synthesis is controlling regioselectivity—preferentially forming the angular naphtho[1,2-b]furan isomer over the linear naphtho[2,3-b]furan. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve high regioselectivity in your experiments.
Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses high-level questions regarding the core principles that govern regioselectivity in this class of reactions.
Q1: What is the fundamental mechanistic challenge in selectively synthesizing the naphtho[1,2-b]furan isomer?
A1: The core challenge lies in directing the initial nucleophilic attack onto the correct position of the 1,4-naphthoquinone scaffold. The synthesis typically involves a formal [3+2] cycloaddition or a related annulation strategy. The 1,4-naphthoquinone presents two distinct electrophilic sites for annulation: the C2 and C3 positions.
-
Attack at C2: Leads to the desired angular naphtho[1,2-b]furan product.
-
Attack at C3: Leads to the undesired linear naphtho[2,3-b]furan product.
The electronic properties of the naphthoquinone ring, heavily influenced by its substituents, and the nature of the catalyst determine which pathway is favored. Without precise control, a mixture of both regioisomers is often obtained, complicating purification and reducing the yield of the target compound.
Figure 1: Competing pathways in naphthofuran synthesis.
Q2: Which synthetic strategies are most effective for selectively obtaining the naphtho[1,2-b]furan (angular) isomer?
A2: The most successful and regioselective methods reported in the literature often employ a Lewis acid-catalyzed formal [3+2] cycloaddition. A standout strategy is the Indium(III) triflate (In(OTf)₃)-catalyzed cascade reaction between 1,4-naphthoquinones and β-ketoamides.[1][2] This approach provides excellent yields and high regioselectivity for the angular naphtho[1,2-b]furan scaffold. Other methods, such as those using cerium(IV) ammonium nitrate (CAN) or visible-light photoredox catalysis, have also been developed, but their regioselectivity can be highly substrate-dependent.[3][4]
Q3: How do substituents on the 1,4-naphthoquinone starting material influence the reaction's success and regioselectivity?
A3: Substituents have a profound electronic influence.
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR) or halogens (-Cl, -Br) on the 1,4-naphthoquinone ring generally lead to higher yields and favor the desired angular product in In(OTf)₃-catalyzed reactions.[1] These groups enhance the electrophilicity of the quinone system, facilitating the key cycloaddition step.
-
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) or methoxy (-OMe) can be highly problematic. They increase the electron density of the quinone ring, which may inhibit the reaction entirely, leading to no desired product.[1] This is a critical consideration during substrate design.
Section 2: Troubleshooting Guide: Common Experimental Issues & Solutions
This section provides a practical, Q&A-style guide to address specific problems you may encounter in the lab.
Problem 1: Poor Regioselectivity – My reaction produces a mixture of angular and linear isomers.
-
Potential Cause: Sub-optimal catalysis or reaction conditions. The choice and activity of the Lewis acid are paramount for directing the regiochemistry.
-
Expert Recommendation & Protocol:
-
Catalyst Screening: If you are not using In(OTf)₃, consider it as the catalyst of choice for this transformation. As shown in the table below, its performance in promoting the desired regioselectivity is superior to other screened catalysts.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the Lewis acidity of the catalyst and the stability of reaction intermediates. Acetonitrile (MeCN) and dichloromethane (DCM) are often effective solvents for this type of cycloaddition. Perform a small-scale screen to identify the optimal solvent for your specific substrates.
-
Temperature Control: These reactions are typically run at room temperature.[1] Deviations can alter the energy landscape of the competing pathways. Ensure consistent temperature control. Running the reaction at a lower temperature (e.g., 0 °C) may sometimes improve selectivity, albeit at the cost of a longer reaction time.
-
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity (Angular:Linear) |
| In(OTf)₃ | MeCN | 12 | 95% | >99:1 [1] |
| AgOTf | MeCN | 12 | Trace | N/A[1] |
| ZnCl₂ | MeCN | 12 | No Reaction | N/A[1] |
| Cs₂CO₃ (20 mol%) | MeCN | 12 | Intractable Mixture | N/A[1] |
| Table 1: Comparison of catalysts for the synthesis of a naphtho[1,2-b]furan-3-carboxamide derivative, demonstrating the superiority of In(OTf)₃ for achieving high yield and regioselectivity.[1] |
Problem 2: Low or No Product Yield.
-
Potential Cause A: Inactive catalyst or impure reagents. Lewis acids like In(OTf)₃ are hygroscopic and can lose activity upon exposure to moisture.
-
Expert Recommendation:
-
Use a fresh bottle of the catalyst or dry it under high vacuum before use.
-
Ensure all solvents are anhydrous. Distill solvents over appropriate drying agents (e.g., CaH₂ for MeCN and DCM).
-
Purify starting materials (naphthoquinone and β-ketoamide) via recrystallization or column chromatography to remove any potential catalyst poisons.
-
-
-
Potential Cause B: Inhibitory substituents on the naphthoquinone. As previously mentioned, strong electron-donating groups (-OH, -OMe) on the quinone ring can completely shut down the reaction.[1]
-
Expert Recommendation:
-
If your substrate has an EDG, this specific synthetic route may not be viable.
-
Consider a protection strategy. For example, a phenolic -OH could be protected as an acetate or silyl ether to render it less donating. This protected group could then be removed post-cyclization.
-
Alternatively, explore entirely different synthetic strategies that are more tolerant of EDGs, such as metal-free cascade annulations.[5]
-
-
Figure 2: Troubleshooting workflow for low-yield reactions.
Problem 3: Difficulty in Product Purification and Characterization.
-
Potential Cause: If a mixture of regioisomers is formed, their similar polarities can make separation by standard column chromatography challenging.
-
Expert Recommendation:
-
Chromatography Optimization:
-
Use a long column with a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 15% over many column volumes).
-
Consider using a different stationary phase, such as silica impregnated with silver nitrate, which can sometimes resolve isomers based on subtle differences in electron density.
-
If available, preparative HPLC is the most powerful tool for separating stubborn isomers.
-
-
Definitive Characterization: Use 2D NMR techniques to unambiguously confirm the structure of the desired angular isomer. The key experiment is Heteronuclear Multiple Bond Correlation (HMBC). For the naphtho[1,2-b]furan skeleton, you should observe crucial long-range correlations between protons on the furan ring and carbons deep within the naphthalene core, which would be absent or different for the linear naphtho[2,3-b] isomer.
-
Section 3: Validated Experimental Protocol
This section provides a representative, step-by-step protocol for the highly regioselective synthesis of a naphtho[1,2-b]furan-3-carboxamide, adapted from proven literature methods.[1][2]
Synthesis of N-phenyl-4-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxamide
-
Reagent Preparation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-naphthoquinone (1.0 mmol, 1.0 equiv).
-
Add 3-oxo-N-phenylbutanamide (1.1 mmol, 1.1 equiv).
-
Add Indium(III) triflate (In(OTf)₃) (0.1 mmol, 10 mol%).
-
-
Reaction Execution:
-
Add anhydrous acetonitrile (MeCN, 20 mL) via syringe.
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1,4-naphthoquinone starting material is consumed (typically 12-16 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure naphtho[1,2-b]furan product.
-
Expected Outcome: This protocol typically yields the desired product with high purity (>95%) and excellent regioselectivity (>99:1).
References
-
Wu, Z.-Z., Jang, Y.-J., Lee, C.-J., et al. (2013). A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones. Organic & Biomolecular Chemistry, 11(5), 828–834. [Link]
-
Olyaei, A., Sadeghpour, M., & Sajjadi, S. B. (2020). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties. RSC Advances, 10(10), 5794-5826. [Link]
-
Olyaei, A., & Sadeghpour, M. (2020). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties. RSC Advances. Available at: [Link]
-
Wu, Z.-Z., et al. (2013). A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones. OUCI. Available at: [Link]
-
Reddy, T. R., & Lee, Y. R. (2014). Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition. RSC Advances, 4(63), 33525-33534. [Link]
-
ResearchGate. (2024). Switching the regioselectivity of acid-catalytic reactions of arylnaphtho[2,1-b]furans via[6][7]-aryl shift. Available at: [Link]
-
Olyaei, A., & Sadeghpour, M. (2020). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties. National Institutes of Health. Available at: [Link]
-
Reddy, T. R., & Lee, Y. R. (2014). Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition. RSC Advances. Available at: [Link]
-
Godbole, H. M., Ranade, A. A., Joseph, A. R., & Paradkar, M. V. (2007). Novel Synthesis of Linear Furonaphthoquinones. Synthetic Communications, 31(16), 2533-2538. [Link]
-
ResearchGate. (n.d.). General approaches for synthesis of naphtho[1,2-b]furans. Available at: [Link]
-
Reddy, C. R., et al. (2016). Regioselective, cascade [3+2] annulation of β-naphthols (resorcinols) with Z-enoate propargylic alcohols: a novel entry for the synthesis of complex naphtho(benzo)furans. Chemical Communications, 52(56), 8719-8722. [Link]
-
Chen, Y.-L., et al. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 28(12), 4744. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective, cascade [3+2] annulation of β-naphthols (resorcinols) with Z-enoate propargylic alcohols: a novel entry for the synthesis of complex naphtho(benzo)furans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of Naphtho[1,2-b]furan-3(2H)-one Analogs
Introduction
The naphtho[1,2-b]furan core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] Specifically, the chiral lactone structure of naphtho[1,2-b]furan-3(2H)-one presents a significant synthetic challenge, where control of the C2 stereocenter is paramount for biological efficacy. The development of robust enantioselective methods is therefore a critical objective for medicinal and organic chemists.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable compounds. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help navigate the complexities of achieving high yield and enantioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the synthesis of chiral this compound analogs.
Problem 1: Low or Inconsistent Enantioselectivity (ee)
Achieving high enantiomeric excess is the primary goal of any asymmetric synthesis. Low or variable ee values are a common yet solvable frustration.
Probable Causes & Recommended Solutions
| Probable Cause | In-Depth Explanation & Solution |
| Impure or Degraded Chiral Catalyst/Ligand | The enantiomeric purity of your catalyst or ligand is the cornerstone of stereocontrol. Even minor impurities can drastically reduce the ee of the final product. Solution: 1. Verify Purity: Always use catalysts/ligands from reputable suppliers with a certificate of analysis. If synthesized in-house, rigorously purify (e.g., via chromatography or recrystallization) and confirm enantiomeric purity using chiral HPLC or SFC.[5] 2. Proper Handling: Many chiral catalysts, especially organometallic complexes and phosphines, are sensitive to air and moisture. Handle them under an inert atmosphere (Argon or Nitrogen) and store them in a desiccator or glovebox. |
| Suboptimal Reaction Temperature | Enantioselectivity is often highly dependent on temperature. The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers can be small, and higher temperatures can provide enough energy to overcome this barrier, leading to racemization. Solution: 1. Temperature Screening: Perform a systematic temperature screening study. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) frequently leads to higher enantioselectivity.[5][6] 2. Maintain Consistency: Use a cryostat or a well-insulated ice/dry ice bath to maintain a consistent temperature throughout the reaction. |
| Incorrect Solvent Choice | The solvent plays a critical role in the catalytic cycle by influencing catalyst solubility, substrate conformation, and the stability of transition states. A suboptimal solvent can lead to poor stereodifferentiation. Solution: 1. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane).[6] 2. Avoid Protic Solvents: Protic solvents like methanol or ethanol can interfere with many catalytic systems (e.g., by coordinating to a metal center or protonating an organocatalyst), often leading to a complete loss of enantiocontrol.[6] |
| Product or Intermediate Racemization | The stereocenter in the this compound product can be labile, especially under non-neutral pH conditions during work-up or purification. Solution: 1. Time-Course Study: Analyze the ee of the product at different reaction times. If the ee decreases over time, it suggests product racemization is occurring under the reaction conditions. 2. Neutral Work-up: Avoid harsh acidic or basic conditions during the aqueous work-up. Use buffered or neutral solutions (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃, or brine). 3. Purification Conditions: Use neutral silica gel for chromatography and avoid chlorinated solvents if the product is acid-sensitive. |
Problem 2: Low Reaction Yield or Stalled Reaction
Poor conversion of starting materials is another common hurdle, often linked to catalyst or reagent integrity.
Probable Causes & Recommended Solutions
| Probable Cause | In-Depth Explanation & Solution |
| Catalyst Deactivation/Inhibition | The catalyst's active site can be poisoned by impurities or inhibited by coordination with substrates or products. For instance, the lone pair on a nitrogen atom in a substrate can irreversibly bind to a Lewis acidic metal center.[5] Solution: 1. High-Purity Reagents: Ensure all starting materials and reagents are pure. Use anhydrous, degassed solvents, as water and oxygen are common catalyst poisons.[5] The use of molecular sieves can be beneficial for removing trace water.[6] 2. Optimize Catalyst Loading: While low catalyst loading is desirable, a stalled reaction may require a higher loading (e.g., increase from 1 mol% to 5 mol%).[5] |
| Poor Reagent Quality / Moisture | Many reagents used in these syntheses, such as organometallics or activated carbonyl compounds, are sensitive to air and moisture. Solution: 1. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen. Use Schlenk line or glovebox techniques for sensitive reagents. |
| Formation of Inactive Intermediates | In some cases, the reaction may stall at an intermediate stage. For example, in reactions like the Feist-Benary furan synthesis, a stable hydroxydihydrofuran intermediate may form that is slow to dehydrate to the final aromatic furan.[7] Solution: 1. Monitor by LC-MS: Use LC-MS to identify the mass of stalled intermediates. 2. Adjust Conditions: If an intermediate is identified, adjust the conditions to favor the next step. This might involve adding a dehydrating agent or changing the temperature. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst for my synthesis?
Answer: Catalyst selection is substrate-dependent and is the most critical parameter for success. There are two primary catalytic approaches for this synthesis: organocatalysis and transition-metal catalysis.
-
Organocatalysis: Chiral amines or phosphines are often employed. For instance, a phosphine-catalyzed [3+2] annulation between a 1,4-naphthoquinone and an allenoate or acetylenecarboxylate is a powerful strategy.[8] The chiral phosphine acts as a nucleophile to generate a zwitterionic intermediate that undergoes an enantioselective cyclization.
-
Transition-Metal Catalysis: Complexes of metals like Rhodium, Palladium, or Iridium with chiral ligands (e.g., BINAP, DuPhos) are highly effective. For example, a Rh(I)-BINAP system can catalyze a desymmetric [2+2+2] cycloaddition to construct a fused hydronaphthofuran scaffold with excellent enantioselectivity.[9]
Recommendation: Start with a catalyst system that has been proven effective for a similar substrate in the literature. If starting from scratch, screen a small library of catalysts from different classes (e.g., a Cinchona alkaloid derivative, a chiral phosphoric acid, and a Rh/chiral diphosphine complex).
Q2: What is the best way to purify chiral naphthofuranone products and determine enantiomeric excess?
Answer: Purification and analysis of chiral compounds require specialized techniques. Standard silica gel chromatography can isolate the product from other impurities but will not separate the enantiomers.
-
Determination of Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards. You will need to screen a variety of chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, to find a column that can resolve the two enantiomers.[10] SFC is often much faster and uses less organic solvent than HPLC, making it a more efficient and "greener" option.[11]
-
-
Preparative Purification (for isolating a single enantiomer):
-
Preparative Chiral HPLC/SFC: Once an analytical method is developed, it can be scaled up to a preparative scale to separate milligrams to grams of the enantiomers.
-
Group-Assisted Purification (GAP): For some synthetic routes, it's possible to install a "purification handle" on the chiral starting material, such as a phosphonyl group. This allows for simple, non-chromatographic purification by washing away impurities, after which the handle can be removed. This advanced technique can bypass the need for traditional chromatography.[12]
-
Q3: My reaction is producing a significant amount of an undesired side product. How can I troubleshoot this?
Answer: Side product formation is often a result of competing reaction pathways. Identifying the structure of the byproduct is the first and most crucial step.
-
Common Side Reactions:
-
Polymerization: Acid- or base-sensitive starting materials can polymerize, often resulting in a dark, tarry substance.[7] Solution: Lower the reaction concentration or temperature.
-
Simple Addition Product: In annulation reactions, the reaction can sometimes stop after the initial Michael addition without the final ring-closing step.[8] Solution: Altering the solvent or catalyst may be necessary to promote the intramolecular cyclization.
-
Homocoupling: In metal-catalyzed cross-coupling reactions, homocoupling of one of the starting materials can be a competitive pathway. Solution: Ensure a strictly inert atmosphere, as oxygen can promote homocoupling.[5]
-
Exemplary Experimental Protocol: Organocatalytic Synthesis
This protocol is a representative example of a phosphine-catalyzed [3+2] annulation to synthesize a naphtho[1,2-b]furan derivative, adapted from established methodologies.[8]
Objective: To synthesize a chiral this compound analog via enantioselective annulation.
Materials:
-
2-Hydroxy-1,4-naphthoquinone (1.0 equiv)
-
Ethyl 2,3-butadienoate (allenoate) (1.2 equiv)
-
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) derivative (e.g., a chiral phosphine catalyst) (10 mol%)
-
Anhydrous Toluene (0.1 M concentration)
-
4 Å Molecular Sieves
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 2-hydroxy-1,4-naphthoquinone (1 equiv) and the chiral phosphine catalyst (0.1 equiv). Add freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Temperature Control: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a cryostat.
-
Reagent Addition: Add the allenoate (1.2 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting naphthoquinone is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a solvent system like Hexane/Ethyl Acetate) to yield the desired this compound analog.
-
Analysis:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by analyzing a purified sample on a chiral HPLC or SFC system with a suitable chiral stationary phase.
-
References
-
Reddy, B. V. S., et al. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. The Royal Society of Chemistry. Available at: [Link]
-
Scite.ai. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. Scite.ai. Available at: [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. Available at: [https://medcraveonline.com/JAPLR/synthesis-reactions-of-naphtho21-b]furan-derivatives-and-antimicrobial-activity.html]([Link])
-
Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). General approaches for synthesis of naphtho[1,2‐b]furans and selected natural products containing naphtho[1,2‐b]furan structure. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2019). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. PubMed. Available at: [Link]
-
Ye, J., et al. (2020). Asymmetric Synthesis of a Fused Tricyclic Hydronaphthofuran Scaffold by Desymmetric [2+2+2] Cycloaddition. PubMed. Available at: [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Neopharm Labs. Available at: [Link]
-
Akai, S., et al. (2018). Lipase-catalyzed asymmetric synthesis of naphtho[2,3-c]furan-1(3H)-one derivatives by a one-pot dynamic kinetic resolution/intramolecular Diels-Alder reaction. PubMed. Available at: [Link]
-
OUCI. (n.d.). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. OUCI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. ResearchGate. Available at: [Link]
-
Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. ScienceDirect. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis of novel and diverse naphtho[1,2-b]furans by phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones and acetylenecarboxylates. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Naphtho[1',2':4,5]furo[3,2-b]pyridinones via Ir(III)-Catalyzed C6/C5 Dual C-H Functionalization of N-Pyridyl-2-pyridones with Diazonaphthalen-2(1H)-ones. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of naphthofuran-2(3H)-one analogues 80. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
-
BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. Available at: [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of 1,4-Keto-Alkenylboronate Esters and 1,4-Dicarbonyls. NIH. Available at: [Link]
-
Rouh, H., et al. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst-Free Synthesis of 1-Phenylnaphtho[2,1-b]furan Derivatives under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Vaidya, V. P., et al. (n.d.). Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. JOCPR. Available at: [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of novel and diverse naphtho[1,2-b]furans by phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones and acetylenecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of a Fused Tricyclic Hydronaphthofuran Scaffold by Desymmetric [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 11. youtube.com [youtube.com]
- 12. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Naphtho[1,2-b]furan-3(2H)-one
Welcome to the technical support center for the synthesis of naphtho[1,2-b]furan-3(2H)-one. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize the synthesis of this important heterocyclic compound. Here, we address common challenges encountered during scale-up, providing in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Low or Inconsistent Yields
Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the stability of intermediates and the efficiency of the cyclization step.
Potential Causes & Solutions:
-
Incomplete Reaction: The intramolecular cyclization to form the furanone ring may be slow or incomplete. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1][2] If the starting material is still present after an extended period, consider optimizing the reaction conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: A modest increase in temperature can sometimes drive the reaction to completion. However, be cautious as excessive heat can lead to side product formation.
-
Screen Catalysts/Bases: If your synthesis involves a catalyst or base, its choice is critical. For base-catalyzed cyclizations, a stronger, non-nucleophilic base might be required to facilitate the necessary deprotonation for ring closure.
-
-
-
Side Reactions: The formation of undesired byproducts is a common reason for low yields. The nature of these side products will depend on your specific synthetic route. For instance, in syntheses starting from 1,4-naphthoquinones, competing addition or rearrangement pathways can occur.[3]
-
Troubleshooting Steps:
-
Analyze the Crude Mixture: Use techniques like LC-MS or ¹H NMR to identify the major impurities. Understanding their structure can provide clues about the competing reaction pathways.
-
Modify Reaction Conditions: Once the side reactions are identified, you can often suppress them by adjusting parameters like temperature, solvent, or the order of reagent addition.
-
-
-
Purity of Starting Materials: The purity of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of unexpected side products.
-
Troubleshooting Steps:
-
Recrystallize or Chromatograph Starting Materials: Ensure your starting materials are of the highest possible purity before commencing the synthesis.
-
Verify Structure and Purity: Use analytical techniques like NMR and melting point to confirm the identity and purity of your starting materials.
-
-
Table 1: General Parameters for Optimizing Yield
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range (e.g., room temp. to reflux) | Balances reaction rate and side product formation. |
| Concentration | High dilution for intramolecular reactions | Favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst/Base | Screen different types and loadings | The choice of catalyst or base can significantly impact reaction efficiency.[3] |
| Solvent | Test a range of polar and non-polar solvents | Solvent polarity can influence reaction kinetics and solubility of intermediates. |
Impurity Profile & Purification Challenges
Question 2: I am observing a significant amount of a closely-related impurity during the purification of my product. How can I identify and remove it?
The presence of persistent impurities often points to the formation of isomers or degradation products. In furanone synthesis, isomerization to more stable isomers can be a challenge.
Potential Causes & Solutions:
-
Isomer Formation: Depending on the reaction conditions, you might be forming a mixture of this compound and its corresponding aromatic naphthofuran, or other positional isomers.
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Carefully analyze the ¹H and ¹³C NMR spectra of your crude and purified product. The presence of extra aromatic signals or different methylene proton environments can indicate an isomeric mixture.
-
Chromatographic Separation: Optimizing your column chromatography conditions is key.
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to improve the separation of the desired product from the impurity.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel and that it is properly packed.
-
-
-
-
Degradation of the Product: this compound may be sensitive to certain conditions used during workup or purification.
-
Troubleshooting Steps:
-
Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup if your product is sensitive to them.
-
Test Product Stability: Dissolve a small amount of your purified product in the solvent system used for chromatography and let it stand for several hours. Analyze by TLC to see if any degradation occurs.
-
-
Workflow for Identifying and Removing Impurities
Sources
Technical Support Center: Synthesis of Naphtho[1,2-b]furan-3(2H)-one and Derivatives
Welcome to the technical support guide for the synthesis of naphtho[1,2-b]furan-3(2H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Naphtho[1,2-b]furans are core structures in many biologically active compounds, making their efficient synthesis a critical step in discovery and development.[1][2]
This guide moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered in the laboratory. The insights provided are grounded in established chemical principles and supported by peer-reviewed literature to ensure you have a reliable and authoritative resource.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the naphtho[1,2-b]furan core?
A common and effective strategy involves the Lewis acid-catalyzed cascade [3+2] cycloaddition of a 1,4-naphthoquinone with a β-dicarbonyl compound.[1] In particular, the use of Indium(III) triflate (In(OTf)₃) as a catalyst for the reaction between 1,4-naphthoquinones and β-ketoamides has proven to be a robust method for generating substituted naphtho[1,2-b]furan-3-carboxamides in good to excellent yields.[1] This method is often preferred due to its operational simplicity, high regioselectivity, and broad substrate scope.[1]
Q2: Why is In(OTf)₃ an effective catalyst for this transformation?
In(OTf)₃ functions as a potent Lewis acid. Its role is twofold in this reaction mechanism:
-
Activation of the Naphthoquinone: It coordinates to one of the carbonyl oxygens of the 1,4-naphthoquinone. This coordination enhances the electrophilicity of the Michael acceptor, making it more susceptible to nucleophilic attack.[1]
-
Enolization of the β-ketoamide: The catalyst also promotes the enolization of the β-ketoamide, which is the active nucleophile in the reaction.[1]
This dual activation facilitates the key carbon-carbon bond-forming steps of the cascade reaction under mild conditions.
Q3: My starting 1,4-naphthoquinone has an electron-donating group (e.g., -OH, -OMe). Why is the reaction failing?
This is a frequently encountered limitation. The reaction's success is highly sensitive to the electronic properties of the substituents on the 1,4-naphthoquinone ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR) or halides (-Cl, -Br) on the naphthoquinone ring enhance its electrophilicity, leading to higher yields of the desired product.[1]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density of the quinone system. This reduces its reactivity as a Michael acceptor, which can significantly hinder or completely prevent the initial nucleophilic attack by the enolized β-ketoamide, leading to no product formation.[1]
If your synthesis is failing with an electron-rich naphthoquinone, you may need to consider an alternative synthetic strategy or a different catalyst system that is less sensitive to these electronic effects.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Scenario 1: Low or No Product Yield
Q: I am following the In(OTf)₃-catalyzed procedure, but my TLC analysis shows only starting materials, even after 12 hours. What could be wrong?
This issue points to a problem with reaction initiation. Here is a systematic troubleshooting workflow:
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Detailed Explanation:
-
Catalyst Activity: Indium(III) triflate is hygroscopic. Moisture will deactivate the catalyst by coordinating to the metal center, preventing it from activating the substrates. Always handle it in a dry environment (e.g., glovebox) or dry it under high vacuum before use.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench the Lewis acid catalyst and interfere with the reaction. Acetonitrile is a common solvent for this reaction and should be of anhydrous grade or freshly distilled.[1]
-
Substrate Reactivity: As detailed in FAQ Q3, electron-donating groups on the naphthoquinone starting material can halt the reaction entirely.[1]
-
Temperature: While the reaction is reported to proceed at room temperature, slight variations in ambient lab conditions could affect the rate. Gentle warming can sometimes overcome a small activation energy barrier, but should be done cautiously.
-
Scenario 2: Formation of Impurities and Side Products
Q: My reaction works, but I am getting a complex mixture of products that are difficult to separate. What are the likely side products?
The formation of an intractable mixture suggests that side reactions are occurring.
-
Potential Side Reaction: If a strong base is used or generated in situ (e.g., from impurities), it can lead to decomposition or polymerization of the highly reactive 1,4-naphthoquinone starting material. One report noted that using a base like Cs₂CO₃ resulted in an intractable mixture.[1]
-
Incomplete Reaction: The reaction proceeds through several intermediates. If the reaction stalls, you may have a mixture of the Michael addition product and the cyclized hemiacetal intermediate alongside the final product.[1]
-
Aromatization vs. Dehydration: The final step involves dehydration of a hemiacetal intermediate. In some cases, if this step is slow, you may isolate the hemiacetal.
Proposed Mechanism and Points of Failure
Caption: Proposed reaction mechanism and potential failure points.
-
Solutions:
-
Ensure Neutral/Acidic Conditions: Verify that all reagents and solvents are free from basic impurities.
-
Monitor Reaction Progress: Use TLC to track the consumption of starting material and the appearance of intermediates and the final product. If the reaction appears to stall at an intermediate stage, you may need to increase the reaction time or consider gentle heating.
-
Purification Strategy: If a mixture is unavoidable, careful column chromatography is essential. A gradient elution method, starting with a non-polar solvent system and gradually increasing polarity, can help resolve closely related compounds.
-
Scenario 3: Difficulties in Product Isolation and Purification
Q: I have confirmed product formation via LC-MS, but I am struggling to isolate a pure solid product by column chromatography. What can I do?
Isolation challenges are common, especially with planar aromatic systems that have a tendency to streak on silica gel.
-
Chromatography Tips:
-
Solvent System: Experiment with different solvent systems. A common choice is a hexane/ethyl acetate mixture. Sometimes, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) can improve peak shape.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can result in better separation than wet loading in a solution.
-
-
Recrystallization: This is often the best method for obtaining highly pure material.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and at reflux.
-
Ideal Recrystallization Solvent: The ideal solvent will dissolve your product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Section 3: Experimental Protocol & Data
Representative Protocol: In(OTf)₃-Catalyzed Synthesis of Naphtho[1,2-b]furan-3-carboxamides
This protocol is adapted from a reported procedure and serves as a validated starting point.[1]
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted 1,4-naphthoquinone (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add the β-ketoamide (0.5 mmol, 1.0 equiv) followed by anhydrous acetonitrile (5.0 mL).
-
Catalyst Addition: Add Indium(III) triflate (In(OTf)₃, 5 mol%, 0.025 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 12 hours.[1]
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by NMR, HRMS, and IR spectroscopy.
Table 1: Influence of Naphthoquinone Substituent on Yield
This table summarizes reported yields for the In(OTf)₃-catalyzed reaction, highlighting the critical role of electronic effects.[1]
| Entry | Naphthoquinone Substituent (at C2) | Yield (%) |
| 1 | -CO₂Me | 75-94% |
| 2 | -CO₂Ph | 75-94% |
| 3 | -OH | 0% |
| 4 | -OMe | 0% |
Data synthesized from the Royal Society of Chemistry (2014).[1] As shown, electron-withdrawing ester groups provide excellent yields, whereas electron-donating hydroxyl and methoxy groups completely inhibit the reaction.
References
- Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. The Royal Society of Chemistry.
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online.
Sources
Technical Support Center: Synthesis of Naphtho[1,2-b]furan-3(2H)-one
Welcome to the technical support guide for the synthesis of naphtho[1,2-b]furan-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the common challenges encountered during this synthesis, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure your success.
Overview of the Synthetic Strategy
The synthesis of this compound, a lactone, is most commonly achieved via the intramolecular cyclization of a suitable precursor, such as (1-hydroxy-2-naphthyl)acetic acid. This process, an intramolecular Fischer esterification, typically requires an acid catalyst and conditions that facilitate the removal of water to drive the equilibrium towards the desired cyclic ester. While seemingly straightforward, this reaction is prone to several challenges, including low yields, side product formation, and purification difficulties. This guide will address these issues systematically.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Starting Material and Reaction Setup
Question 1: My reaction is sluggish and gives a low yield. What are the most critical parameters for the lactonization step?
Answer: Low yield in lactonization reactions is a classic problem often tied to equilibrium control.[1][2] The formation of the lactone from the hydroxy acid is a reversible reaction. To ensure success, you must rigorously control three key parameters:
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are paramount. While strong mineral acids like H₂SO₄ can work, they often lead to decomposition and charring, especially at elevated temperatures. A milder, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) is generally preferred. For sensitive substrates, solid-supported acid catalysts like Amberlyst-15 can be excellent choices as they are easily filtered off, simplifying the work-up.
-
Water Removal: This is the most critical factor. The reaction produces one equivalent of water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the product. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene). The solvent choice is key; it must form an azeotrope with water and be high-boiling enough to facilitate the reaction.
-
Temperature and Reaction Time: The reaction typically requires heat to overcome the activation energy. Refluxing in toluene (approx. 110 °C) is a common starting point. Monitor the reaction by TLC (Thin Layer Chromatography). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the lactone indicates progress. Prolonged heating in the presence of a strong acid can lead to degradation, so finding the optimal time is crucial.
| Parameter | Recommendation | Rationale |
| Catalyst | p-TsOH (0.05 - 0.1 eq.) | Effective, less charring than H₂SO₄. |
| Amberlyst-15 resin | Simplifies work-up (filtration). | |
| Solvent | Toluene or Benzene | Forms an azeotrope with water for removal. |
| Apparatus | Dean-Stark Trap | Essential for efficient azeotropic water removal. |
| Temperature | Reflux (Toluene: ~110 °C) | Provides sufficient energy without excessive degradation. |
| Monitoring | TLC (e.g., 30% EtOAc/Hexane) | Tracks consumption of polar starting material. |
Question 2: I am observing significant charring and the formation of a black, insoluble residue in my reaction flask. What causes this and how can I prevent it?
Answer: This is a common sign of substrate decomposition, typically caused by an overly aggressive acid catalyst or excessive heat. The naphthyl ring system is electron-rich and can be susceptible to acid-mediated polymerization or sulfonation (if using H₂SO₄).
Causality & Prevention:
-
Excessive Acidity: Using concentrated sulfuric acid or too much p-TsOH can protonate the aromatic ring, initiating side reactions.
-
Solution: Reduce the catalyst loading to the minimum effective amount (start with 5 mol%). Consider a milder, solid-acid catalyst which can moderate the activity.
-
-
High Temperature: While heat is necessary, prolonged exposure to high temperatures can "cook" the substrate.
-
Solution: Ensure the reaction is not heated for longer than necessary. Once TLC indicates the starting material is consumed, proceed to the work-up. If the reaction is slow, it is better to add a fresh portion of catalyst than to overheat.
-
-
Oxygen: While less common, oxidation at high temperatures can contribute to decomposition.
-
Solution: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the color of the crude product.
-
Part 2: Work-up and Purification
Question 3: What is the correct work-up procedure to isolate the crude product after the reaction is complete?
Answer: A proper work-up is crucial for removing the acid catalyst and any water-soluble byproducts, which simplifies the final purification. An improper quench can lead to hydrolysis of the newly formed lactone.
Detailed Work-up Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature. Do not quench while hot, as this can be hazardous and may cause product hydrolysis.
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). This ensures the product remains in the organic phase.
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: This is the most critical step. Add the NaHCO₃ solution slowly and carefully to neutralize the acid catalyst. Vent the separatory funnel frequently to release CO₂ gas produced during neutralization. Continue washing until the aqueous layer is basic (check with pH paper).
-
Water (H₂O): Wash once with water to remove any remaining bicarbonate salts.
-
Brine (Saturated NaCl solution): Wash with brine to remove the bulk of the dissolved water from the organic layer and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
Question 4: My crude product is a dark, oily substance that is difficult to purify. What is the best method for purification?
Answer: Obtaining a dark oil is common, resulting from minor decomposition products. A two-step purification strategy is often most effective: column chromatography followed by recrystallization.
-
Flash Column Chromatography: This is the primary method to separate the less polar lactone product from the more polar unreacted starting material and baseline impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20-30%) is typically effective. Use TLC to determine the optimal solvent system beforehand. The product, being an ester, will be significantly less polar than the starting hydroxy acid.
-
-
Recrystallization: Once the product is partially purified by chromatography, recrystallization can yield a highly pure, crystalline solid.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold. Common choices for compounds like this include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Caption: Troubleshooting flowchart for the synthesis of this compound.
Part 3: Product Characterization
Question 5: How can I confirm that I have successfully synthesized this compound? What spectral data should I expect?
Answer: Confirmation requires standard spectroscopic analysis (NMR, IR, and MS). The key is to look for the disappearance of starting material signals (e.g., -OH and -COOH protons) and the appearance of characteristic product signals.
| Technique | Expected Observation for this compound | Rationale |
| ¹H NMR | Disappearance of the broad -OH and -COOH peaks from the starting material. Appearance of a singlet around δ 5.0-5.5 ppm for the two methylene protons (-CH₂-) of the furanone ring. Complex aromatic signals between δ 7.0-8.5 ppm. | The methylene protons are adjacent to an oxygen and a carbonyl group, placing them in this characteristic region. |
| ¹³C NMR | A peak in the δ 170-180 ppm range for the ester carbonyl carbon (C=O). A peak around δ 70-80 ppm for the methylene carbon (-CH₂-). Multiple signals in the aromatic region (δ 110-150 ppm). | The chemical shift of the carbonyl carbon is highly diagnostic for an ester/lactone. |
| FT-IR | Disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). Appearance of a strong, sharp C=O stretch for the γ-lactone at a characteristic high frequency, typically ~1780-1800 cm⁻¹ . | Ring strain in five-membered lactones increases the carbonyl stretching frequency compared to acyclic esters (~1735-1750 cm⁻¹).[3] This is a key diagnostic peak. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to the exact mass of C₁₂H₈O₂ (Calculated: 184.05 g/mol ). | Confirms the molecular formula of the synthesized compound.[4] |
By carefully controlling the reaction conditions, executing a meticulous work-up, and employing a systematic purification strategy, the synthesis of this compound can be achieved with high yield and purity.
References
-
Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. Retrieved from [Link]
-
MedCrave. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of novel naphtho(2,1-b)furo(3,2-b)pyridine derivatives as potential antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, reactions and applications of naphthofurans: A review. Retrieved from [Link]
- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
Patsnap. (n.d.). Preparation method of furanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of furanone 2. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of naphtho[1,2‐b]furan derivative 312. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Chemistry of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Retrieved from [Link]
-
YouTube. (2017). Lactone Formation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). General approaches for synthesis of naphtho[1,2‐b]furans and selected.... Retrieved from [Link]
-
SciSpace. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NAPHTHO (2,1-b) FURAN DERIVATIVES FOR THE SUPPRESSION OF PIMPLES. Retrieved from [Link]
-
MDPI. (2020). 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures. Retrieved from [Link]
Sources
Validation & Comparative
A Tale of Two Quinones: A Comparative Guide to the Anticancer Mechanisms of β-Lapachone and Naphtho[1,2-b]furan-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anticancer drug discovery, naphthoquinones represent a privileged scaffold, yielding compounds with potent and diverse mechanisms of action. Among these, β-lapachone , a natural ortho-quinone derived from the lapacho tree, has advanced into clinical trials, celebrated for its unique tumor-selective killing mechanism. In parallel, synthetic heterocyclic quinones, such as derivatives of naphtho[1,2-b]furan-3(2H)-one , particularly naphtho[1,2-b]furan-4,5-dione (NFD) , have emerged as potent inducers of classical apoptosis.
This guide provides an in-depth, objective comparison of the anticancer activities of these two distinct molecular entities. Moving beyond a simple list of features, we will dissect the causality behind their mechanisms, present supporting experimental data, and detail the self-validating protocols required to rigorously assess their function. Our goal is to equip researchers with the foundational knowledge to strategically leverage these compounds in preclinical and translational studies.
At a Glance: Chemical Structures
A direct comparison of their molecular architecture reveals the fundamental differences that dictate their biological activities. β-lapachone possesses a pyran ring fused to the naphthoquinone core, while NFD incorporates a furan ring.
| Compound | Chemical Structure |
| β-Lapachone | |
| Naphtho[1,2-b]furan-4,5-dione (NFD) |
Part 1: The Mechanistic Divide - Two Paths to Cell Death
The fundamental divergence in the anticancer action of β-lapachone and NFD lies in their primary molecular targets and the subsequent cell death pathways they initiate. β-lapachone is a prodrug bioactivated by a specific enzyme, leading to a catastrophic metabolic failure. In contrast, NFD functions as a potent signaling inhibitor, triggering a well-orchestrated apoptotic cascade.
β-Lapachone: The NQO1-Dependent Metabolic Catastrophe
The anticancer activity of β-lapachone is exquisitely dependent on the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) , a two-electron reductase often overexpressed in solid tumors compared to normal tissues.[1] This differential expression creates a therapeutic window for tumor-selective killing.
The mechanism unfolds as follows:
-
NQO1 Bioactivation: In NQO1-high cancer cells, β-lapachone undergoes a two-electron reduction to an unstable hydroquinone.
-
Futile Redox Cycle: This hydroquinone rapidly auto-oxidizes back to the parent quinone, generating a superoxide anion (O₂⁻). This process repeats in a futile cycle, consuming vast amounts of NAD(P)H and producing massive levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).
-
DNA Damage: The surge in ROS induces extensive DNA single-strand breaks (SSBs).
-
PARP-1 Hyperactivation: The cell's primary DNA damage sensor, Poly(ADP-ribose) polymerase-1 (PARP-1), becomes hyperactivated in response to the overwhelming DNA damage.
-
NAD⁺/ATP Depletion: PARP-1 hyperactivation consumes its substrate, NAD⁺, leading to a rapid and catastrophic depletion of cellular NAD⁺ and ATP pools.
-
Programmed Necrosis: This energy crisis cripples the cell, leading to a unique, caspase-independent form of programmed cell death, often described as necroptosis.
This entire cascade is contingent on NQO1. In cells with low or no NQO1 expression, β-lapachone is largely inactive, providing its remarkable cancer-selectivity.
Naphtho[1,2-b]furan-4,5-dione (NFD): A Classic Apoptosis Inducer
In contrast to β-lapachone's targeted metabolic attack, NFD's anticancer effects stem from its ability to inhibit critical cell survival signaling pathways, pushing the cell toward classical, caspase-dependent apoptosis.[2][3][4]
The key mechanistic steps include:
-
Inhibition of Survival Signaling: NFD suppresses the phosphorylation and activation of key receptor tyrosine kinases like the EGF receptor (EGFR) and c-Met.[2][4]
-
PI3K/Akt Pathway Shutdown: Downstream of these receptors, NFD inhibits the activation of the PI3K/Akt pathway, a central hub for cell survival, proliferation, and growth.[2]
-
Activation of Stress Pathways: NFD treatment leads to the activation of stress-responsive MAP kinases, specifically JNK and ERK.
-
Mitochondrial-Mediated Apoptosis: The combination of suppressed survival signals and activated stress signals converges on the mitochondria. NFD modulates Bcl-2 family proteins, leading to a loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c into the cytoplasm, and subsequent activation of the intrinsic apoptotic pathway.
-
Caspase Cascade: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of key cellular substrates (like PARP) and the execution of apoptosis.
-
Cell Cycle Arrest: NFD also induces cell cycle arrest, often in the S-phase, by downregulating key cell cycle proteins.
Part 2: Performance Metrics - A Cytotoxicity Snapshot
A direct, perfectly controlled comparison of IC₅₀ values is challenging due to variations in cell lines, incubation times, and assay conditions across different studies. However, by compiling representative data, we can discern general potency and spectrum. β-lapachone typically exhibits potent cytotoxicity in the low micromolar to nanomolar range, particularly in NQO1-positive cells. NFD and its analogs also show efficacy in the low micromolar range.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| β-Lapachone | MCF-7 | Breast Adenocarcinoma | ~9.1 | [5] |
| HCT116 | Colon Cancer | ~7.8 | [5] | |
| HEPG2 | Hepatocellular Carcinoma | ~7.4 | [5] | |
| ACP02 | Gastric Adenocarcinoma | ~12.3 | [5] | |
| WHCO1 | Oesophageal Cancer | 1.6 - 11.7 | [6] | |
| HL-60 | Promyelocytic Leukemia | < 10 | [7] | |
| NFD Analog (TD1) | PC3 | Prostate Cancer | ~2.5 | [8] |
| NFD Analog (TD11) | K562 | Leukemia | ~2.1 | [8] |
| NFD Analog (TD17) | MDA-MB-231 | Breast Cancer | ~3.5 | [8] |
| NFD Analog (3k) | A549 (NQO1-rich) | Lung Cancer | 4.6 | [8] |
Note: IC₅₀ values converted from µg/mL where necessary for comparison, assuming MW of β-lapachone ≈ 242.3 g/mol . NFD analog data is representative of the class.
Part 3: The Scientist's Bench - Core Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This involves not just the procedure itself, but the inclusion of appropriate controls that confirm the proposed mechanism of action.
Protocol 1: MTT Assay for Cell Viability
This assay is fundamental for determining the cytotoxic dose-response (IC₅₀) of a compound.[9]
-
Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., β-lapachone or NFD) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
-
-
Causality & Trustworthiness: For β-lapachone, this assay must be performed on parallel plates of NQO1-high and NQO1-low cell lines. A significant drop in IC₅₀ in the NQO1-high line is the first critical piece of evidence for its mechanism. Alternatively, co-treatment with an NQO1 inhibitor like dicoumarol should rescue the cells from β-lapachone-induced death.
Protocol 2: Western Blot for Apoptosis & Pathway Markers
Western blotting is essential for visualizing the molecular changes induced by the compounds.[10][11][12]
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.
-
Step-by-Step Methodology:
-
Lysate Preparation: Treat cells with the compound at its IC₅₀ concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and image the resulting bands.
-
-
Self-Validating System:
-
For β-Lapachone: Probe for cleaved PARP-1 . Its hyperactivation leads to self-cleavage, a hallmark distinct from the caspase-3-mediated cleavage seen in apoptosis. The absence of cleaved caspase-3 would further support a non-apoptotic mechanism.
-
For NFD: Probe for key apoptotic markers like cleaved caspase-9 and cleaved caspase-3 .[13] Additionally, probe for signaling proteins like phospho-Akt (p-Akt) and phospho-ERK (p-ERK) to confirm the on-target effects on these pathways. A decrease in p-Akt and an increase in p-ERK would validate the proposed mechanism.
-
Protocol 3: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound as in the previous protocols.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
-
Expert Insights: This assay is crucial for confirming the mode of cell death. For NFD, a significant increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations is expected. For β-lapachone, the results can be more complex, often showing a rapid shift to a PI-positive state, consistent with necroptosis. Comparing the kinetics of Annexin V vs. PI staining can help differentiate between classical apoptosis and the membrane-permeabilizing effects of necroptosis.
Conclusion and Future Outlook
This guide delineates two powerful but mechanistically distinct anticancer agents.
-
β-Lapachone is a highly selective, NQO1-bioactivatable drug that induces tumor-specific metabolic catastrophe through a unique pathway involving ROS generation, PARP-1 hyperactivation, and programmed necrosis. Its clinical development (as ARQ 761) underscores the viability of targeting tumor-specific metabolic vulnerabilities. The key experimental validation rests on demonstrating strict NQO1 dependency.
-
Naphtho[1,2-b]furan-4,5-dione (NFD) acts as a potent signaling inhibitor, inducing classical apoptosis by shutting down critical survival pathways like PI3K/Akt and activating stress-related kinases. Its strength lies in targeting pathways commonly dysregulated across a broad range of cancers. Future development for this class will depend on optimizing potency and minimizing off-target effects to ensure a favorable therapeutic index.
For the drug development professional, the choice between these scaffolds depends on the therapeutic strategy: β-lapachone offers a targeted therapy approach for a biomarker-defined (NQO1-high) patient population, while NFD and its analogs represent a strategy aimed at broadly dysregulated oncogenic signaling pathways. Both exemplify the rich chemical diversity and therapeutic potential held within the naphthoquinone family.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
de Oliveira, M. F., et al. (2023). New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives. International Journal of Molecular Sciences, 24(23), 16798. Available at: [Link]
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Lima, Z. A. D. S., et al. (2024). Anticancer Potential and Safety Profile of β-Lapachone In Vitro. Pharmaceuticals, 17(3), 401. Available at: [Link]
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Chen, C. M., et al. (2014). Inhibitory action of naphtho[1,2-b]furan-4,5-dione on hepatocyte growth factor-induced migration and invasion of MDA-MB-231 cells. Phytotherapy Research, 28(10), 1478-1484. Available at: [Link]
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Zhu, Y., et al. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. Available at: [Link]
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Chiu, C. C., et al. (2019). Phytochemical naphtho[1,2-b] furan-4,5-dione Induced Topoisomerase II-mediated DNA Damage Response in Human Non-Small-Cell Lung Cancer. Phytomedicine, 54, 109-119. Available at: [Link]
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Rieger, A. M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]
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Eyison, M. A., et al. (2013). Cytotoxicity of Lapachol, β-lapachone and Related Synthetic 1,4-naphthoquinones Against Oesophageal Cancer Cells. European Journal of Medicinal Chemistry, 69, 440-446. Available at: [Link]
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Lima, Z. A. D. S., et al. (2024). Anticancer Potential and Safety Profile of β-Lapachone In Vitro. Pharmaceuticals, 17(3), 401. Available at: [Link]
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Request PDF. (n.d.). Naphtho[1,2-b]furan-4,5-dione induces apoptosis of oral squamous cell carcinoma: Involvement of EGF receptor/PI3K/Akt signaling pathway. Retrieved from [Link]
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Semantic Scholar. (n.d.). Naphtho[1,2-b]furan-4,5-dione inhibits MDA-MB-231 cell migration and invasion by suppressing Src-mediated signaling pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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de Oliveira, M. F., et al. (2022). Anticancer activity of β-Lapachone derivatives on human leukemic cell lines. Chemico-Biological Interactions, 365, 110057. Available at: [Link]
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Samraj, D. N., & El-Naggar, S. A. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 19-27. Available at: [Link]
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A Comparative Guide to the Synthesis of Naphtho[1,2-b]furan-3(2H)-one: An Essential Scaffold in Medicinal Chemistry
The naphtho[1,2-b]furan-3(2H)-one core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant biological activities. Its presence in natural products and synthetic analogues has driven continued interest in the development of efficient and scalable synthetic methodologies. For researchers in medicinal chemistry and drug development, the selection of an optimal synthetic route is a critical decision, balancing factors such as yield, reaction conditions, starting material accessibility, and scalability. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of the parent this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction to this compound
This compound is an organic compound featuring a fused naphthalene and furanone ring system.[1] This structural arrangement imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules. Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, underscoring the importance of robust synthetic access to this key intermediate.
Comparative Analysis of Synthetic Methodologies
This guide will focus on two distinct and effective strategies for the synthesis of this compound:
-
Method 1: Intramolecular Friedel-Crafts Cyclization of 1-Naphthoxyacetic Acid. This classical two-step approach involves the initial preparation of a key intermediate, 1-naphthoxyacetic acid, followed by an acid-catalyzed intramolecular cyclization.
-
Method 2: Acylation of 1-Naphthol Followed by Intramolecular Condensation. This alternative two-step pathway begins with the acylation of 1-naphthol to form 2-acetyl-1-naphthol, which is then induced to cyclize.
The following table provides a quantitative comparison of these two methodologies based on typical experimental outcomes.
| Parameter | Method 1: Intramolecular Friedel-Crafts Cyclization | Method 2: Acylation & Intramolecular Condensation |
| Overall Yield | Good to Excellent | Moderate to Good |
| Starting Materials | 1-Naphthol, Chloroacetic Acid | 1-Naphthol (or 2-methoxynaphthalene), Acetyl Chloride |
| Key Reagents | NaOH, Eaton's Reagent (or PPA) | AlCl₃, (Proposed: Base for cyclization) |
| Reaction Temperature | Step 1: Reflux; Step 2: 30-45°C | Step 1: Reflux; Step 2: Varies with proposed base |
| Reaction Time | Step 1: ~3 hours; Step 2: ~10-30 minutes | Step 1: ~5 hours; Step 2: Varies |
| Scalability | Generally scalable | Potentially scalable |
| Key Advantages | High-yielding cyclization, mild conditions for cyclization | Readily available starting materials |
| Key Disadvantages | Handling of viscous and corrosive PPA (if used) | Potentially harsher conditions for initial acylation |
Method 1: Intramolecular Friedel-Crafts Cyclization of 1-Naphthoxyacetic Acid
This method is a robust and high-yielding approach that proceeds in two distinct stages: the synthesis of 1-naphthoxyacetic acid via a Williamson ether synthesis, followed by an efficient intramolecular Friedel-Crafts acylation to furnish the target furanone.
Workflow Diagram
Caption: Workflow for Method 1.
Reaction Mechanism
The key transformation in this method is the intramolecular Friedel-Crafts acylation. 1-Naphthoxyacetic acid is first activated by a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich naphthalene ring at the ortho position in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered furanone ring.[2][3]
Experimental Protocol
Step 1: Synthesis of 1-Naphthoxyacetic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
To this solution, add chloroacetic acid (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1-naphthoxyacetic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a clean, dry flask, place 1-naphthoxyacetic acid (1.0 eq).
-
Add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in MeSO₃H) as the solvent and catalyst.
-
Stir the mixture at 45°C for approximately 10-30 minutes, monitoring the reaction progress by TLC.[2]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Method 2: Acylation of 1-Naphthol and Subsequent Intramolecular Condensation
This approach involves the initial acylation of a 1-naphthol derivative, followed by a proposed intramolecular cyclization to yield the target furanone. The first step, the synthesis of 2-acetyl-1-naphthol, is well-documented.
Workflow Diagram
Caption: Workflow for Method 2.
Reaction Mechanism
The first step is a Friedel-Crafts acylation, where acetyl chloride, activated by aluminum chloride, acylates 2-methoxynaphthalene, which is subsequently demethylated under the reaction conditions to yield 2-acetyl-1-naphthol.[4][5] The proposed second step involves an intramolecular condensation. This could potentially proceed through the formation of an enolate from the acetyl group, which would then attack a suitable electrophilic site on the naphthalene ring, or through an alternative pathway involving activation of the acetyl group.
Experimental Protocol
Step 1: Synthesis of 2-Acetyl-1-naphthol [4][5]
-
To a solution of 2-methoxynaphthalene (1.0 eq) in ethanol, add aluminum chloride (AlCl₃) as a catalyst.
-
Add acetyl chloride (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 5 hours.
-
After cooling to room temperature, the product is isolated by filtration.
-
The crude 2-acetyl-1-naphthol can be purified by recrystallization.
Step 2: Proposed Intramolecular Cyclization
Conclusion
Both methodologies presented offer viable pathways to the synthesis of this compound.
-
Method 1 (Intramolecular Friedel-Crafts Cyclization) is a well-established and high-yielding route, particularly in the cyclization step when using modern reagents like Eaton's reagent. The mild conditions of the cyclization are a significant advantage.
-
Method 2 (Acylation and Intramolecular Condensation) utilizes readily available starting materials for the initial acylation. However, the second step of intramolecular cyclization from 2-acetyl-1-naphthol requires further development and optimization to be a reliable procedure.
For researchers seeking a dependable and high-yield synthesis of this compound, Method 1 is the recommended approach due to its well-defined and efficient cyclization step. Method 2 presents an interesting alternative that warrants further investigation to establish a robust protocol for the final ring-closing reaction. The choice of synthesis will ultimately depend on the specific requirements of the research, including available resources, desired scale, and tolerance for process optimization.
References
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- Su, Q., Zhang, X. Y., Zhang, Y. J., Zhao, L., Wang, L., & Wang, Y. B. (2012). NOTE Synthesis and Supramolecular Structure of 2-Acetyl-1-naphthol. Asian Journal of Chemistry, 25(9), 5115-5116.
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MDPI. (2013). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Retrieved from [Link]
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Validating the Biological Activity of Naphtho[1,2-b]furan-3(2H)-one: A Comparative Guide to Anticancer Potential
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Heterocyclic compounds, particularly those incorporating fused ring systems, have consistently emerged as promising scaffolds for anticancer drug development.[1] Among these, the naphthofuran core represents a privileged structure, with numerous derivatives demonstrating significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive framework for the validation of the biological activity of a specific, yet underexplored, member of this family: naphtho[1,2-b]furan-3(2H)-one .
This document is intended for researchers, scientists, and drug development professionals. It offers a structured, in-depth comparison of this compound's potential anticancer activity against established benchmarks. The experimental protocols detailed herein are designed to be self-validating, providing a clear rationale for each step and enabling robust data generation for informed decision-making in early-stage drug discovery.
Introduction to the Naphthofuran Scaffold and the Candidate Compound
Naphthofurans are characterized by the fusion of a furan ring to a naphthalene moiety, creating a structurally diverse family of compounds.[1] This structural motif is found in a number of natural products and has inspired the synthesis of a multitude of derivatives.[3] The biological activities of these compounds are broad, with significant potential in oncology.[1][5] Naphtho[1,2-b]furan-4,5-dione analogs, for instance, have been investigated for their anticancer properties.[6]
Our focus, This compound , is a specific isomer within this promising class. While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to other biologically active naphthofurans warrants a thorough investigation of its therapeutic potential.
The Comparative Framework: Selecting Benchmarks for Validation
To objectively assess the anticancer potential of this compound, a comparative approach is essential. We propose a two-tiered comparison:
-
Positive Control (Established Drug): Doxorubicin, a well-characterized anthracycline antibiotic, will be used as a positive control. It is a widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to apoptosis. Its broad-spectrum activity and known mechanism provide a robust benchmark for cytotoxicity.
-
Structural Analogue (Related Compound): A synthesized derivative, 2-phenylnaphtho[2,3-b]furan-4,9-dione , will serve as a structural comparator. This compound belongs to the furonaphthoquinone subclass, which is known for its cytotoxic activities.[7][8] Comparing our target compound to a structurally related molecule with anticipated activity will provide valuable structure-activity relationship (SAR) insights.
Experimental Validation Workflow: From Cytotoxicity to Mechanistic Insights
The following experimental workflow provides a tiered approach to validating the anticancer activity of this compound.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[2]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment).
-
Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Doxorubicin, and 2-phenylnaphtho[2,3-b]furan-4,9-dione in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions in culture media to achieve a final concentration range of 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Assay Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the media with fresh media containing the serially diluted compounds and controls (vehicle control: media with DMSO; untreated control: media only).
-
Incubate for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HEK293 (Non-cancerous) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | 0.5 | 0.8 | 0.3 | 5.2 |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 8.2 | 12.5 | 6.8 | 35.1 |
Workflow Diagram: In Vitro Cytotoxicity Screening
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Tier 2: Mechanistic Elucidation
Should this compound demonstrate potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Key questions to address include whether the compound induces apoptosis and how it affects the cell cycle.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with the IC₅₀ concentration of this compound and controls for 24 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-negative: Live cells
-
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Mechanistic Insights
| Compound | % Apoptotic Cells (Annexin V+) | Cell Cycle Arrest Phase |
| This compound | Hypothetical Data | Hypothetical Data |
| Doxorubicin | 75% | G2/M |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 45% | S |
| Vehicle Control | 5% | Normal Distribution |
Signaling Pathway Visualization: Hypothetical Apoptotic Pathway
Caption: A potential apoptotic pathway induced by the test compound.
In Vivo Validation: A Conceptual Framework
Positive in vitro results would provide a strong rationale for advancing this compound to in vivo testing. A standard approach would involve a tumor xenograft model.
Conceptual In Vivo Model: Human Tumor Xenograft in Mice
-
Model System: Immunocompromised mice (e.g., nude or SCID) would be subcutaneously inoculated with a human cancer cell line that showed high sensitivity to the compound in vitro.
-
Treatment Regimen: Once tumors reach a palpable size, mice would be randomized into treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
Positive control (e.g., Doxorubicin)
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (measured by caliper)
-
Overall survival
-
Body weight (as a measure of toxicity)
-
-
Post-mortem Analysis: Tumors can be excised for histological and immunohistochemical analysis to confirm the mechanism of action observed in vitro.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the biological activity of this compound, with a primary focus on its anticancer potential. By employing a tiered experimental workflow, from broad cytotoxicity screening to specific mechanistic assays, researchers can generate a comprehensive data package. The inclusion of both a standard chemotherapeutic agent and a structural analog as comparators will provide crucial context for the compound's performance.
Positive outcomes from these studies would position this compound as a promising lead compound for further preclinical development. Subsequent research could focus on optimizing its structure to enhance potency and selectivity, as well as a more in-depth exploration of its molecular targets and signaling pathways.
References
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Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). IJRPS. Retrieved January 6, 2026, from [Link]
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Synthesis and biological evaluation of some new heterocyclic derivatives incorporating napthofuran moiety. (2012). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]
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Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. (2021). Frontiers in Chemistry. Retrieved January 6, 2026, from [Link]
-
Dihydronaphthofurans: synthetic strategies and applications. (2020). RSC Advances. Retrieved January 6, 2026, from [Link]
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Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (2023). MDPI. Retrieved January 6, 2026, from [Link]
-
Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave. Retrieved January 6, 2026, from [Link]
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Representative biologically active naphtho[2,3-b]furan-4,9-diones. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]
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Navigating the Mechanistic Maze: A Comparative Guide to Naphtho[1,2-b]furan-3(2H)-one and its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with well-defined mechanisms of action is a perpetual frontier. The naphthofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] At the heart of this chemical family lies naphtho[1,2-b]furan-3(2H)-one , a core structure whose full therapeutic potential is still being uncovered.
This guide provides an in-depth, comparative analysis of the potential mechanisms of action of "this compound". Due to the limited direct research on this specific molecule, we will extrapolate from the activities of its close derivatives to propose and investigate several plausible mechanistic pathways. This guide will compare these hypothesized mechanisms with those of well-established alternative compounds, offering a framework for researchers to design rigorous, self-validating experimental plans. We will delve into the causality behind experimental choices and provide detailed, step-by-step protocols for key assays, ensuring scientific integrity and trustworthiness in the pursuit of elucidating the therapeutic promise of this intriguing compound.
Unraveling Potential Therapeutic Avenues
Based on the biological activities observed in derivatives of the naphtho[1,2-b]furan scaffold, we will explore four potential mechanisms of action for this compound:
-
Anticancer Activity via NQO1 Inhibition and Apoptosis Induction: Several naphthofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] A plausible mechanism for this is the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, and the subsequent induction of apoptosis.
-
Anti-inflammatory Effects through iNOS Inhibition: The anti-inflammatory properties of some furan-containing compounds suggest a potential role in modulating inflammatory pathways.[1] One key target in inflammation is the inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO) that can contribute to tissue damage.
-
Neuromodulatory Activity as an MCH-R1 Antagonist: Certain naphthofuran derivatives have been explored for their effects on the central nervous system. The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor involved in the regulation of energy homeostasis and mood, making it an attractive target for therapeutic intervention.
This guide will now proceed to compare this compound with established compounds in each of these potential mechanistic classes, providing the necessary tools to validate these hypotheses.
Comparative Analysis of Putative Mechanisms of Action
For each potential mechanism, we will introduce a well-characterized alternative compound and present a comparative table of their key performance indicators, where available. While specific IC50 values for this compound are not yet widely published, this guide provides a template for how such data, once generated, can be benchmarked against known standards.
Anticancer Activity: NQO1 Inhibition and Apoptosis Induction
Alternative Compound: Dicoumarol (NQO1 Inhibitor) & Staurosporine (Apoptosis Inducer)
Dicoumarol is a known competitive inhibitor of NQO1, while Staurosporine is a potent, albeit non-selective, protein kinase inhibitor widely used to induce apoptosis in laboratory settings.[3][4]
Table 1: Comparative Efficacy Data for Anticancer Activity
| Compound | Target/Action | IC50 Value | Cell Line(s) | Reference |
| This compound | Putative NQO1 Inhibitor/Apoptosis Inducer | Data Not Available | To be determined | N/A |
| Dicoumarol | NQO1 Inhibitor | ~10-100 nM (Ki) | Varies | [3] |
| Staurosporine | Apoptosis Inducer (via kinase inhibition) | 50-100 nM (EC50 for cell death) | Various, e.g., SH-SY5Y, HBL-100 | [4][5] |
Anti-inflammatory Effects: iNOS Inhibition
Alternative Compound: L-N6-(1-iminoethyl)lysine (L-NIL)
L-NIL is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), making it an excellent benchmark for assessing potential anti-inflammatory agents targeting this enzyme.[6][7][8]
Table 2: Comparative Efficacy Data for iNOS Inhibition
| Compound | Target | IC50 Value | Enzyme Source | Reference |
| This compound | Putative iNOS Inhibitor | Data Not Available | To be determined | N/A |
| L-NIL | iNOS | 3.3 µM | Mouse inducible NOS | [6][9] |
Neuromodulatory Activity: MCH-R1 Antagonism
Alternative Compound: SNAP-94847
SNAP-94847 is a high-affinity, selective antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1).[10][11]
Table 3: Comparative Efficacy Data for MCH-R1 Antagonism
| Compound | Target | Ki Value | Receptor Source | Reference |
| This compound | Putative MCH-R1 Antagonist | Data Not Available | To be determined | N/A |
| SNAP-94847 | MCH-R1 | 2.2 nM | Human MCH-R1 | [10] |
Experimental Workflows for Mechanistic Elucidation
To systematically investigate the proposed mechanisms of action for "this compound" and compare it to the alternatives, a series of well-defined experimental workflows are essential. The following sections provide detailed, step-by-step protocols for the key assays.
Workflow 1: Assessing Anticancer Activity and Apoptosis Induction
This workflow aims to determine the cytotoxic effects of this compound on cancer cells and to investigate whether cell death occurs via apoptosis.
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Objective: To determine the effect of a compound on cell cycle distribution and quantify apoptosis (sub-G1 peak).
Materials:
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[14]
-
Propidium iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[14]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[16]
-
Incubate in the dark for 30 minutes at room temperature.[14]
-
Analyze the cell cycle distribution by flow cytometry.
Objective: To detect the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cell culture plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)[17]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Treat cells with test compounds, harvest, and lyse with RIPA buffer.[17]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.[17]
-
Block the membrane for 1 hour at room temperature.[17]
-
Incubate with primary antibodies overnight at 4°C.[17]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.[17]
-
Visualize protein bands using an ECL detection system.[17]
Workflow 2: Evaluating Anti-inflammatory Activity via iNOS Inhibition
This workflow is designed to assess the ability of this compound to inhibit iNOS activity in stimulated macrophages.
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
96-well plates
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ for stimulation
-
Test compounds
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[18]
-
Sodium nitrite standard solution
-
Multi-well spectrophotometer
Procedure:
-
Plate macrophages and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Add 50 µL of sulfanilamide solution to 50 µL of supernatant in a new 96-well plate and incubate for 5-10 minutes.[18]
-
Add 50 µL of NED solution and incubate for another 5-10 minutes.[18]
-
Measure the absorbance at 540 nm.[19]
-
Calculate nitrite concentration based on a sodium nitrite standard curve.
Workflow 3: Characterizing Neuromodulatory Activity as an MCH-R1 Antagonist
This workflow outlines the steps to determine if this compound can act as an antagonist for the MCH-1 receptor.
Objective: To assess the ability of a compound to displace a radiolabeled ligand from the MCH-1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human MCH-R1
-
Radiolabeled MCH analog (e.g., [125I]-MCH)[20]
-
Test compounds
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of "this compound". By leveraging the biological activities of related naphthofuran derivatives, we have proposed plausible therapeutic targets and provided detailed experimental protocols to test these hypotheses. The direct comparison with well-characterized alternative compounds at each stage ensures that the generated data will be robust and readily interpretable within the broader context of drug discovery.
The successful elucidation of the mechanism of action of this compound will not only shed light on the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the promising class of naphthofuran compounds. The workflows and protocols outlined herein are designed to be adaptable and can serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry and pharmacology.
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Structure-activity relationship (SAR) of "naphtho[1,2-b]furan-3(2H)-one" derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Naphtho[1,2-b]furan-3(2H)-one Derivatives
As a Senior Application Scientist, my experience in medicinal chemistry has repeatedly highlighted the significance of privileged scaffolds—core structures that can be derivatized to interact with a wide range of biological targets. The this compound skeleton is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to the development of potent anticancer, antimicrobial, and other therapeutic agents.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships of these derivatives, moving beyond a simple recitation of data to explain the causal links between chemical structure and biological function. We will delve into comparative data, supported by established experimental protocols, to offer actionable insights for researchers in drug discovery and development.
The this compound Core: A Foundation for Diverse Bioactivity
The rigid, planar structure of the naphthofuran ring system provides an excellent platform for introducing a variety of functional groups in a well-defined three-dimensional space. This allows for fine-tuning of the molecule's steric, electronic, and hydrophobic properties to optimize interactions with specific biological targets. Our exploration of the SAR will focus on how modifications at key positions of this core influence its therapeutic potential.
Anticancer Activity: A Prominent Therapeutic Avenue
The development of novel anticancer agents is a major focus of research involving naphthofuran derivatives.[3] Numerous studies have demonstrated that subtle changes to the core structure can lead to significant variations in cytotoxic activity against a range of cancer cell lines.
Key Structural Modifications and Their Impact on Cytotoxicity
A series of 2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs have been synthesized and evaluated for their anticancer and NF-κB inhibitory activities.[4] The position and nature of substituents on the N-phenyl ring were found to be critical for activity.
-
Electron-Withdrawing Groups: The presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, was shown to increase both anticancer and NF-κB inhibitory activity.[4]
-
Halogenation: A chloro group at the 5-position of the naphthofuran ring, combined with a 3',5'-bis(trifluoromethyl)phenyl group on the N-phenyl amide, resulted in a compound with outstanding cytotoxicity and NF-κB inhibitory activity.[4]
Similarly, a series of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives were synthesized and evaluated for their anti-proliferative potential against breast cancer cell lines.[5] Among 21 synthesized compounds, three showed promising anticancer potential, with one derivative demonstrating the best anti-proliferative activities based on several biochemical and microscopic experiments.[5]
Another study focused on naphthoquinone-furan-2-cyanoacryloyl hybrids. The most potent compound from this series inhibited the proliferation of HeLa cells with an IC50 value of 3.10 ± 0.02 μM, induced apoptosis, and triggered the generation of reactive oxygen species (ROS).[6][7] This compound was also found to inhibit the phosphorylation of STAT3, a key protein in cancer cell signaling.[6][7]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected naphtho[1,2-b]furan derivatives against various human cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | 5-chloro on naphthofuran, 3',5'-bis(trifluoromethyl) on N-phenyl | HCT-116, NCI-H23, PC-3 | Potent cytotoxicity | [4] |
| 3b | (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivative | MDA-MB-468, MCF-7 | Best anti-proliferative activity in series | [5] |
| 5c | Naphthoquinone-furan-2-cyanoacryloyl hybrid | HeLa | 3.10 ± 0.02 | [6][7] |
SAR Insights for Anticancer Activity
The data suggests a clear SAR trend for the anticancer activity of these derivatives.
Caption: Key SAR trends for anticancer this compound derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Naphthofuran derivatives have also demonstrated significant potential as antimicrobial agents.[1][2][8] The structural features required for antibacterial and antifungal activity often differ from those that confer anticancer properties.
Key Structural Modifications and Their Impact on Antimicrobial Efficacy
A study on various naphtho[2,1-b]furan derivatives revealed that the introduction of different heterocyclic systems can lead to potent antimicrobial activity.[1] The structure-activity relationship studies indicated a strong correlation between the nature of the substituents and the observed antimicrobial effects.[1]
In another study, asymmetrical azines derived from naphtho[2,1-b]furan were synthesized and screened for their antibacterial and antifungal activities.[9] The results showed that these compounds exhibited varying degrees of inhibition against the tested microorganisms.[9]
Furthermore, novel naphtho[2,1-b]furo[3,2-b]pyridine derivatives have been synthesized and evaluated as potential antimicrobial agents, highlighting the importance of fusing additional heterocyclic rings to the naphthofuran core to enhance biological activity.[10]
SAR Insights for Antimicrobial Activity
The antimicrobial SAR of naphthofuran derivatives is influenced by the nature and position of various substituents.
Caption: Key SAR trends for antimicrobial naphtho[1,2-b]furan derivatives.
Other Notable Biological Activities
The versatility of the naphtho[1,2-b]furan scaffold extends beyond anticancer and antimicrobial applications.
-
Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Novel naphtho[1,2-b]furan-2-carboxamides have been identified as potent MCH-R1 antagonists, with one analog exhibiting an IC50 value of 3 nM.[11] This line of research is promising for the development of treatments for obesity and other metabolic disorders.[11]
-
SIRT1 Activators: A series of naphthofuran derivatives have been designed and evaluated as Sirtuin 1 (SIRT1) activators.[12] SIRT1 is a key regulator of cellular metabolism and aging, and its activation is a potential therapeutic strategy for age-related diseases.[12]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 × 10^5 cells/mL in a complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
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A Comparative Guide to the Efficacy of Naphtho[1,2-b]furan-3(2H)-one: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is long and fraught with challenges. The naphtho[1,2-b]furan core, a recurring motif in compounds with potent biological activity, is a prime example of this paradigm. This guide provides a critical comparison of the in vitro and in vivo efficacy of naphtho[1,2-b]furan-3(2H)-one and its close derivatives, offering insights into the experimental data that supports its potential and the hurdles that remain in translating this potential into tangible therapeutic outcomes.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the larger class of furanonaphthoquinones, which are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid, planar structure of the naphthofuran core allows for intercalation into DNA and interaction with various enzymes, making it a privileged scaffold in medicinal chemistry. The inherent reactivity of the quinone moiety often contributes to its biological effects through mechanisms such as the generation of reactive oxygen species (ROS) and the inhibition of key cellular signaling pathways. This guide will dissect the available scientific evidence, starting with the controlled environment of the laboratory bench and moving to the complex biological systems of animal models.
In Vitro Efficacy: A Landscape of Potent Cellular Effects
The evaluation of a compound's efficacy invariably begins with in vitro studies, which provide a controlled environment to assess its direct effects on cellular processes. A significant body of research has demonstrated the potent cytotoxic and anti-inflammatory activities of naphtho[1,2-b]furan derivatives in various cell-based assays.
Anticancer Activity
Derivatives of the naphtho[1,2-b]furan scaffold have shown promising cytotoxic effects against a range of cancer cell lines.[3] These studies are crucial for establishing a compound's potential as an anticancer agent and for elucidating its mechanism of action at the cellular level.
Table 1: In Vitro Cytotoxic Activity of Naphtho[1,2-b]furan Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Furoquinone Structures | L1210 (Leukemia) | Cytotoxicity Assay | Not specified, but noted as "interesting" | [3] |
| MDA-MB 231 (Breast Cancer) | Cytotoxicity Assay | Not specified, but noted as "interesting" | [3] | |
| PC3 (Prostate Cancer) | Cytotoxicity Assay | Not specified, but noted as "interesting" | [3] | |
| (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives (3a, 3b, 3s) | MDA-MB-468 (Triple Negative Breast Cancer) | MTT Assay | Promising anti-proliferative potential | [4] |
| MCF-7 (Breast Cancer) | MTT Assay | Promising anti-proliferative potential | [4] |
The data presented in Table 1, while not always providing specific IC50 values, indicates a consistent pattern of cytotoxic activity across multiple cancer cell types.[3][4] The choice of cell lines, such as the aggressive triple-negative MDA-MB-231 and the hormone-responsive MCF-7, allows for a broad assessment of the compound's potential applicability in breast cancer therapy. The inclusion of leukemia (L1210) and prostate cancer (PC3) cell lines further widens the scope of its potential anticancer applications.
The mechanism behind this cytotoxicity is often linked to the induction of apoptosis. For instance, studies on L-shaped ortho-quinone analogs, which share structural similarities, have shown that removing a methyl group at the C-3 position of the furan ring and introducing diverse side chains can enhance anticancer activity by inducing apoptosis and cell cycle arrest.[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of naphtho[1,2-b]furan derivatives have been investigated, with promising results in cellular models of inflammation.
A study on furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives, synthesized from a naphtho[1,2-b]furan-4,5-dione precursor, demonstrated significant anti-inflammatory effects.[6] These compounds were evaluated for their ability to inhibit the release of inflammatory mediators from polymorphonuclear leukocytes (PMNs).
Table 2: In Vitro Anti-inflammatory Activity of Furo[3',2':3,4]naphtho[1,2-d]imidazole Derivatives
| Compound | Target | IC50 Value (µM) | Reference |
| 13 (5-phenyl derivative) | Lysozyme Release | 16.3 | [6] |
| β-glucuronidase Release | 11.4 | [6] | |
| 15 | Lysozyme Release | 7.4 | [6] |
| β-glucuronidase Release | 5.0 | [6] | |
| 16 (5-furan derivative) | Lysozyme Release | 19.5 | [6] |
| β-glucuronidase Release | 11.3 | [6] | |
| 17 (nitrofuran counterpart) | LPS-induced NO Production | 1.5 | [6] |
| 18 (nitrofuran counterpart) | LPS-induced NO Production | 1.3 | [6] |
| iNOS Expression | 0.52 | [6] |
These results are significant as they demonstrate a direct inhibitory effect on key inflammatory pathways.[6] The inhibition of lysozyme and β-glucuronidase release from activated neutrophils is a direct measure of anti-inflammatory potential. Furthermore, the potent suppression of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated macrophages highlights a clear mechanism of action at the molecular level.
Caption: Inhibition of the LPS-induced iNOS/NO signaling pathway by a naphtho[1,2-b]furan derivative.
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the reproducibility and validity of these findings, it is essential to follow standardized protocols. Below are representative methodologies for assessing the in vitro efficacy of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
From the Petri Dish to the Preclinical Model: The In Vivo Challenge
While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo studies are critical for evaluating a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall safety profile.
Direct in vivo efficacy data for the parent compound, this compound, is scarce in the available literature. However, a study on a derivative, compound 18 from the furo[3',2':3,4]naphtho[1,2-d]imidazole series, provides valuable insights into the potential for this class of molecules to be effective in vivo.[6]
In Vivo Anti-inflammatory Efficacy in a Sepsis Model
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and organ damage. The cecal ligation and puncture (CLP) model in rats is a gold-standard for mimicking human sepsis.
In this model, pretreatment with compound 18 at a dose of 10 mg/kg demonstrated significant anti-inflammatory effects.[6] Specifically, it was more active than the standard anti-inflammatory drug, hydrocortisone, in inhibiting the expression of iNOS mRNA in the lung tissue of septic rats.[6] Furthermore, it led to a 150% decrease in the sepsis-induced production of prostaglandin E2 (PGE2), another key inflammatory mediator, in the serum.[6]
This successful translation from in vitro to in vivo efficacy for a derivative is a crucial proof-of-concept for the therapeutic potential of the broader naphtho[1,2-b]furan scaffold.
Caption: A generalized workflow from in vitro screening to in vivo evaluation for a drug candidate.
Experimental Protocol: A Guide to In Vivo Assessment
The following is a representative protocol for an in vivo study to assess the anti-inflammatory efficacy of a test compound in a rodent model of sepsis.
In Vivo Sepsis Model (Cecal Ligation and Puncture)
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum twice with an 18-gauge needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Compound Administration: Administer the test compound (e.g., compound 18 at 10 mg/kg) or vehicle control intraperitoneally or intravenously at a specified time point relative to the CLP procedure.
-
Sample Collection: At a predetermined time point post-CLP (e.g., 6-24 hours), euthanize the animals and collect blood and tissue samples (e.g., lung, liver).
-
Biomarker Analysis:
-
Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 using ELISA.
-
Analyze iNOS mRNA expression in tissue samples using RT-qPCR.
-
-
Data Analysis: Compare the levels of inflammatory markers between the compound-treated group and the vehicle-treated control group using appropriate statistical tests.
Bridging the Divide: Why In Vitro Success Doesn't Always Translate
The disparity between the wealth of in vitro data and the limited in vivo data for the parent this compound highlights a critical challenge in drug development. Several factors can contribute to this "in vitro-in vivo gap":
-
Pharmacokinetics: A compound may be highly potent in a petri dish but have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in a living organism.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form may be too low to exert a therapeutic effect.
-
Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in cell culture.
-
Off-Target Effects: In the complex biological environment of an organism, a compound may interact with unintended targets, leading to side effects or a reduction in efficacy.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer and anti-inflammatory agents. The potent in vitro activity of its derivatives is well-documented, and the successful translation of this activity to an in vivo model for at least one derivative provides crucial validation for the therapeutic potential of this chemical class.
However, to advance this scaffold towards clinical application, future research must focus on bridging the in vitro-in vivo gap. This will require:
-
Systematic In Vivo Studies: The parent compound and its most promising derivatives need to be evaluated in a range of animal models of cancer and inflammation.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to identify candidates with favorable drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts are needed to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties.
By systematically addressing these challenges, the scientific community can unlock the full therapeutic potential of the this compound scaffold and translate its in vitro promise into tangible benefits for patients.
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Furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives as potential inhibitors of inflammatory factors in sepsis - PubMed. Available at: [Link]
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In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed. Available at: [Link]
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Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii - PubMed. Available at: [Link]
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Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity - ResearchGate. Available at: [Link]
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Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - MDPI. Available at: [Link]
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Synthesis, reactions and biological evaluation of some new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus - PubMed. Available at: [Link]
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Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Naphtho[1,2-b]furan-3(2H)-one Analogs for Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the naphthofuran scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the cytotoxic properties of various analogs derived from the core structure of naphtho[1,2-b]furan-3(2H)-one. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer potential and provide researchers with the foundational knowledge to inform future drug design and development.
Introduction: The Therapeutic Potential of Naphthofurans
The naphtho[1,2-b]furan skeleton is a recurring motif in a number of naturally occurring and synthetic compounds that exhibit significant pharmacological activities. While the broader family of naphthofurans, including isomers like naphtho[2,1-b]furan and naphtho[2,3-b]furan, has been extensively studied for its anticancer properties, this guide will focus on derivatives of the naphtho[1,2-b]furan class.[1][2] These compounds have garnered attention for their ability to inhibit the growth of various cancer cell lines, often through mechanisms that include the induction of apoptosis and inhibition of key signaling pathways.[3][4]
This guide will delve into a comparative analysis of the cytotoxicity of various this compound analogs, presenting key experimental data and exploring the mechanistic underpinnings of their activity.
Comparative Cytotoxicity of Naphtho[1,2-b]furan Analogs
The cytotoxic efficacy of naphtho[1,2-b]furan analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The table below summarizes the cytotoxic activities of selected naphtho[1,2-b]furan derivatives.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(4'-chlorophenyl)amide (1d) | HCT-116 | Not specified, but showed inhibitory activity | [4] |
| Series 2 | 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide (2g) | HCT-116, NCI-H23, PC-3 | Potent cytotoxicity at low concentrations | [4] |
| Furoquinones | General Furoquinone Structures | L1210, MDA-MB 231, PC3 | Most interesting IC50 values among tested compounds | [5] |
| TD1, TD11, TD17 | 1,2,3-triazole at C-2 of furan ring, C-3 methyl removed | PC3, K562, MDA-231, A549, Hela | Excellent broad-spectrum cytotoxic effects | [3] |
Structure-Activity Relationship (SAR) Analysis
The cytotoxic potency of naphtho[1,2-b]furan analogs is intricately linked to their chemical structure. Analysis of the available data reveals several key SAR trends:
-
Substitution on the N-phenyl Ring: In the 2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide series, the presence of electron-withdrawing groups on the N-phenyl ring was found to enhance anticancer activity.[4] Specifically, two electron-withdrawing groups, particularly at the 3',5'-positions, led to increased cytotoxicity.[4]
-
Chlorination of the Naphthofuran Ring: The addition of a chloro group at the 5-position of the naphthofuran ring, as seen in compound 2g, contributed to outstanding cytotoxicity.[4]
-
Modifications at the Furan Ring: For L-shaped ortho-quinone analogs, removing the methyl group at the C-3 position of the furan ring and introducing 1,2,3-triazole moieties at the C-2 terminus were effective strategies for improving broad-spectrum anticancer activity.[3]
-
Quinone Moiety: Furoquinone structures, in general, have demonstrated significant cytotoxic potential.[5]
Caption: Proposed Mechanisms of Action for Naphtho[1,2-b]furan Analogs.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic activity of novel compounds is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphtho[1,2-b]furan analogs and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, further elucidating their mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The broad-spectrum cytotoxicity exhibited by some analogs suggests their potential for treating a range of malignancies.
References
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Gellis, A., et al. (1999). In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives. Pharmazie, 54(3), 215-8. [Link]
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Yu, J., et al. (2021). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. Bioorganic Chemistry. [Link]
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Choi, M., et al. (2016). Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. Archives of Pharmacal Research, 39(5), 618-30. [Link]
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Mondal, S., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127476. [Link]
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Inoue, M., et al. (1982). Cytotoxic activity toward KB cells of 2-substituted naphtho[2,3-b]furan-4,9-diones and their related compounds. Journal of Medicinal Chemistry, 25(5), 554-7. [Link]
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Mondal, S., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, G-L., et al. (2019). Synthesis and Cytotoxicity of Dinaphtho [2, 1- b : 1', 2'- d ]furan Derivatives. Chinese Journal of Organic Chemistry. [Link]
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de Oliveira, R. B., et al. (2025). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega. [Link]
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Bogan, C., et al. (2013). Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-92. [Link]
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Tan, H-B., et al. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 28(12), 4744. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 168-175. [Link]
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Reddy, C. S., et al. (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Journal of the Iranian Chemical Society. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1471593, this compound. [Link]
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Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]
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Estevez-Sarmiento, F., et al. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 leukaemia cells. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Kaczor, A. A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(3), 1898. [Link]
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Analytical methods for the characterization of "naphtho[1,2-b]furan-3(2H)-one"
An In-Depth Comparative Guide to the Analytical Characterization of Naphtho[1,2-b]furan-3(2H)-one
This compound and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The rigid, planar naphthofuran core is a scaffold found in various natural products and pharmacologically active molecules, exhibiting properties that range from antitumor to antibacterial activities.[1][2] Given their potential, the unambiguous structural characterization and purity assessment of newly synthesized analogues are paramount for meaningful drug development and scientific research.
This guide provides a comprehensive comparison of the primary analytical methods employed for the characterization of the parent compound, this compound. We will delve into the causality behind experimental choices, present validated protocols, and compare the qualitative and quantitative data obtained from each technique. Our approach emphasizes an integrated methodology, where the strengths of each technique are leveraged to build a complete and reliable profile of the molecule.
Core Analytical Techniques: A Comparative Overview
The complete characterization of a novel chemical entity like this compound relies on the synergistic use of multiple analytical techniques. No single method can provide all the necessary information. The primary techniques discussed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the precise molecular structure and connectivity.
-
Mass Spectrometry (MS): For determining the molecular weight and elemental composition, and for gaining structural insights through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying impurities, and performing quantification.
-
Single-Crystal X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure in the solid state.
Below is a logical workflow illustrating how these techniques are typically integrated in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale & Expertise: NMR is the most powerful technique for determining the detailed covalent structure of a molecule in solution. For an aromatic system like this compound, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing the connectivity between protons and carbons, confirming the naphthofuran ring assembly and the position of the lactone carbonyl.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility or to observe exchangeable protons.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical acquisition time is a few minutes.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more time (30 minutes to several hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This is essential for tracing the connectivity within the naphthalene ring system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for connecting different fragments of the molecule, for instance, confirming the position of the methylene group (C2) relative to the carbonyl (C3) and the aromatic rings.
-
Expected Data & Interpretation
For the parent compound, this compound (C₁₂H₈O₂), the following spectral features are expected.
| Experiment | Expected Observations | Information Gained |
| ¹H NMR | - Multiple signals in the aromatic region (δ 7.0-8.5 ppm).- A singlet for the CH₂ group in the furanone ring (δ ~4.5-5.5 ppm). | Confirms the presence of the naphthalene system and the isolated methylene group. The specific splitting patterns (doublets, triplets, etc.) reveal proton-proton adjacencies. |
| ¹³C NMR | - Multiple signals for aromatic carbons (δ ~110-150 ppm).- A signal for the lactone carbonyl carbon (C=O) (δ ~170-185 ppm).- A signal for the methylene carbon (CH₂) (δ ~70-80 ppm). | Confirms the number of unique carbon environments, the presence of the carbonyl group, and the sp³-hybridized carbon of the furanone ring. |
| HMBC | - Correlation from the CH₂ protons to the carbonyl carbon.- Correlations from aromatic protons to neighboring carbons and across the fused ring system. | Unambiguously establishes the connectivity of the entire molecular framework, confirming the naphtho[1,2-b]furan isomer. |
Note: Specific chemical shifts for derivatives have been reported in the literature, providing a strong basis for comparison. For example, in related naphthofuran structures, aromatic protons appear in distinct regions, allowing for full assignment with 2D NMR data.[3][4][5]
Mass Spectrometry (MS)
Rationale & Expertise: MS is the definitive technique for determining the molecular weight (MW) of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, a critical piece of data for confirming the identity of a new compound. When coupled with a separation technique like liquid chromatography (LC-MS), it also serves as a powerful tool for identifying impurities.
Experimental Protocol (LC-MS)
-
System: A liquid chromatograph coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar and medium-polarity molecules, minimizing fragmentation and preserving the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
LC Method:
-
MS Method:
-
Ionization Mode: Positive ESI mode is common, looking for the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected MW (e.g., m/z 100-500).[6]
-
HRMS Acquisition: If using an Orbitrap or TOF analyzer, acquire data in high-resolution mode to obtain an accurate mass.
-
Expected Data & Interpretation
| Parameter | Expected Result for C₁₂H₈O₂ | Significance |
| Molecular Formula | C₁₂H₈O₂ | Foundation of identity. |
| Monoisotopic Mass | 184.05243 g/mol | Calculated value.[7] |
| Expected Ion (ESI+) | [M+H]⁺ = 185.06024 | The primary ion observed in positive mode ESI. |
| HRMS Result | Measured m/z within 5 ppm of the calculated value (e.g., 185.0602 ± 0.0009). | Confirms the elemental composition with high confidence. |
| Fragmentation (MS/MS) | Daughter ions corresponding to the loss of stable neutral molecules (e.g., CO, H₂O). | Provides structural information that can distinguish between isomers. The fragmentation of 3(2H)-furanones often involves cleavage of the furanone ring.[8] |
High-Performance Liquid Chromatography (HPLC)
Rationale & Expertise: HPLC is the gold standard for determining the purity of a chemical compound. Its high resolving power allows for the separation of the main compound from starting materials, byproducts, and other impurities. Using a UV detector, the relative area of the main peak provides a quantitative measure of purity. This is a self-validating system when a high-purity reference standard is used to establish retention time and response.
Experimental Protocol
-
System: Quaternary Gradient HPLC System with a UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm). This is a versatile column suitable for a wide range of medium-polarity organic molecules.[6]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A gradient elution is essential to ensure that both polar and non-polar impurities are eluted and detected. A representative program: 30% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm, a common wavelength for aromatic systems).
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[6]
Data Presentation & Interpretation
The primary output is a chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
| Parameter | Interpretation |
| Retention Time (t_R) | The time at which the compound elutes. It should be consistent and reproducible. |
| Peak Shape | A sharp, symmetrical (Gaussian) peak is indicative of good chromatographic behavior. |
| Purity (%) | (Area of Main Peak / Total Area of All Peaks) x 100. For drug development, purity >98% is often required. |
| Impurities | Any additional peaks in the chromatogram represent impurities. Their retention times and peak areas provide information about their relative polarity and concentration. |
For example, a comparative analysis showed a synthesized batch of a related hydroxynaphthofuranone to have a purity of 97.2% by HPLC, with minor impurity peaks detected, highlighting the method's sensitivity.[6]
Single-Crystal X-ray Crystallography
Rationale & Expertise: This technique provides the most definitive and unambiguous structural information by mapping the precise positions of atoms in a crystalline solid. It is the only method that can directly reveal the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For novel compounds, an X-ray crystal structure is considered the ultimate proof of structure.
Experimental Workflow
Protocol & Data Interpretation
-
Crystal Growth: This is often the most challenging step. High-purity material is slowly crystallized from a suitable solvent system. Common methods include slow evaporation, vapor diffusion, and solvent layering.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined (solved) and adjusted (refined) to best fit the experimental data.
-
Data Output: The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data allows for the visualization of the molecule and the measurement of all geometric parameters. For example, the crystal structure of a derivative, (Z)-2-(2,3-dimethoxybenzylidene)this compound, confirmed the Z-configuration of the double bond and provided precise dihedral angles between the ring systems.[9][10]
Comparative Summary of Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Sample State |
| NMR Spectroscopy | Atomic connectivity, molecular structure, isomer identification. | Provides the most detailed structural information in solution; non-destructive. | Relatively low sensitivity; requires soluble sample (~5-10 mg). | Solution |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | Extremely high sensitivity (µg-ng); confirms elemental composition. | Provides limited connectivity data alone; can be destructive. | Solid/Solution |
| HPLC-UV | Purity, number of components, quantification. | High resolution for separating mixtures; excellent for quantitative analysis. | Provides no structural information; requires a chromophore for UV detection. | Solution |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, crystal packing. | Unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow; structure is in solid state, not solution. | Solid (Crystal) |
Conclusion and Recommendation
The comprehensive characterization of This compound is not a task for a single analytical technique but requires an integrated, multi-faceted approach.
-
Initial Confirmation: Synthesis should be followed immediately by LC-MS analysis to confirm that a product with the correct molecular weight has been formed and to get a preliminary indication of purity.
-
Structural Elucidation: 1D and 2D NMR spectroscopy are then essential to unambiguously determine the covalent structure and confirm that the desired naphtho[1,2-b]furan isomer has been synthesized, as opposed to other possible isomers like naphtho[2,1-b] or naphtho[2,3-b] furans.
-
Purity Validation: HPLC-UV must be used to accurately quantify the purity of the final batch, ensuring it meets the standards required for subsequent applications, particularly in biological assays where impurities could confound results.
-
Definitive Proof: Whenever possible, growing single crystals and performing X-ray crystallography provides the ultimate structural proof.
By strategically combining the data from these orthogonal techniques, researchers and drug development professionals can establish the identity, structure, and purity of this compound with the highest degree of scientific confidence, ensuring the integrity and reproducibility of their work.
References
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Shin, S., Ahn, S., & Koh, D. (2022). The crystal structure of (Z)-2-(2,3-dimethoxybenzylidene)this compound, C21H16O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Shin, S. Y., et al. (2022). The crystal structure of (Z)-2-(2,3-dimethoxybenzylidene)this compound, C21H16O4. ResearchGate. [Link]
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Gomaa, A. M. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorganic & Organic Chemistry. [Link]
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Li, Y., et al. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules. [Link]
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El-Khouly, M. E., et al. (2022). 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures. Molbank. [Link]
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A Comparative Analysis of Naphtho[1,2-b]furan-3(2H)-one Derivatives and Standard Drugs in Preclinical Models
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the naphtho[1,2-b]furan nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological properties. This guide provides a comprehensive comparison of the biological activities of various derivatives of naphtho[1,2-b]furan-3(2H)-one against established standard drugs in anticancer, antimicrobial, and anti-inflammatory research. While the parent compound, this compound, serves as a foundational structure, the majority of published research focuses on the enhanced potency and selectivity of its derivatives. Therefore, this guide will primarily focus on these modified structures, offering researchers and drug development professionals a detailed perspective on their potential.
Anticancer Activity: A Promising Frontier
Several derivatives of the naphtho[1,2-b]furan scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exhibit potency comparable or, in some cases, superior to standard chemotherapeutic agents.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected naphtho[1,2-b]furan derivatives against different cancer cell lines, benchmarked against the standard drug Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1yl)-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione | MDA-MB-435 (Melanoma) | < 0.43 | [1] |
| Doxorubicin | MDA-MB-435 (Melanoma) | 0.43 | [1] |
| (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF) | MRSA | 9.7 - 19.5 µg/mL | [2] |
| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | 2.4 - 9.7 µg/mL | [2] |
| N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides | Triple-Negative Breast Cancer (TNBC) cell lines | 2 - 3 | [3] |
| 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one | L1210 (Leukemia) | 1.6 | [4] |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | KB (Human epidermoid carcinoma) | 3.05 ± 0.195 | [5] |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | HeLa (Human cervical carcinoma) | 2.85 ± 0.210 | [5] |
| Naphtho[1,2-b]furan-4,5-dione (NFD) | HepG2 (Human hepatocellular carcinoma) | 3.00 ± 0.040 | [5] |
Expert Insights: The data clearly indicates that specific structural modifications to the naphtho[1,2-b]furan core can lead to highly potent anticancer agents. For instance, the triazole derivative shows exceptional activity against melanoma cells, even surpassing the standard doxorubicin under the tested conditions[1]. The introduction of an oxime group, as seen in HNF and ANF, confers potent activity against challenging drug-resistant bacteria, suggesting a dual therapeutic potential[2]. Furthermore, the benzenesulfonamide derivatives exhibit remarkable selectivity for triple-negative breast cancer cells, a notoriously difficult-to-treat cancer subtype[3].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The naphtho[1,2-b]furan derivatives and the standard drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. Naphtho[1,2-b]furan derivatives have been investigated for their potential to address this challenge, with several compounds demonstrating potent activity against a range of bacteria and fungi.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected naphtho[1,2-b]furan derivatives against various microbial strains, compared to standard antimicrobial agents.
| Compound/Drug | Microbial Strain | MIC (µg/mL) | Reference |
| Naphtho[1,2-b]furan derivative 3b | Staphylococcus aureus | 4.9 | [5][6] |
| Ampicillin | Staphylococcus aureus | Not specified | [5] |
| Gentamycin | Escherichia coli | Not specified | [5] |
| Naphtho[1,2-b]furan derivative 3b | Escherichia coli | 19.5 | [5][6] |
| Naphtho[1,2-b]furan derivative 3b | Candida albicans | 312.5 | [5][6] |
| Amphotericin B | Candida albicans | Not specified | [5] |
| TCH-1140 | Candida albicans (ATCC90029) | 0.32 | [7] |
| TCH-1142 | Candida albicans (ATCC90029) | 0.31 | [7] |
| Fluconazole | Candida albicans | Not specified | [7] |
| 5-Fluorocytosine (5-FC) | Candida albicans | Not specified | [7] |
Expert Insights: The antimicrobial data reveals the potential of naphtho[1,2-b]furan derivatives as effective antimicrobial agents. Compound 3b exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria[5][6]. Notably, the oxime derivatives TCH-1140 and TCH-1142 display exceptionally potent antifungal activity against Candida albicans, a common opportunistic pathogen[7]. Their low MIC values suggest they could be promising candidates for the development of new antifungal drugs, particularly in the context of increasing resistance to existing therapies like fluconazole.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted technique.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The naphtho[1,2-b]furan derivatives and standard antimicrobial drugs are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Certain naphtho[1,2-b]furan derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.
Comparative Anti-inflammatory Data
The following table summarizes the IC50 values of linear furanonaphthoquinones (FNQs), a class of naphtho[1,2-b]furan derivatives, for the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages, compared to a known inhibitor.
| Compound/Drug | Activity | IC50 (µM) | Reference |
| Linear FNQ (Compound 4) | NO Inhibition | 2.86 | [8][9] |
| Linear FNQ (Compound 5) | NO Inhibition | 0.45 | [8][9] |
| Linear FNQ (Compound 6) | NO Inhibition | 1.23 | [8][9] |
| 1400W (iNOS inhibitor) | NO Inhibition | > 10 | [8] |
| Linear FNQ (Compound 4) | PGE2 Inhibition | 1.65 | [8][9] |
| Linear FNQ (Compound 5) | PGE2 Inhibition | 0.38 | [8][9] |
| Linear FNQ (Compound 6) | PGE2 Inhibition | 0.97 | [8][9] |
Expert Insights: The linear furanonaphthoquinones demonstrate potent inhibition of both NO and PGE2 production, key mediators in the inflammatory cascade[8][9]. Notably, compound 5 exhibits sub-micromolar IC50 values for both activities, indicating its strong anti-inflammatory potential. The significantly lower IC50 values compared to the selective iNOS inhibitor 1400W in the NO inhibition assay highlight the promise of this scaffold for developing novel anti-inflammatory drugs[8].
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess assay.
Step-by-Step Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the naphtho[1,2-b]furan derivatives and a standard inhibitor, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added.
-
Color Development and Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is calculated from a standard curve, and the percentage of inhibition is determined to calculate the IC50 value.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of Naphtho[1,2-b]furan derivatives.
Conclusion
The derivatives of this compound represent a versatile and highly promising class of compounds with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The presented comparative data, supported by established experimental protocols, underscores the importance of continued research into this scaffold. The ability to readily modify the core structure allows for the fine-tuning of biological activity and selectivity, paving the way for the development of novel therapeutics to address unmet medical needs. Further in-vivo studies are warranted to translate these encouraging preclinical findings into clinical realities.
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Chou, W. L., Lee, T. H., Huang, T. H., Wang, P. W., Chen, Y. P., Chen, C. C., ... & Hsieh, P. W. (2020). Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment. Frontiers in Microbiology, 11, 1935. [Link]
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Hsieh, P. W., Chou, W. L., Chen, Y. P., Chen, C. C., Wang, P. W., Huang, T. H., ... & Lee, T. H. (2020). Discovery of Furanoquinone Derivatives as a Novel Class of DNA Polymerase and Gyrase Inhibitors for MRSA Eradication in Cutaneous Infection. Frontiers in Pharmacology, 11, 579. [Link]
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Chen, Y., Tang, Y., Mao, B., Li, W., & Liu, Z. (2018). Discovery of N-(Naphtho[1,2-b]furan-5-yl) benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). Molecules, 23(3), 665. [Link]
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El-Gaby, M. S. A., Hassan, M. I., Hussein, M. F., Ali, A. M., Abdelmoaz, M. A., Elaasser, M. M., & Faraghally, F. A. (2018). The antibacterial activities of the synthesized compounds expressed as minimum inhibitory concentration (µg/ml). [Table]. In Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. ResearchGate. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity and Selectivity of Novel Compounds: A Case Study with Naphtho[1,2-b]furan-3(2H)-one
In the landscape of drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. While high potency is a desirable attribute, it is the selectivity of a compound that often dictates its therapeutic window and potential for off-target effects. This guide provides a comprehensive framework for researchers to assess the cross-reactivity and selectivity of novel chemical entities, using the hypothetical case of "naphtho[1,2-b]furan-3(2H)-one" as an illustrative example. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of the resulting data.
The Critical Importance of Selectivity in Drug Development
The journey of a promising hit compound to a clinical candidate is paved with rigorous testing, and a crucial aspect of this is the characterization of its selectivity profile. A selective compound preferentially binds to its intended target with significantly higher affinity than to other proteins in the proteome. Poor selectivity can lead to a host of undesirable outcomes, including off-target toxicities, reduced efficacy, and a higher potential for drug-drug interactions. Conversely, in some cases, a well-characterized polypharmacology, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous.[1] Therefore, a thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of rational drug design.
Initial Assessment: Predicting and Prioritizing Potential Off-Targets
Given a novel scaffold such as this compound, the first step is often computational. In silico methods, such as ligand-based and structure-based virtual screening, can provide initial hypotheses about potential off-targets. By comparing the structure of this compound to databases of known pharmacophores and protein binding sites, researchers can generate a preliminary list of proteins, often kinases, that may interact with the compound. This computational pre-screening is a cost-effective way to prioritize experimental resources.
Experimental Deep Dive: Quantifying Selectivity
Following computational predictions, a tiered experimental approach is employed to empirically determine the selectivity of this compound. This typically begins with broad screening against large panels of targets, followed by more focused secondary assays to confirm and quantify the interactions.
Tier 1: Large-Scale Kinase Profiling
Since a vast number of small molecule inhibitors target the ATP-binding site of kinases, a broad kinase panel is an essential first-line screen.[2][3] These panels can encompass hundreds of kinases from different families, providing a panoramic view of the compound's activity across the kinome.
Illustrative Data: Kinase Selectivity Profile of a Hypothetical Compound
To demonstrate how data from such a screen is presented, the following table illustrates a hypothetical kinase selectivity profile for a compound, showcasing its inhibitory activity against a panel of kinases.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 98% | 15 |
| Off-Target Kinase B | 75% | 250 |
| Off-Target Kinase C | 52% | 1,200 |
| Off-Target Kinase D | 15% | >10,000 |
| Off-Target Kinase E | 8% | >10,000 |
Tier 2: Validating Hits with Dose-Response and Binding Assays
Hits identified from the primary screen must be validated to confirm their activity and determine their potency. This is typically achieved through dose-response studies and direct binding assays.
-
Dose-Response Curves: These experiments are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
-
Competitive Binding Assays: These assays directly measure the binding of a compound to its target, often by competing with a known ligand or an ATP-mimic probe.[2][4][5] This method provides the dissociation constant (Kd), which is a direct measure of binding affinity. Time-resolved fluorescence resonance energy transfer (TR-FRET) is a common and robust technology used in these assays.[6][7]
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for a typical kinase selectivity profiling experiment.
Tier 3: Assessing Target Engagement in a Cellular Context
While biochemical assays are invaluable for determining direct interactions, they do not fully recapitulate the complex environment inside a cell. Therefore, it is crucial to assess a compound's target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells to release their contents and then centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
CETSA Workflow Diagram
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Comparing this compound to Alternative Compounds
To put the selectivity profile of this compound into perspective, it is essential to compare it with other compounds that target the same primary protein or pathway. The choice of comparator compounds will depend on the identified primary target of this compound. For the sake of illustration, let's assume that our hypothetical compound is a potent inhibitor of Kinase X.
Comparative Selectivity Data (Hypothetical)
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | 20 | 2,000 | >10,000 | 100 |
| Staurosporine (Non-selective) | 5 | 10 | 15 | 2 |
| Compound Y (Moderately Selective) | 50 | 1,000 | 5,000 | 20 |
| Compound Z (Highly Selective) | 15 | >10,000 | >10,000 | >667 |
This table provides a clear comparison of the selectivity of our hypothetical compound with a non-selective inhibitor (Staurosporine) and other compounds with varying degrees of selectivity.
Conclusion: A Pathway to Understanding Molecular Interactions
The characterization of a novel compound's cross-reactivity and selectivity is a multi-faceted process that requires a combination of computational and experimental approaches. By following a tiered screening and validation strategy, researchers can build a comprehensive understanding of how a molecule like this compound interacts with the proteome. This knowledge is fundamental for advancing a compound through the drug discovery pipeline and for developing safer and more effective therapeutics. The methodologies outlined in this guide provide a robust framework for any researcher embarking on the exciting journey of novel compound characterization.
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Cheng, A. C., Eksterowicz, J., Gehlhaar, D. K., & Irwin, J. J. (2010). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of biomolecular screening, 15(6), 700-708. [Link]
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Vasta, J. D., & Robers, M. B. (2017). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Naphtho[1,2-b]furan-3(2H)-one
Immediate Safety Advisory & Hazard Profile
Naphtho[1,2-b]furan-3(2H)-one is a heterocyclic aromatic compound.[4] Due to its chemical structure, it must be handled as a hazardous substance with presumed toxicity and potential for environmental harm.[5][6] Under no circumstances should this chemical, its solutions, or contaminated materials be disposed of in standard waste streams or discharged into the sanitary sewer system.[1][7] Improper disposal can lead to significant environmental contamination and pose health risks.
The hazards of this compound can be inferred from its constituent chemical motifs: the furanone ring and the naphthalene backbone. Furanone derivatives are classified as toxic, while polycyclic aromatic hydrocarbons like naphthalene are known for their potential toxicity and environmental persistence.[6][8]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class (Inferred) | GHS Category (Anticipated) | Rationale & Recommended Precautions |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Structurally related compounds are harmful if swallowed or come into contact with skin.[9] Avoid all direct contact and work in a well-ventilated chemical fume hood. |
| Serious Eye Damage / Irritation | Category 1 or 2 | Aromatic ketones and similar heterocyclic compounds can cause serious eye damage. |
| Skin Corrosion / Irritation | Category 2 | Prolonged contact may cause skin irritation.[10] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon repeated exposure. |
| Hazardous to the Aquatic Environment | Acute Category 1 / Chronic Category 1 or 2 | Naphthalene and its derivatives are very toxic to aquatic life with long-lasting effects.[8] Prevent any release into the environment. |
Pre-Disposal: Safety and Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Citation |
|---|---|---|
| Eye Protection | Wear chemical safety goggles or a full-face shield. | [11] |
| Hand Protection | Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. | [11] |
| Skin and Body Protection | Wear a flame-retardant lab coat and closed-toe shoes. Ensure all exposed skin is covered. | [11] |
| Respiratory Protection | All handling of the compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to avoid inhalation. |[11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, labeling, and storage prior to final disposal by a licensed contractor.
Step 1: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solvent, collect the solution in a designated, leak-proof, and shatter-resistant liquid waste container.[12]
-
Crucially, do not mix this waste stream with other incompatible waste types , such as strong acids, bases, or oxidizing agents, unless explicitly permitted by your EHS department.[7]
-
Step 2: Labeling of Hazardous Waste
Proper labeling is a legal requirement and is essential for safety. Immediately upon adding the first piece of waste, the container must be labeled.
The label must include:
-
The words "Hazardous Waste ".[7]
-
The full chemical name: "This compound " and its CAS Number: 58645-78-6 .[4]
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The date the waste was first added.
-
The name and contact information of the generating researcher or lab.
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[1]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.[13]
-
Ensure the storage location is cool, dry, well-ventilated, and away from sources of ignition or incompatible materials.[7]
-
Waste containers must remain closed at all times except when waste is being added.[12] Do not fill containers beyond 90% capacity to allow for expansion.[12]
Caption: Waste Disposal Workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert colleagues in the area and evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[11]
-
Absorb the Spill: For liquid spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or earth.[11][14]
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material and any solid spill into a sealable container for disposal as hazardous waste.[14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials (wipes, absorbent pads) and the decontamination solvent as hazardous waste.[13]
-
Report: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.
Final Disposal Procedure
The final disposal of this compound must be managed by professionals.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][14]
-
Transportation and Manifest: A hazardous waste manifest will be required to track the waste from its point of generation to its final treatment facility, ensuring a complete chain of custody.[14]
-
Disposal Method: High-temperature incineration is the preferred and most effective method for the complete destruction of chlorinated and other complex aromatic organic compounds.[7]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Naphtho[1,2-b]furan-3(2H)-one
Foundational Principle: A Hazard-Informed Approach to Safety
In the absence of specific toxicity and reactivity data for Naphtho[1,2-b]furan-3(2H)-one, our safety protocol must be built upon a conservative assessment of potential risks. The molecular structure combines a polycyclic aromatic system with a furanone heterocycle. This informs our primary concerns:
-
Dermal Toxicity and Irritation: Naphthol and furan-based compounds can cause skin irritation and may be harmful if absorbed through the skin.[3][4]
-
Ocular Damage: Many related aromatic and heterocyclic compounds are known to cause serious eye irritation or damage.[5][6]
-
Inhalation Hazard: If the compound is a fine powder or is aerosolized, it may cause respiratory tract irritation.[4][6]
-
Peroxide Formation: Furan-containing compounds can potentially form explosive peroxides upon exposure to air and light, especially over prolonged storage.[7][8]
-
Unknown Long-Term Effects: Without specific data, we must assume the potential for chronic toxicity, including possible carcinogenicity or mutagenicity, which are hazards associated with some furan and polycyclic aromatic compounds.
This proactive hazard assessment is the cornerstone of our Personal Protective Equipment (PPE) strategy. We do not merely select PPE; we build a defensive barrier tailored to these anticipated risks.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing PPE, it is critical to recognize its place in the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been maximized.
-
Engineering Controls: All handling of this compound, from weighing to transfer and reaction setup, must be conducted within a certified chemical fume hood.[9][10] This is a non-negotiable control to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and the contents of this guide.[11] Limit the quantity of the chemical handled to the minimum required for the experiment.
Core PPE Protocol for this compound
The following PPE ensemble is mandatory for all procedures involving this compound. The rationale behind each selection is critical for ensuring compliance and understanding the "why" behind the "what."
Data Presentation: Recommended PPE Ensemble
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Double-gloved with nitrile or neoprene | Chemical splash goggles AND a full-face shield | Flame-retardant, cuffed lab coat; long pants; closed-toe shoes | Required if weighing outside of a containment hood (e.g., balance enclosure). N95 minimum; consult risk assessment. |
| Solution Preparation | Double-gloved with nitrile or neoprene | Chemical splash goggles AND a full-face shield | Flame-retardant, cuffed lab coat; long pants; closed-toe shoes | Not typically required if performed in a fume hood. |
| Reaction Handling | Double-gloved with nitrile or neoprene | Chemical splash goggles | Flame-retardant, cuffed lab coat; long pants; closed-toe shoes | Not typically required if performed in a fume hood. |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles AND a full-face shield | Chemical-resistant apron over lab coat | Required. Air-purifying respirator with organic vapor cartridges. |
Detailed PPE Specifications and Causality
-
Hand Protection:
-
Rationale: The primary risk is dermal absorption and skin irritation.[12] Furan-based compounds and aromatic structures can permeate standard, thin gloves.
-
Protocol: Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. Use a reputable brand of nitrile or neoprene gloves. Before use, always inspect gloves for any signs of degradation or punctures.[13] Change gloves immediately if contamination is suspected.
-
-
Eye and Face Protection:
-
Rationale: Standard safety glasses are insufficient. They do not protect against splashes from the side, top, or bottom. Given the potential for serious eye damage from related compounds, a complete seal is necessary.[5][6] A face shield is required for operations with a higher splash risk, such as transferring solutions or weighing powders where electrostatic forces can cause material to become airborne.[9]
-
Protocol: Wear ANSI Z87.1-rated chemical splash goggles at all times. During solution preparation or when handling larger quantities, supplement goggles with a full-face shield.
-
-
Body Protection:
-
Rationale: Protects the skin on the arms and body from splashes and prevents contamination of personal clothing.[14] A flame-retardant coat is a prudent measure given that many organic solvents used to dissolve such compounds are flammable.
-
Protocol: A clean, flame-retardant lab coat with cuffs must be worn fully buttoned.[9] Full-length pants and closed-toe shoes made of a non-porous material are mandatory to protect the lower body.[15]
-
-
Respiratory Protection:
-
Rationale: While engineering controls are primary, respiratory protection may be required when these controls are insufficient or during emergencies.[16] Fine powders can easily become airborne, bypassing the capture velocity of a fume hood during transfer.
-
Protocol: Any handling of the solid compound outside of a fume hood requires, at minimum, a NIOSH-approved N95 respirator.[17][18] For spill cleanup or situations with high vapor concentrations, an air-purifying respirator with organic vapor cartridges is necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing, as required by OSHA (29 CFR 1910.134).[11]
-
Experimental Protocols: Safe Handling Workflows
Adherence to a strict, repeatable workflow is essential for safety. The following protocols are designed to be self-validating systems, minimizing the opportunity for error.
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Protocol 2: Waste Generation and Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Step 1: Segregation: At the point of generation (i.e., in the fume hood), separate waste into designated, clearly labeled containers. Do not mix this waste with other streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[19]
-
Step 2: Contaminated PPE: Contaminated gloves, bench paper, and wipes must be placed in a dedicated solid hazardous waste container.
-
Step 3: Chemical Waste: Unused solid material and solutions must be collected in a sealed, compatible hazardous waste container. Never pour furan-containing compounds down the drain.[19]
-
Step 4: Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.[20]
-
Step 5: Disposal: Arrange for waste pickup through your institution's EHS office for disposal by a licensed hazardous waste contractor, likely via high-temperature incineration.[20][21]
Caption: Hazardous Waste Disposal Decision Workflow.
References
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New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
